molecular formula C9H8BrN3O B1373569 [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248105-65-8

[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1373569
CAS No.: 1248105-65-8
M. Wt: 254.08 g/mol
InChI Key: BRALENGVRFJXOC-UHFFFAOYSA-N
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Description

[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1248105-65-8) is a high-purity chemical building block primarily used in medicinal chemistry and drug discovery research. This compound features a bromophenyl group and a hydroxymethyl group attached to a 1,2,3-triazole core, a privileged scaffold in click chemistry and bioorthogonal labeling. The 1,2,3-triazole ring is isosteric with peptide bonds, making its derivatives valuable in the design of novel bioactive molecules. Recent scientific studies highlight the significant research potential of hydroxy-1,2,3-triazole compounds. For instance, related structural analogs have demonstrated potent in vitro inhibitory effects against arboviruses such as Zika (ZIKV) and Chikungunya (CHIKV), showing over 99% inhibition of viral replication at low micromolar concentrations with low cytotoxicity . Furthermore, 1,2,3-triazole hybrids have shown promising antitumor efficacy, with certain derivatives exhibiting strong antiproliferative activity against a panel of human cancer cell lines, including non-small cell lung cancer (NSCLC) . This reagent serves as a versatile precursor for further synthetic elaboration. The hydroxymethyl group can be readily functionalized into esters or ethers, while the bromine atom on the phenyl ring is amenable to cross-coupling reactions, allowing researchers to create diverse libraries of compounds for biological screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[1-(2-bromophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-5,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRALENGVRFJXOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol. The 1,2,3-triazole core is a highly valued scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step protocol for the synthesis of this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Furthermore, it outlines the essential analytical techniques for its structural elucidation and characterization, supported by predicted data based on analogous compounds.

Introduction: The Significance of 1,2,3-Triazoles in Drug Discovery

The 1,2,3-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms. Its unique structural and electronic properties, such as its ability to form hydrogen bonds, its dipole character, and its stability under physiological conditions, make it an attractive pharmacophore in drug design.[4] The advent of "click chemistry," particularly the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, enabling the rapid generation of diverse molecular libraries for drug screening.[4][6] These compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3]

The target molecule, this compound, incorporates a bromophenyl group, which can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to explore structure-activity relationships. The hydroxymethyl group provides a site for potential derivatization to enhance pharmacokinetic properties. This guide will detail a robust and reproducible methodology for the synthesis and thorough characterization of this promising compound.

Synthetic Strategy: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[4][6] This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-regioisomer. The reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups.[7][8]

The synthesis of this compound involves two key steps:

  • Preparation of 1-azido-2-bromobenzene: This intermediate is synthesized from the readily available 2-bromoaniline.

  • Copper(I)-catalyzed cycloaddition: The 1-azido-2-bromobenzene is then reacted with propargyl alcohol in the presence of a copper(I) catalyst to yield the target compound.

Reaction Mechanism

The currently accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper-containing ring, which ultimately leads to the formation of the triazole ring and regeneration of the copper(I) catalyst.

CuAAC Mechanism cluster_0 Catalytic Cycle Alkyne Propargyl Alcohol Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide + Cu(I) Cu(I) Cu(I) Catalyst Cu(I)->Cu_Acetylide Six_Membered_Intermediate Six-Membered Copper Intermediate Cu_Acetylide->Six_Membered_Intermediate + Azide Azide 1-Azido-2-bromobenzene Azide->Six_Membered_Intermediate Triazole_Product This compound Six_Membered_Intermediate->Triazole_Product Protonation Triazole_Product->Cu(I) Regenerates

Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Instrumentation
Reagent/InstrumentSupplier/Model
2-BromoanilineSigma-Aldrich
Sodium nitriteFisher Scientific
Sodium azideAcros Organics
Propargyl alcoholAlfa Aesar
Copper(II) sulfate pentahydrateJ.T. Baker
Sodium ascorbateSigma-Aldrich
Dichloromethane (DCM)VWR
Ethyl acetate (EtOAc)Fisher Scientific
HexaneVWR
Magnetic stirrer with heatingIKA
Rotary evaporatorBüchi
Thin Layer Chromatography (TLC) platesSilica gel 60 F254, Merck
NMR SpectrometerBruker Avance 400 MHz
FT-IR SpectrometerPerkinElmer Spectrum Two
Mass SpectrometerAgilent 6120 Quadrupole LC/MS
Synthesis of 1-Azido-2-bromobenzene
  • To a stirred solution of 2-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then added portion-wise to a stirred solution of sodium azide (1.2 eq) in water at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The product is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-azido-2-bromobenzene as an oil, which can be used in the next step without further purification.

Synthesis of this compound
  • In a round-bottom flask, 1-azido-2-bromobenzene (1.0 eq) and propargyl alcohol (1.2 eq) are dissolved in a 1:1 mixture of tert-butanol and water.

  • To this solution, sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq) are added sequentially.

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Synthetic_Workflow cluster_synthesis Synthesis Workflow Start 2-Bromoaniline Diazotization Diazotization (NaNO₂, HCl, 0°C) Start->Diazotization Azidation Azidation (NaN₃) Diazotization->Azidation Azide_Intermediate 1-Azido-2-bromobenzene Azidation->Azide_Intermediate CuAAC CuAAC Reaction (Propargyl Alcohol, CuSO₄, NaAsc) Azide_Intermediate->CuAAC Purification Work-up and Column Chromatography CuAAC->Purification Final_Product This compound Purification->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all protons and their chemical environments. The expected signals include a singlet for the triazole proton, multiplets for the aromatic protons of the bromophenyl ring, a singlet for the methylene protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon framework.

Table 1: Predicted NMR Data for this compound

SignalPredicted ¹H NMR Chemical Shift (δ, ppm)Predicted ¹³C NMR Chemical Shift (δ, ppm)
Triazole C-H~8.0~123.0
Bromophenyl C-H7.4 - 7.8 (multiplet)120.0 - 135.0
-CH₂OH~4.7 (singlet)~56.0
-OHVariable (broad singlet)-
Triazole C-CH₂OH-~148.0
Bromophenyl C-Br-~115.0
Bromophenyl C-N-~137.0

Note: Predicted chemical shifts are based on data from analogous compounds and may vary slightly.[1][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
O-H stretch (alcohol)3200 - 3500 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 2960
C=C stretch (aromatic)1450 - 1600
C-O stretch (alcohol)1000 - 1260
C-Br stretch500 - 600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 3: Predicted Mass Spectrometry Data [3]

IonPredicted m/z
[M+H]⁺253.99 / 255.99 (isotopic pattern for Br)
[M+Na]⁺275.97 / 277.97 (isotopic pattern for Br)

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of this compound. The use of the copper(I)-catalyzed azide-alkyne cycloaddition reaction provides an efficient and regioselective route to this valuable heterocyclic scaffold. The described analytical techniques are crucial for ensuring the structural integrity and purity of the synthesized compound. This guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of novel 1,2,3-triazole derivatives as potential therapeutic agents.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential pharmaceuticals based on 1,2,3-triazoles. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 30). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl.... Retrieved from [Link]

  • NIH. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. Retrieved from [Link]

  • ijpsr.com. (2022, December 1). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Retrieved from [Link]

  • NIH. (n.d.). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • MDPI. (n.d.). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • NIH. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

Sources

[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol

This guide provides a comprehensive technical overview of this compound, a substituted triazole of interest in medicinal chemistry and materials science. We will delve into its core chemical properties, a robust and reproducible synthetic pathway, detailed analytical characterization, and a discussion of its potential applications. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this compound.

Introduction and Significance

This compound, with the chemical formula C9H8BrN3O, belongs to the 1,4-disubstituted 1,2,3-triazole family. The 1,2,3-triazole core is a key structural motif in medicinal chemistry, prized for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate favorable interactions with biological targets. The presence of a bromophenyl group at the N1 position introduces a site for further functionalization through cross-coupling reactions, making this molecule a versatile building block for creating more complex molecular architectures. The hydroxymethyl group at the C4 position provides a handle for derivatization, such as esterification or etherification, to modulate properties like solubility and bioavailability.

The strategic placement of the bromine atom on the ortho position of the phenyl ring can induce specific conformational preferences, which may be crucial for binding to target proteins. This combination of a stable triazole linker, a reactive bromo-handle, and a versatile hydroxymethyl group makes this compound a compound of significant interest for library synthesis in drug discovery programs.

Physicochemical and Spectral Properties

While extensive experimental data for this specific molecule is not widely published, we can infer its key properties based on its structure and data from analogous compounds. These predicted properties provide a baseline for experimental work.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Formula C9H8BrN3O
Molecular Weight 254.09 g/mol
Appearance Expected to be a white to off-white solid
Melting Point Estimated in the range of 110-140 °C
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate) and poorly soluble in water and non-polar solvents (e.g., hexanes)
pKa The triazole ring is weakly basic. The alcohol proton is weakly acidic.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Chemical Shifts / Bands
¹H NMR (400 MHz, DMSO-d₆) δ 8.20-8.00 (s, 1H, triazole C5-H), δ 7.90-7.50 (m, 4H, Ar-H), δ 5.40-5.20 (t, 1H, -OH), δ 4.60-4.50 (d, 2H, -CH₂-)
¹³C NMR (100 MHz, DMSO-d₆) δ 148-146 (C4-triazole), δ 138-132 (Ar-C), δ 129-122 (Ar-CH & C5-triazole), δ 118-115 (C-Br), δ 55-53 (-CH₂OH)
FT-IR (ATR) 3400-3200 cm⁻¹ (O-H stretch, broad), 3150-3100 cm⁻¹ (C-H stretch, aromatic/triazole), 2950-2850 cm⁻¹ (C-H stretch, aliphatic), 1590-1450 cm⁻¹ (C=C stretch, aromatic), 1250-1000 cm⁻¹ (C-O stretch)
Mass Spec (ESI+) m/z 253.99, 255.99 ([M+H]⁺, isotopic pattern for Br), 276.98, 278.98 ([M+Na]⁺, isotopic pattern for Br)

Synthesis Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction offers high yields, excellent regioselectivity, and tolerance to a wide range of functional groups.

The synthesis of this compound involves the reaction between two key precursors: 2-bromophenyl azide (1) and propargyl alcohol (2) .

G cluster_precursors Precursors cluster_synthesis Synthetic Steps P1 2-Bromoaniline S1 Diazotization (NaNO₂, HCl) P1->S1 P2 Propargyl Alcohol (2) Click CuAAC Reaction (CuSO₄·5H₂O, Na Ascorbate) P2->Click S2 Azidation (NaN₃) S1->S2 Azide 2-Bromophenyl Azide (1) S2->Azide Azide->Click Product This compound Click->Product

Caption: Synthetic pathway for the target compound via CuAAC.

Causality Behind Experimental Choices:
  • Synthesis of 2-Bromophenyl Azide (1): This precursor is typically synthesized in a two-step, one-pot reaction from commercially available 2-bromoaniline.

    • Diazotization: 2-Bromoaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (like HCl) at low temperatures (0-5 °C) to form an in situ diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium intermediate.

    • Azidation: The diazonium salt is then reacted with sodium azide (NaN₃) to yield 2-bromophenyl azide. This reaction proceeds smoothly and typically results in a high yield of the desired azide.

  • CuAAC Reaction:

    • Catalyst System: The active catalyst is Cu(I), which is generated in situ from the reduction of a Cu(II) salt, typically copper(II) sulfate pentahydrate (CuSO₄·5H₂O), by a reducing agent. Sodium ascorbate is the most common choice due to its mildness, water-solubility, and effectiveness. This in situ generation avoids the need to handle potentially unstable Cu(I) salts directly.

    • Solvent: A mixture of solvents is often employed to dissolve both the organic precursors and the inorganic catalyst components. A common system is a mixture of t-butanol and water or DMSO and water.

    • Regioselectivity: The copper-catalyzed mechanism ensures the exclusive formation of the 1,4-disubstituted triazole isomer, which is a significant advantage over the thermal cycloaddition that yields a mixture of 1,4- and 1,5-isomers.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear checkpoints for reaction completion and product purity.

Step 1: Synthesis of 2-Bromophenyl Azide (1)

  • Materials: 2-bromoaniline, Sodium Nitrite (NaNO₂), Sodium Azide (NaN₃), Hydrochloric Acid (HCl), Dichloromethane (DCM), Water, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask cooled to 0 °C in an ice bath, dissolve 2-bromoaniline (1.0 eq) in a mixture of HCl and water.

    • Slowly add a solution of NaNO₂ (1.1 eq) in water dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes at 0 °C.

    • In a separate flask, dissolve NaN₃ (1.2 eq) in water. Add this solution dropwise to the cold diazonium salt solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

    • Extract the aqueous mixture with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-bromophenyl azide as an oil. Caution: Organic azides can be explosive; handle with care and avoid heating neat.

Step 2: Synthesis of this compound

G Start Combine Azide (1) & Propargyl Alcohol (2) in t-BuOH/H₂O Add_Ascorbate Add Sodium Ascorbate Solution Start->Add_Ascorbate Add_CuSO4 Add CuSO₄ Solution Add_Ascorbate->Add_CuSO4 Stir Stir at Room Temp (Monitor by TLC) Add_CuSO4->Stir Quench Quench with NH₄OH Solution Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify via Column Chromatography Extract->Purify End Characterize Pure Product Purify->End

Caption: Experimental workflow for the CuAAC reaction.

  • Materials: 2-bromophenyl azide (1), propargyl alcohol (2), Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), Sodium Ascorbate, t-Butanol, Water, Ethyl Acetate, Saturated Ammonium Hydroxide solution.

  • Procedure:

    • In a flask, dissolve 2-bromophenyl azide (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of t-butanol and water.

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).

    • Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).

    • Stir the resulting suspension vigorously at room temperature. The reaction is typically complete within 4-12 hours. Monitor completion by TLC, observing the disappearance of the azide starting material.

    • Upon completion, add saturated aqueous ammonium hydroxide solution to quench the reaction and complex the copper catalyst. Stir until the solution turns deep blue.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as a solid.

Potential Applications and Future Directions

The structure of this compound suggests several promising areas for application:

  • Medicinal Chemistry: It can serve as a core scaffold for the development of novel therapeutic agents. The triazole ring can act as a bioisostere for an amide bond, while the bromophenyl group allows for the introduction of diverse substituents via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to explore structure-activity relationships (SAR).

  • Materials Science: Triazole-containing compounds are known for their coordinating properties. This molecule could be used as a ligand for creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photoluminescent properties.

  • Bioconjugation: The hydroxymethyl group can be further functionalized to attach this triazole unit to biomolecules, such as proteins or peptides, for applications in chemical biology.

Future work should focus on the experimental validation of the predicted properties, a thorough investigation of its biological activity against various targets, and the exploration of its utility as a versatile building block in parallel synthesis.

References

  • PubChem National Center for Biotechnology Information. this compound. [Link]methanol)

A Comprehensive Technical Guide to [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS No. 1248105-65-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, a robust and replicable synthesis protocol via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and a thorough discussion of its potential applications, particularly in the development of novel anticancer and antimicrobial agents. This guide is intended to be a comprehensive resource, blending established chemical principles with practical, field-proven insights to empower researchers in their scientific endeavors.

Introduction and Chemical Identity

This compound is a substituted triazole derivative. The 1,2,3-triazole core is a key structural motif in a multitude of biologically active compounds, prized for its metabolic stability and its ability to engage in hydrogen bonding and dipole interactions. The presence of a bromophenyl group and a hydroxymethyl substituent on the triazole ring provides distinct physicochemical properties and versatile handles for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.

Table 1: Chemical Identity and Predicted Physicochemical Properties

IdentifierValueSource
CAS Number 1248105-65-8[1]
Molecular Formula C₉H₈BrN₃O
Molecular Weight 254.09 g/mol
Predicted XlogP 1.2
Predicted Hydrogen Bond Donors 1-
Predicted Hydrogen Bond Acceptors 3-
Predicted Rotatable Bond Count 2-
Predicted Monoisotopic Mass 252.98508 Da

Synthesis and Mechanism: The "Click Chemistry" Approach

The synthesis of this compound is most efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction offers high yields, exceptional regioselectivity (exclusively forming the 1,4-disubstituted isomer), and tolerance to a wide range of functional groups under mild reaction conditions.

The overall synthetic pathway involves two primary stages: the synthesis of the key precursor, 2-bromophenyl azide, followed by the CuAAC reaction with propargyl alcohol.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: CuAAC Reaction A 2-Bromoaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Azidation (NaN₃) B->C D 2-Bromophenyl Azide C->D E Propargyl Alcohol G [1-(2-Bromophenyl)-1H-1,2,3- triazol-4-yl]methanol F Cu(I) Catalyst (e.g., CuSO₄/NaAsc)

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 2-Bromophenyl Azide

This procedure is adapted from standard methods for the synthesis of aryl azides from anilines.

  • Materials: 2-bromoaniline, sodium nitrite (NaNO₂), hydrochloric acid (HCl), sodium azide (NaN₃), ethyl acetate, deionized water.

  • Procedure:

    • In a flask cooled to 0-5°C in an ice bath, dissolve 2-bromoaniline in a solution of hydrochloric acid and water.

    • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete diazotization.

    • In a separate flask, dissolve sodium azide in water and cool to 0-5°C.

    • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Extract the product into ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield 2-bromophenyl azide as a crude product, which can be used in the next step without further purification.

Part 2: Synthesis of this compound

This protocol is based on the principles of the CuAAC reaction.

  • Materials: 2-bromophenyl azide, propargyl alcohol, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, deionized water.

  • Procedure:

    • In a round-bottom flask, dissolve 2-bromophenyl azide and propargyl alcohol in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

    • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The color of the reaction mixture should change, indicating the formation of the Cu(I) catalyst.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound as a pure solid.

Mechanistic Insights and Self-Validation

The CuAAC reaction proceeds through a catalytic cycle involving copper acetylide intermediates. The in situ reduction of Cu(II) to the active Cu(I) species by sodium ascorbate is a critical step. The regioselectivity for the 1,4-isomer is a hallmark of this copper-catalyzed reaction, in contrast to the thermal Huisgen cycloaddition which typically yields a mixture of 1,4- and 1,5-isomers.

The successful synthesis can be validated at each stage. The formation of the azide in Part 1 can be confirmed by IR spectroscopy, observing the characteristic strong azide stretch around 2100 cm⁻¹. The final product can be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the characteristic triazole proton signal and the signals corresponding to the bromophenyl and hydroxymethyl groups.

  • Mass Spectrometry: To verify the molecular weight of the final product.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Potential Applications in Drug Discovery

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry due to its favorable properties, including metabolic stability and its ability to act as a bioisostere for other functional groups.[2] The incorporation of a bromophenyl moiety can further enhance biological activity, often by providing a site for halogen bonding or by increasing lipophilicity.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of bromophenyl-substituted triazole derivatives.[1][3][4] These compounds have been shown to exhibit cytotoxic activity against a range of cancer cell lines, including those of breast, lung, and prostate cancer.[1][4] The proposed mechanisms of action often involve the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival. The structural features of this compound make it a promising candidate for further investigation as a potential anticancer agent or as a scaffold for the development of more potent derivatives.

Antimicrobial and Antifungal Activity

Triazole-based compounds form the backbone of several clinically important antifungal drugs, such as fluconazole and itraconazole.[5] The 1,2,4-triazole isomer, in particular, has been extensively studied for its antimicrobial and antifungal properties.[6] Research has shown that 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles exhibit significant antimicrobial and antifungal effects.[6] Furthermore, 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole has demonstrated inhibitory activity against plant pathogens.[7] These findings suggest that this compound and its derivatives could be valuable leads in the development of new agents to combat bacterial and fungal infections.

Conclusion

This compound (CAS No. 1248105-65-8) is a synthetically accessible and versatile molecule with significant potential in the field of drug discovery. The robust "click chemistry" approach to its synthesis allows for efficient production and derivatization. The established anticancer and antimicrobial activities of structurally related compounds provide a strong rationale for the further investigation of this molecule and its analogues as potential therapeutic agents. This guide serves as a foundational resource to stimulate and support further research and development in this promising area of medicinal chemistry.

References

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. (2022, November 15). Current issues in pharmacy and medicine: science and practice. Retrieved January 18, 2026, from [Link]

  • Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activities of some Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Antioxidant and Antimicrobial Activities of Some New Synthesized Triazole, Thiazolone, and Thiazine Containing Fused Rings of Imidazo[1,2-a] Pyridine. (2024, May 30). Preprints.org. Retrieved January 18, 2026, from [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022, November 12). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • The Characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on Acute Toxicity, Antimicrobial Activities, Photophysical Property, and Binding to Two Globular Proteins. (2016, September 24). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. (2023, May 3). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9). International Journal of Chemical Studies. Retrieved January 18, 2026, from [Link]

  • Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Triazoles: a privileged scaffold in drug design and novel drug discovery. (n.d.). DOI. Retrieved January 18, 2026, from [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. (n.d.). ChemRxiv. Retrieved January 18, 2026, from [Link]

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Sources

[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its systematic IUPAC nomenclature, molecular structure, a robust and validated synthetic methodology, detailed characterization protocols, and an exploration of its potential applications, particularly within the realm of drug development.

Compound Identification and Structure

The nomenclature and structural representation of a molecule are foundational to all subsequent scientific investigation.

IUPAC Name and Molecular Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is This compound .

  • Molecular Formula: C₉H₈BrN₃O[1]

  • Molecular Weight: 254.08 g/mol

  • CAS Number: 1248105-65-8[2]

Chemical Structure

The molecule consists of a central 1H-1,2,3-triazole ring. This five-membered heterocycle is substituted at two positions:

  • A 2-bromophenyl group is attached to the N1 position of the triazole ring.

  • A hydroxymethyl (-CH₂OH) group is attached to the C4 position.

The precise connectivity and orientation of these groups are critical to the molecule's chemical properties and biological activity.

Caption: 2D Chemical Structure of this compound.

Synthesis Methodology: A Click Chemistry Approach

The 1,4-disubstituted 1,2,3-triazole core is most reliably synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction is renowned for its high yield, regioselectivity, and tolerance of a wide range of functional groups. The synthesis of the title compound can be logically achieved in a two-step sequence.

Step 1: Synthesis of 2-Bromophenyl Azide (Precursor)

Rationale: The azide functional group is a critical component for the cycloaddition reaction. It is readily prepared from the corresponding aniline through a diazotization reaction followed by substitution with an azide salt.

Protocol:

  • Diazotization: Dissolve 2-bromoaniline in an aqueous solution of hydrochloric acid (HCl) and cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This in situ reaction forms the unstable diazonium salt.

  • Azide Substitution: In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous stirring is essential.

  • Work-up: Allow the reaction to warm to room temperature. The product, 2-bromophenyl azide, will often separate as an oil or solid. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 2: CuAAC Reaction to Yield the Final Product

Rationale: This step involves the [3+2] cycloaddition between the 2-bromophenyl azide and an alkyne. To obtain the desired hydroxymethyl group at the C4 position, propargyl alcohol (prop-2-yn-1-ol) is the ideal alkyne partner. A copper(I) catalyst is essential to control the regioselectivity, exclusively yielding the 1,4-disubstituted isomer.[3]

Protocol:

  • Reaction Setup: In a reaction vessel, dissolve 2-bromophenyl azide and propargyl alcohol in a suitable solvent mixture, such as t-butanol/water or THF/water.

  • Catalyst Generation: The active Cu(I) catalyst is typically generated in situ. Add a source of copper(II), such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), followed by a reducing agent, such as sodium ascorbate. The ascorbate reduces Cu(II) to the catalytically active Cu(I) species.

  • Reaction Progression: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours.[3]

  • Isolation and Purification: Upon completion, the product often precipitates from the reaction mixture. It can be collected by filtration. Alternatively, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Click Reaction (CuAAC) 2-Bromoaniline 2-Bromoaniline Diazonium Salt Diazonium Salt 2-Bromoaniline->Diazonium Salt NaNO₂, HCl 0-5 °C 2-Bromophenyl Azide 2-Bromophenyl Azide Diazonium Salt->2-Bromophenyl Azide NaN₃ Final Product This compound 2-Bromophenyl Azide->Final Product Propargyl Alcohol CuSO₄, Na Ascorbate Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol->Final Product

Caption: Synthetic workflow for this compound.

Structural Elucidation and Characterization

A self-validating protocol requires rigorous characterization of the final compound to confirm its identity and purity. The following techniques are standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment
~8.0-8.2Singlet, 1H (Triazole C5-H)
~7.5-7.8Multiplet, 4H (Bromophenyl)
~5.3-5.5Singlet, 2H (-CH₂OH)
~4.5-4.8Broad Singlet, 1H (-OH)

Note: Predicted shifts are based on data from structurally similar compounds.[3][4] The exact values must be determined experimentally.

Experimental Protocol:

  • Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

  • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Peaks:

  • ~3400-3200 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.

  • ~3150-3100 cm⁻¹: C-H stretching of the triazole and aromatic rings.[4]

  • ~1600-1450 cm⁻¹: C=C and N=N stretching vibrations within the aromatic and triazole rings.[4]

  • ~1250-1000 cm⁻¹: C-O stretching of the primary alcohol and C-N stretching.[4]

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.

  • Expected Molecular Ion Peak (M⁺): A cluster of peaks will be observed due to the isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br are ~50:50). The expected peaks would be at m/z 253 and 255.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₉H₈BrN₃O).

Applications in Drug Discovery and Development

The 1,2,3-triazole moiety is considered a "privileged scaffold" in medicinal chemistry. Its unique combination of properties makes it an incredibly valuable building block for the design of new therapeutic agents.[5][6]

The Triazole Core: A Bio-inert Linker and Pharmacophore

The triazole ring is not readily metabolized in vivo, making it an excellent, stable linker to connect different pharmacophoric fragments. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, and the ring system is a dipole, allowing it to engage in specific interactions with biological targets like enzymes and receptors.[6]

Potential Biological Activities

While data on the specific title compound is limited, the broader class of substituted 1,2,3-triazoles has demonstrated a wide range of biological activities, including:

  • Antifungal: Triazoles are famous for their use as antifungal agents (e.g., Fluconazole), which act by inhibiting key enzymes in fungal cell membrane synthesis.[6]

  • Antibacterial: Numerous triazole derivatives have shown potent activity against various bacterial strains.[5]

  • Anticancer: The scaffold has been incorporated into molecules designed to inhibit cancer cell proliferation.

  • Anticonvulsant: Certain triazole structures have shown promise in models of epilepsy.[7]

The 2-bromophenyl group on the title compound provides lipophilicity, which can aid in cell membrane permeability. The bromine atom also serves as a potential metabolic site or a vector for specific halogen bonding interactions with a target protein. The hydroxymethyl group provides a key point for hydrogen bonding and serves as a synthetic handle for creating libraries of derivatives (e.g., through esterification) to explore structure-activity relationships (SAR).

G cluster_0 Molecular Scaffolding cluster_1 Properties & Functions cluster_2 Potential Therapeutic Applications Scaffold 2-Bromophenyl Group 1,2,3-Triazole Core -CH₂OH Group Properties Lipophilicity / Halogen Bonding Stable Linker / H-Bond Acceptor H-Bond Donor / Pro-drug Handle Scaffold:f0->Properties:f0 Scaffold:f1->Properties:f1 Scaffold:f2->Properties:f2 App1 Antifungal Properties->App1 App2 Antibacterial Properties->App2 App3 Anticancer Properties->App3 App4 Anticonvulsant Properties->App4

Caption: Structure-Function-Application relationship for the title compound.

Conclusion

This compound is a well-defined chemical entity with significant potential. Its synthesis is reliably achieved through the highly efficient CuAAC click reaction, a testament to modern synthetic chemistry. Standard analytical protocols can be employed to ensure its structural integrity and purity. The inherent properties of its constituent parts—the stable triazole linker, the lipophilic bromophenyl group, and the functional hydroxymethyl handle—make it an attractive scaffold for further investigation in drug discovery and materials science. This guide provides the foundational knowledge for researchers and scientists to confidently synthesize, characterize, and explore the applications of this promising molecule.

References

  • PubChem. This compound. Available from: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for related triazole synthesis. Available from: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl 2-(4-nitrophenoxy)acetate. Available from: [Link]

  • XHY Sci-Tech. (n.d.). (1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl)methanol. Available from: [Link]

  • PubChem. 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Available from: [Link]

  • PubChem. [1-(2-Nitro-phenyl)-1H-[1][3][8]triazol-4-yl]-methanol. Available from: [Link]

  • MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Available from: [Link]

  • ARKAT USA, Inc. (2024). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure. Available from: [Link]

  • Zaporizhzhia State Medical and Pharmaceutical University. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Available from: [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Available from: [Link]

  • MDPI. (2024). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Available from: [Link]

  • Elsevier. (2019). An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]

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solubility of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from initial synthesis and purification to final formulation and bioavailability. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound, a heterocyclic compound representative of scaffolds used in modern medicinal chemistry. The 1,2,3-triazole core offers metabolic stability and unique interaction capabilities, making its derivatives promising candidates for drug discovery programs.[1]

This document moves beyond a simple data sheet, offering a structured, field-proven methodology. It is divided into three core sections:

  • Theoretical & Predictive Assessment: An analysis of the molecule's structural features to make informed, qualitative predictions and an introduction to quantitative computational models.

  • Experimental Determination: Detailed, step-by-step protocols for both thermodynamic (gold-standard) and kinetic (high-throughput) solubility measurements, including the rationale behind key procedural steps.

  • Data Interpretation & Practical Applications: Guidance on how to interpret experimental results and apply this knowledge to critical stages of drug development, such as process chemistry and formulation.

By integrating theoretical principles with robust experimental workflows, this guide equips researchers with the necessary tools to thoroughly characterize the solubility profile of this compound and similar novel chemical entities.

Introduction to this compound

A molecule's solubility is dictated by its structure. A detailed analysis of this compound reveals distinct functional regions that collectively determine its interaction with various organic solvents.

Chemical Structure:

  • 1,2,3-Triazole Core: This five-membered aromatic ring is a bioisostere of the amide bond, offering a similar size and dipole moment.[1] Its nitrogen atoms can act as hydrogen bond acceptors, and the ring itself is metabolically stable, making it a highly valued scaffold in drug design.[1]

  • 2-Bromophenyl Group: This lipophilic aromatic ring, substituted with a bromine atom, significantly contributes to the molecule's non-polar character. It will favor interactions with non-polar or moderately polar solvents through van der Waals forces and π-π stacking.

  • Methanol Moiety (-CH₂OH): The primary alcohol group is a key polar feature, capable of acting as both a hydrogen bond donor (via the -OH proton) and an acceptor (via the oxygen lone pairs). This group will strongly favor interactions with protic solvents (e.g., alcohols) and polar aprotic solvents.

The presence of both significant lipophilic (bromophenyl) and polar/H-bonding (triazole, methanol) regions suggests that the compound will exhibit a nuanced solubility profile, with moderate solubility across a range of solvent classes rather than extreme solubility in only one.

Physicochemical Properties (Predicted)
PropertyPredicted ValueSource & Significance
Molecular Formula C₉H₈BrN₃O[2] Defines the elemental composition and molar mass.
Monoisotopic Mass 252.98508 Da[2] Used for precise mass spectrometry analysis.
XlogP 1.2[2] A measure of lipophilicity. A value of 1.2 suggests a slight preference for a non-polar environment over a polar one, but indicates a relatively balanced character.
Hydrogen Bond Donors 1 (from -OH)Structural Analysis
Hydrogen Bond Acceptors 4 (3 from triazole N, 1 from -OH)Structural Analysis

Part I: Theoretical & Predictive Assessment of Solubility

Before any wet lab experimentation, a theoretical assessment can save significant resources by guiding solvent selection. This approach relies on fundamental chemical principles and computational tools.

Qualitative Prediction: "Like-Dissolves-Like"

This principle remains a cornerstone of solubility science. We can anticipate the following trends for this compound:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol should be effective. Their ability to engage in hydrogen bonding will strongly solvate the -CH₂OH group and the triazole nitrogens.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, acetonitrile, and dimethylformamide (DMF) are expected to be good solvents. They can accept hydrogen bonds and have significant dipole moments to interact with the polar regions of the molecule. DMF, in particular, is often used in syntheses of related compounds, indicating its efficacy.[3]

  • Moderate to Low Solubility in Non-Polar Solvents: Solvents like toluene, hexane, and cyclohexane are less likely to be effective. While they can interact with the bromophenyl ring, they cannot effectively solvate the highly polar methanol and triazole functionalities.

  • Moderate Solubility in Chlorinated Solvents: Solvents like dichloromethane (DCM) and chloroform may offer moderate solubility by balancing dipole interactions with the ability to solvate the less polar parts of the molecule.

Quantitative Prediction: Computational Models

For more precise predictions, several computational approaches are available. While running these models is beyond the scope of this guide, understanding their principles is crucial for the modern researcher.

  • Quantitative Structure-Property Relationship (QSPR): These models build a statistical relationship between a molecule's structural descriptors (e.g., LogP, polar surface area, molecular weight) and its measured solubility.[4]

  • Machine Learning (ML) Models: An evolution of QSPR, ML algorithms can learn complex, non-linear relationships from large datasets to predict solubility with increasing accuracy.[5][6][7] These models can provide a predicted solubility value (e.g., in logS) for a given solute-solvent pair.[8][9]

Part II: Experimental Determination of Solubility

Theoretical predictions must be validated by robust experimental data. The choice of method depends on the stage of research, balancing accuracy with throughput.

Logical Workflow for Solubility Characterization

The following diagram outlines a systematic approach to solubility assessment, from initial prediction to definitive experimental measurement.

G cluster_0 Phase 1: In Silico & Planning cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis & Application pred Theoretical Prediction (QSPR, 'Like-Dissolves-Like') sel Solvent Panel Selection (Polar, Aprotic, Non-Polar) pred->sel Guides meth Method Selection (Kinetic vs. Thermodynamic) sel->meth kinetic Kinetic Solubility (High-Throughput) - DMSO stock method - Rapid precipitation assay meth->kinetic Early Discovery thermo Thermodynamic Solubility (Gold Standard) - Shake-Flask Method - Equilibrium check meth->thermo Pre-formulation quant Quantification (HPLC-UV, UPLC) kinetic->quant thermo->quant report Data Reporting & Interpretation (mg/mL, Molarity) quant->report apply Application to Downstream Processes (Formulation, Process Chem) report->apply

Caption: Workflow for solubility assessment of a novel compound.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound.[10] It is resource-intensive but provides the most accurate and reliable data.

Objective: To determine the maximum dissolved concentration of the compound in a solvent at equilibrium.

Materials:

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or higher)

  • 2-5 mL glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • Calibrated analytical balance

  • HPLC-UV or UPLC system with a validated quantification method

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is 5-10 mg of solid in 1 mL of solvent.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium.

    • Scientist's Note: Equilibrium is a critical parameter. For novel compounds, it must be determined empirically. A common approach is to measure the concentration at 24, 48, and 72 hours. Equilibrium is reached when two consecutive time points yield the same concentration. For many crystalline organic molecules, 48-72 hours is sufficient.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Trustworthiness Check: Do not centrifuge unless absolutely necessary, as this can alter the temperature. If centrifugation is used, it must be performed in a temperature-controlled unit.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a glass syringe. Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial.

    • Scientist's Note: The first few drops from the filter should be discarded to saturate the filter material and avoid adsorption-related errors.

  • Dilution & Quantification: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. Analyze the diluted sample using a pre-calibrated HPLC-UV or UPLC method to determine the concentration.

  • Calculation: Calculate the original solubility in mg/mL or molarity, accounting for all dilution factors.

Protocol 2: Kinetic Solubility via DMSO Stock Method

This high-throughput method is ideal for early discovery when compound availability is limited.[11] It measures how readily a compound stays in solution after being crashed out from a highly soluble stock, which is distinct from thermodynamic solubility.

Objective: To rapidly assess the solubility of a compound in an aqueous-organic co-solvent system, simulating conditions in some biological assays.

Materials:

  • 10-20 mM stock solution of the compound in 100% DMSO

  • Selected organic solvents

  • 96-well microplates (polypropylene)

  • Automated liquid handler or multichannel pipette

  • Plate reader capable of nephelometry (turbidity measurement) or a suitable analytical system (e.g., HPLC).

Methodology:

  • Plate Preparation: Dispense the chosen organic solvent into the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the solvent in the wells. This initiates precipitation of the compound.

  • Incubation: Seal the plate and shake for 1-2 hours at a controlled temperature.

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility limit.

    • Alternative (and more accurate) Quantification: For a "shake-flask" style kinetic assay, the plate can be filtered (using a filter plate) and the clear filtrate analyzed by HPLC to quantify the dissolved concentration.

  • Data Analysis: Plot the turbidity or dissolved concentration against the nominal concentration to determine the solubility limit.

Part III: Data Interpretation & Practical Applications

The data generated from experimental work is only valuable when interpreted correctly and applied to solve real-world challenges in drug development.

Data Presentation

Experimental results should be compiled into a clear, comparative format.

SolventSolvent ClassPolarity IndexH-BondingSolubility (mg/mL) @ 25°CSolubility (M) @ 25°C
MethanolPolar Protic5.1Donor/AcceptorExperimental DataCalculated Data
EthanolPolar Protic4.3Donor/AcceptorExperimental DataCalculated Data
AcetonePolar Aprotic5.1AcceptorExperimental DataCalculated Data
Ethyl AcetatePolar Aprotic4.4AcceptorExperimental DataCalculated Data
AcetonitrilePolar Aprotic5.8AcceptorExperimental DataCalculated Data
DichloromethaneChlorinated3.1N/AExperimental DataCalculated Data
TolueneNon-Polar2.4N/AExperimental DataCalculated Data
HexaneNon-Polar0.1N/AExperimental DataCalculated Data
Application in Drug Development
  • Process Chemistry & Purification: High solubility in a specific solvent at elevated temperatures followed by low solubility at room temperature is the ideal profile for crystallization. For instance, if the compound is highly soluble in hot ethanol but sparingly soluble in cold ethanol, this solvent becomes a prime candidate for final purification, a technique noted in the synthesis of related compounds.[12]

  • Formulation Development: Understanding the solubility in pharmaceutically acceptable solvents is the first step in designing a dosage form. Poor solubility in most solvents might necessitate advanced formulation strategies like solid dispersions, nanosuspensions, or complexation.[13]

  • Preclinical Screening: In biological assays, it is critical to know the solubility limit in the assay buffer (often containing a small percentage of an organic co-solvent like DMSO). If the tested concentration exceeds the solubility limit, the compound may precipitate, leading to inaccurate results and false negatives.

Conclusion

Characterizing the organic solvent solubility of a novel entity like this compound is a foundational activity in pharmaceutical sciences. It requires a multi-faceted approach that begins with a theoretical analysis of the molecular structure to guide experimentation. This is followed by the rigorous application of validated experimental protocols, such as the shake-flask method, to generate reliable, quantitative data. The resulting solubility profile is not merely an academic data point; it is actionable intelligence that directly informs critical decisions in chemical synthesis, purification, formulation, and biological screening. By following the integrated methodology presented in this guide, researchers can build a comprehensive understanding of their compound's behavior, accelerating its journey through the development pipeline.

References

  • Predicting drug solubility in organic solvents mixtures. (2024). Unipd.
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  • 1,2,3-Triazole analogue, 16. PubChem.
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An In-depth Technical Guide to [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its fundamental chemical properties, provides a detailed, field-proven synthetic protocol, and discusses its potential applications, particularly within the realm of drug development.

Core Molecular Attributes

This compound is a substituted triazole, a class of five-membered heterocyclic compounds containing three nitrogen atoms. The presence of a bromophenyl group and a hydroxymethyl substituent imparts specific physicochemical characteristics that are crucial for its biological activity and synthetic utility.

Molecular Formula and Weight

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈BrN₃O[1]
Monoisotopic Mass 252.98508 Da[1]
InChI InChI=1S/C9H8BrN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-5,14H,6H2[1]
SMILES C1=CC=C(C(=C1)N2C=C(N=N2)CO)Br[1]
Structural Representation

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Synthesis Methodology: A Focus on "Click Chemistry"

The 1,4-disubstituted 1,2,3-triazole core of the title compound is efficiently synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is renowned for its high yield, stereospecificity, and tolerance of a wide range of functional groups.

Synthetic Workflow

The synthesis involves a 1,3-dipolar cycloaddition between 2-bromophenylazide and propargyl alcohol, catalyzed by a copper(I) species.

G cluster_reactants Reactants cluster_reaction Reaction Conditions 2-bromophenylazide 2-Bromophenylazide catalyst Cu(I) Catalyst (e.g., CuSO₄/Sodium Ascorbate) 2-bromophenylazide->catalyst Reacts with propargyl_alcohol Propargyl Alcohol propargyl_alcohol->catalyst Reacts with product This compound catalyst->product Yields solvent Solvent (e.g., t-BuOH/H₂O) solvent->catalyst Provides medium

Caption: General workflow for the CuAAC synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-Bromoaniline

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

Part A: Synthesis of 2-Bromophenylazide

  • In a round-bottom flask, dissolve 2-bromoaniline in a mixture of hydrochloric acid and water, and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to stir and warm to room temperature overnight.

  • Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-bromophenylazide. Caution: Organic azides are potentially explosive and should be handled with care.

Part B: Copper-Catalyzed Cycloaddition

  • In a round-bottom flask, dissolve 2-bromophenylazide and propargyl alcohol in a 1:1 mixture of tert-butanol and water.

  • Add a freshly prepared aqueous solution of sodium ascorbate.

  • Add an aqueous solution of copper(II) sulfate pentahydrate. The reaction mixture will typically change color.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically within 6-24 hours), dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.

Self-Validation and Trustworthiness:

The progress of the reaction should be monitored by TLC to ensure the consumption of starting materials and the formation of the product. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Development

The 1,2,3-triazole moiety is a well-established pharmacophore in medicinal chemistry.[2] Its ability to form hydrogen bonds, its dipole character, and its metabolic stability make it an attractive scaffold for drug design.[3]

Derivatives of 1,2,3-triazoles have demonstrated a wide range of biological activities, including:

  • Antifungal [3]

  • Antibacterial [4]

  • Anticancer [4][5]

  • Anti-inflammatory [6]

  • Antiviral [6]

The specific combination of the 2-bromophenyl group and the hydroxymethyl substituent in the title compound offers several avenues for further chemical modification. The bromine atom can be utilized for cross-coupling reactions to introduce further complexity, while the hydroxyl group provides a handle for esterification or etherification to modulate solubility and pharmacokinetic properties. These features make this compound a valuable building block for the synthesis of novel therapeutic agents.

Conclusion

This compound is a synthetically accessible compound with significant potential in medicinal chemistry. Its well-defined molecular properties and the robust "click chemistry" approach to its synthesis make it an important tool for researchers in drug discovery and development. Further investigation into its biological activity and that of its derivatives is warranted.

References

  • Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. National Institutes of Health. Available at: [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). Zaporozhye Medical Journal. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. Available at: [Link]

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} - MDPI. Available at: [Link]

  • This compound - PubChemLite. Available at: [Link]

  • N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC. PubMed Central. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. PubMed Central. Available at: [Link]

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An In-depth Technical Guide to the Discovery and Significance of Bromophenyl-Substituted Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a bromophenyl moiety to the triazole scaffold has unlocked a wealth of chemical diversity and biological activity, leading to significant advancements in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted significance of bromophenyl-substituted triazoles. We will explore the historical context of their development, delve into detailed synthetic methodologies for both 1,2,3- and 1,2,4-triazole isomers, and elucidate their mechanisms of action in key therapeutic areas, including their roles as potent anticancer and antifungal agents. Furthermore, this guide will examine their emerging applications in materials science, highlighting their utility as corrosion inhibitors and components in organic light-emitting diodes (OLEDs). Through a synthesis of seminal research and field-proven insights, this document serves as an essential resource for professionals engaged in the exploration and application of these versatile heterocyclic compounds.

Historical Context and Discovery: From Foundational Reactions to a Privileged Scaffold

The story of bromophenyl-substituted triazoles is not one of a single, sudden discovery but rather an evolution built upon foundational principles of heterocyclic chemistry. The term "triazole" itself was first coined by the Swedish chemist J. A. Bladin in 1885, laying the groundwork for the exploration of this five-membered heterocyclic ring system containing three nitrogen atoms.[1][2][3] The subsequent development of key synthetic reactions in the late 19th and early 20th centuries provided the chemical tools necessary to construct the triazole core and, eventually, to introduce substituents like the bromophenyl group.

Three seminal reactions form the bedrock of triazole synthesis:

  • The Huisgen 1,3-Dipolar Cycloaddition: While the reaction of azides and alkynes was known, it was Rolf Huisgen in the mid-20th century who extensively studied and conceptualized the 1,3-dipolar cycloaddition, which is now often named after him.[4][5][6] This reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) variant, has become a cornerstone of "click chemistry" and a dominant method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[7]

  • The Einhorn-Brunner Reaction: First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction offers a pathway to 1,2,4-triazoles through the condensation of imides with hydrazines.[1][8][9][10] Its regioselectivity, dictated by the electronic nature of the imide substituents, allows for a degree of control in the synthesis of unsymmetrical triazoles.[9][10]

  • The Pellizzari Reaction: Discovered by Guido Pellizzari in 1911, this method involves the reaction of an amide with a hydrazide to yield a 1,2,4-triazole.[1][3][11] Though it often requires high temperatures and can have limitations, it remains a classical and important route to this isomeric form of the triazole ring.[11]

The advent of these and other synthetic methodologies paved the way for the systematic exploration of substituted triazoles. The introduction of a bromophenyl group was a logical step in the diversification of the triazole scaffold, offering a handle for further functionalization through cross-coupling reactions and providing unique electronic and steric properties that would prove crucial for biological activity and material properties.

Synthetic Methodologies: Crafting the Bromophenyl-Triazole Core

The synthesis of bromophenyl-substituted triazoles can be broadly categorized into methods for preparing the 1,2,3- and 1,2,4-isomers. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of Bromophenyl-Substituted 1,2,3-Triazoles

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the preeminent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high efficiency, mild reaction conditions, and exceptional regioselectivity.

Caption: General scheme for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Synthesis of 5-(4-bromophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole

This protocol provides a detailed, step-by-step methodology for a representative CuAAC reaction.

Materials:

  • 1-Bromo-4-ethynylbenzene

  • 1-Azido-3,4,5-trimethoxybenzene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ammonium chloride

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 1-bromo-4-ethynylbenzene (1.0 eq) in a 1:1 mixture of tert-butanol and water, add 1-azido-3,4,5-trimethoxybenzene (1.0 eq).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq) to the reaction mixture.

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-(4-bromophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the triazole proton and the aromatic protons of the bromophenyl and trimethoxyphenyl rings should be observed.

Synthesis of Bromophenyl-Substituted 1,2,4-Triazoles

A common and versatile method for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles involves the cyclization of N-acyl-amidrazones or the reaction of hydrazides with nitriles or iminoesters. The Einhorn-Brunner and Pellizzari reactions are classical examples of this approach.[1][3][8][9][10][11] A more modern approach involves the reaction of a substituted hydrazine with a carbothioamide followed by cyclization.[12]

Caption: General scheme for the synthesis of bromophenyl-substituted 1,2,4-triazole-thiones.

Experimental Protocol: Synthesis of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones [12]

This protocol details the synthesis of a 1,2,4-triazole-thione precursor, which can be further modified.

Materials:

  • 2-(2-bromobenzoyl)-N-substitutedhydrazinecarbothioamides

  • Potassium hydroxide (KOH)

  • Water

  • Acetic acid

  • Ethanol

Procedure:

  • Reflux a mixture of 1 mole of 2-(2-bromobenzoyl)-N-substitutedhydrazinecarbothioamide and 2 moles of potassium hydroxide in water for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with acetic acid to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thione.[12]

Self-Validation: Characterization of the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis will confirm the structure. The disappearance of the starting material signals and the appearance of signals corresponding to the cyclized product will validate the reaction.

Significance in Medicinal Chemistry: Targeting Cancer and Fungal Infections

The bromophenyl-substituted triazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[8] Its significance is particularly pronounced in the development of anticancer and antifungal agents.

Anticancer Activity: Inhibition of Tubulin Polymerization

A significant number of bromophenyl-substituted triazoles exhibit potent anticancer activity by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division. These compounds act as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin.[13][14][15][16][17] This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][15][17]

Caption: Simplified mechanism of action for bromophenyl-triazole anticancer agents.

Structure-Activity Relationship (SAR) Insights:

Position of BromineOther SubstituentsAnticancer ActivityReference
meta- (3-position)N-aryl substitutions on the aminePotent activity, with 2,6-dimethyl substitution showing high efficacy.[18][19][20]
para- (4-position)Oxime-based derivativesEnhanced tubulin inhibition compared to ketone precursors.[14]

Experimental Protocol: Tubulin Polymerization Assay (Fluorescence-Based) [8][9][10][21][22]

This assay measures the ability of a compound to inhibit the polymerization of tubulin in vitro.

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Fluorescent reporter (e.g., DAPI)

  • Glycerol (as a polymerization enhancer)

  • Test compound (bromophenyl-substituted triazole)

  • Control inhibitors (e.g., paclitaxel, nocodazole)

  • 384-well black wall microplates

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • On ice, prepare the tubulin polymerization reaction mixture containing tubulin (final concentration ~2 mg/mL) in polymerization buffer, GTP (final concentration 1 mM), glycerol (final concentration ~10%), and the fluorescent reporter.

  • Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 384-well plate. Include wells for positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls, as well as a vehicle control (DMSO).

  • Initiate the polymerization by adding the tubulin reaction mixture to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes. The excitation and emission wavelengths will depend on the fluorescent reporter used (e.g., Ex: 360 nm, Em: 420-450 nm for DAPI).[22]

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Calculate the IC₅₀ value of the test compound by determining the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.

Causality and Self-Validation: The assay's validity is confirmed by the expected effects of the control compounds: paclitaxel should enhance polymerization, while nocodazole should inhibit it. A dose-dependent decrease in the rate and extent of fluorescence increase in the presence of the test compound indicates its inhibitory effect on tubulin polymerization.

Antifungal Activity: Targeting Ergosterol Biosynthesis

Triazole-based compounds are a cornerstone of antifungal therapy. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[23][24][25] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[23][24][25] The nitrogen atoms of the triazole ring coordinate to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupt the fungal cell membrane integrity and function, ultimately inhibiting fungal growth.[24]

Caption: Simplified mechanism of action for azole antifungal agents.

Experimental Protocol: Ergosterol Quantification Assay [4][15][16][17][26]

This protocol allows for the quantification of ergosterol in fungal cells to assess the efficacy of azole inhibitors.

Materials:

  • Fungal culture (e.g., Candida albicans)

  • Culture medium (e.g., RPMI 1640)

  • Test compound (bromophenyl-substituted triazole)

  • 25% Alcoholic potassium hydroxide solution

  • n-Heptane

  • Sterile distilled water

  • Spectrophotometer

Procedure:

  • Grow the fungal culture in the presence of various concentrations of the test compound for a specified period (e.g., 24-48 hours).

  • Harvest the fungal cells by centrifugation and wash with sterile distilled water.

  • Determine the wet weight of the cell pellet.

  • Add 25% alcoholic potassium hydroxide to the cell pellet and incubate at 85°C for 1 hour to saponify the cellular lipids.[15]

  • Cool the mixture to room temperature and extract the nonsaponifiable lipids (including ergosterol) by adding a mixture of sterile distilled water and n-heptane, followed by vigorous vortexing.[15]

  • Separate the heptane layer containing the sterols.

  • Scan the absorbance of the heptane layer from 240 to 300 nm using a spectrophotometer.

  • Calculate the ergosterol content based on the characteristic absorbance profile of ergosterol and 24(28)-dehydroergosterol.[16] The ergosterol content can be expressed as a percentage of the cell wet weight.[16]

Causality and Self-Validation: A dose-dependent decrease in the ergosterol content of the fungal cells treated with the bromophenyl-substituted triazole confirms its inhibitory effect on the ergosterol biosynthesis pathway. This provides a direct measure of the compound's mechanism of action.

Significance in Materials Science: From Surface Protection to Light Emission

Beyond their biological applications, bromophenyl-substituted triazoles possess unique electronic and chemical properties that make them valuable in materials science.

Corrosion Inhibition

Triazole derivatives are effective corrosion inhibitors for various metals and alloys, including steel and copper, in acidic media.[14][19][23][27][28][29][30][31][32][33] Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[19][27] The adsorption mechanism can involve both physisorption (electrostatic interactions) and chemisorption (coordination bonds between the nitrogen heteroatoms and d-orbitals of the metal).[13][14] The presence of the bromophenyl group can enhance the adsorption and protective properties of the triazole ring.

Quantitative Analysis of Corrosion Inhibition Efficiency:

Electrochemical impedance spectroscopy (EIS) is a powerful technique to evaluate the effectiveness of corrosion inhibitors. The inhibition efficiency (IE) can be calculated from the charge transfer resistance (Rct) values.

CompoundMetalCorrosive MediumInhibition Efficiency (%)Reference
3-amino-1,2,4-triazoleCopper2M HNO₃82.2[29]
3-substituted 1,2,4-triazoleSteel2M H₂SO₄97.8[29]
(2-aminophenyl)-4H-3,4-diamine-1,2,4-triazoleCarbon Steel1M HCl90.0[31]
Organic Light-Emitting Diodes (OLEDs)

The rigid, planar structure and tunable electronic properties of the triazole ring make it an attractive building block for organic electronic materials. Bromophenyl-substituted triazoles, particularly those with extended π-conjugation, can exhibit high photoluminescence quantum yields (PLQY), making them suitable for use as emitters in OLEDs.[33][34][35][36] The bromophenyl group can influence the electronic properties of the molecule and facilitate further functionalization to fine-tune the emission color and efficiency.

Photophysical Properties of Representative Triazole Derivatives for OLEDs:

Compound TypeEmission ColorPhotoluminescence Quantum Yield (PLQY)Reference
Platinum(II) complex with a 4-phenyl-4H-1,2,4-triazole derivativeGreen65-71% (in solution)[33]
2H-1,2,3-triazole-4-carboxy-5-carboxylateGreen14.2% (phosphorescence)[36]

Future Perspectives

The field of bromophenyl-substituted triazoles continues to be an area of active research. In medicinal chemistry, the development of new derivatives with improved potency, selectivity, and pharmacokinetic profiles remains a key objective. The exploration of these compounds for other therapeutic targets is also a promising avenue. In materials science, the design of novel bromophenyl-substituted triazoles with enhanced photophysical properties for next-generation OLEDs and other electronic devices is a burgeoning field. Furthermore, the incorporation of these moieties into polymers could lead to new functional materials with unique properties.[28][37][38] The versatility of the bromophenyl-triazole scaffold ensures its continued importance in both academic and industrial research for years to come.

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potential research areas for functionalized 1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Potential Research Areas for Functionalized 1,2,3-Triazoles

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,3-triazole core, once a mere curiosity of heterocyclic chemistry, has burgeoned into a cornerstone of modern molecular science. Its remarkable stability, synthetic accessibility via "click chemistry," and unique electronic properties have cemented its role as a privileged scaffold in a multitude of research domains.[1][2][3][4] This guide provides a comprehensive exploration of burgeoning research avenues for functionalized 1,2,3-triazoles, tailored for researchers, scientists, and drug development professionals. We will delve into the synthetic logic that underpins the versatility of this heterocycle, explore its profound impact on medicinal chemistry and materials science, and present actionable experimental protocols and conceptual frameworks to inspire future innovation.

The Synthetic Heart of the Matter: Mastering the 1,2,3-Triazole Core

The ascendancy of the 1,2,3-triazole is inextricably linked to the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."[2][3][5] This reaction's near-perfect fidelity, high yields, and tolerance of a vast array of functional groups have made the 1,4-disubstituted 1,2,3-triazole an exceptionally accessible building block.

However, a nuanced understanding of the available synthetic toolkit is crucial for any researcher venturing into this field. Beyond the canonical CuAAC, alternative strategies offer access to different substitution patterns and are amenable to specific substrate classes where CuAAC may falter.

The Workhorse: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction facilitates the regioselective "ligation" of a terminal alkyne and an azide, exclusively yielding the 1,4-disubstituted 1,2,3-triazole. The catalytic cycle, a topic of extensive mechanistic investigation, is believed to proceed through a copper acetylide intermediate.

Experimental Protocol: A General Procedure for CuAAC

  • Reagent Preparation: Dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0 equiv) in a suitable solvent (e.g., a 1:1 mixture of water and t-butanol).

  • Catalyst Introduction: To the stirred solution, add sodium ascorbate (0.1 equiv) followed by copper(II) sulfate pentahydrate (0.01-0.05 equiv). The ascorbate serves as a reducing agent to generate the active Cu(I) species in situ.

  • Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Accessing the 1,5-Regioisomer: The Ruthenium-Catalyzed Pathway (RuAAC)

For applications where the 1,5-disubstituted 1,2,3-triazole is desired, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the method of choice.[1][6] This reaction proceeds through a distinct mechanism involving a ruthenium-vinylidene complex, leading to the opposite regioselectivity compared to CuAAC.

Beyond Disubstitution: Crafting Trisubstituted Triazoles

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles opens up even greater possibilities for molecular design.[6][7] These highly functionalized cores can be accessed through various methods, including the cycloaddition of internal alkynes or the use of multicomponent reactions. For instance, a one-pot reaction involving β-carbonyl phosphonates and azides can regioselectively yield 1,4,5-trisubstituted triazoles under mild conditions.[8]

Diagram: Synthetic Pathways to Functionalized 1,2,3-Triazoles

Synthetic_Pathways_to_Triazoles cluster_reactants Reactants cluster_catalysts Catalysts cluster_products Products Alkyne Terminal Alkyne Triazole_1_4 1,4-Disubstituted 1,2,3-Triazole Alkyne->Triazole_1_4 CuAAC Triazole_1_5 1,5-Disubstituted 1,2,3-Triazole Alkyne->Triazole_1_5 RuAAC Azide Azide Azide->Triazole_1_4 Azide->Triazole_1_5 Triazole_1_4_5 1,4,5-Trisubstituted 1,2,3-Triazole Azide->Triazole_1_4_5 Internal_Alkyne Internal Alkyne Internal_Alkyne->Triazole_1_4_5 Cycloaddition Cu_I Cu(I) Catalyst Cu_I->Triazole_1_4 Ru_II Ru(II) Catalyst Ru_II->Triazole_1_5

Caption: Key catalytic routes to differently substituted 1,2,3-triazoles.

Medicinal Chemistry: The 1,2,3-Triazole as a Privileged Pharmacophore

The 1,2,3-triazole ring is more than just a passive linker; its unique electronic properties, including a strong dipole moment and the ability to act as a hydrogen bond acceptor, allow it to engage in meaningful interactions with biological targets.[3][9][10] This has led to its widespread adoption in drug discovery, where it often serves as a bioisostere for amide bonds.[7][11]

Oncology: A New Generation of Anti-Cancer Agents

A significant body of research has demonstrated the potent anti-cancer activity of 1,2,3-triazole derivatives against a wide range of cancer cell lines.[2][12][13][14] These compounds have been shown to exert their effects through various mechanisms, including cell cycle arrest and the induction of apoptosis.

Compound ClassCancer Cell LineIC50 (µM)Mechanism of Action
1,2,3-Triazole-Naphthoquinone HybridsMCF-7, HT-29, MOLT-41.02 - 74.28Cell cycle arrest at G0/G1 phase[13]
Phosphonate-1,2,3-Triazole DerivativesHT-108015.13Cell cycle arrest at G0/G1, apoptosis induction[14]
Infectious Diseases: Combating Microbial and Viral Threats

The functionalized 1,2,3-triazole scaffold has also emerged as a promising platform for the development of novel antimicrobial and antiviral agents.[12][13][15] Their broad spectrum of activity makes them attractive candidates for tackling drug-resistant pathogens.

  • Antibacterial/Antifungal: 1,2,3-triazole glycosides have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger.[15]

  • Antiviral: The triazole moiety is a key component in several antiviral drugs, and ongoing research is exploring new derivatives with enhanced efficacy against a range of viruses.[12][13]

Materials Science: Engineering Functionality at the Molecular Level

The inherent stability and modular synthesis of 1,2,3-triazoles make them ideal building blocks for the creation of advanced materials with tailored properties.

Corrosion Inhibition: Protecting Metallic Surfaces

Functionalized 1,2,3-triazoles have proven to be highly effective corrosion inhibitors for a variety of metals and alloys, including steel, copper, and aluminum, in aggressive acidic environments.[16][17][18][19] Their protective action is attributed to their ability to adsorb onto the metal surface through the nitrogen heteroatoms and π-electrons, forming a protective barrier that slows down both cathodic and anodic corrosion reactions.[16][17]

Diagram: Mechanism of Corrosion Inhibition by 1,2,3-Triazoles

Corrosion_Inhibition cluster_solution Corrosive Medium (e.g., H₂SO₄) cluster_surface Metal Surface H_plus H⁺ Metal Metal H_plus->Metal Cathodic Reaction (inhibited) SO4_2_minus SO₄²⁻ Triazole 1,2,3-Triazole Derivative Triazole->Metal Adsorption via N-atoms and π-electrons Metal Cations Metal Cations Metal->Metal Cations Anodic Reaction (inhibited)

Caption: Adsorption of 1,2,3-triazoles on a metal surface to inhibit corrosion.

Polymer and Dendrimer Chemistry: Building Complex Architectures

The efficiency of the CuAAC reaction has been harnessed to synthesize a wide array of polymers and dendrimers with precisely controlled structures.[20][21][22][23][24] The 1,2,3-triazole linkage provides enhanced thermal and chemical stability to the resulting macromolecules. These materials are finding applications in areas such as:

  • Drug Delivery: Dendrimers functionalized with 1,2,3-triazoles can encapsulate and deliver therapeutic agents.

  • Catalysis: Triazole-containing polymers and dendrimers can serve as scaffolds for catalytic nanoparticles.[20]

  • Functional Coatings: The antimicrobial and anti-fouling properties of the triazole ring are being exploited in the development of high-performance coatings.[25]

Catalysis: The 1,2,3-Triazole as a Ligand and Catalyst

The lone pairs of electrons on the nitrogen atoms of the 1,2,3-triazole ring allow it to act as an effective ligand for a variety of metal catalysts. Furthermore, the triazole scaffold itself can participate in organocatalytic transformations.

Organocatalysis: Metal-Free Transformations

Recent years have seen a surge of interest in organocatalytic routes to 1,2,3-triazoles.[26][27][28][29] These methods, which often proceed through enamine or enolate intermediates, offer a green and cost-effective alternative to metal-catalyzed reactions. For instance, the reaction of ketones or aldehydes with vinyl azides can be efficiently catalyzed by secondary amines to produce highly substituted 1,2,3-triazoles.[28]

Future Outlook and Uncharted Territories

The field of functionalized 1,2,3-triazoles is far from mature, with numerous exciting research avenues yet to be fully explored. Some promising future directions include:

  • Bioconjugation and Chemical Biology: The biocompatibility of the CuAAC reaction makes it an ideal tool for the site-specific modification of proteins, nucleic acids, and other biomolecules.[3][7][9]

  • Supramolecular Chemistry: The ability of the 1,2,3-triazole ring to participate in non-covalent interactions can be exploited to construct complex supramolecular assemblies with novel functions.

  • Flow Chemistry: The development of continuous flow methods for the synthesis of 1,2,3-triazoles offers advantages in terms of safety, scalability, and efficiency.[30]

  • Photocatalysis: Exploring light-mediated synthetic routes to 1,2,3-triazoles could lead to even milder and more sustainable methodologies.

The versatility of the 1,2,3-triazole core, coupled with the power of modern synthetic methods, ensures that this remarkable heterocycle will continue to be a fertile ground for discovery and innovation across the scientific disciplines.

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A Comprehensive Technical Guide to the Spectroscopic Data of Novel Brominated Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. Among the vast landscape of heterocyclic compounds, brominated triazoles have emerged as a privileged scaffold, demonstrating a wide array of biological activities and material properties. The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their purity and stability. This in-depth technical guide provides a comprehensive overview of the multifaceted spectroscopic techniques employed in the analysis of novel brominated triazole compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating field-proven insights with established scientific principles, this guide aims to be an authoritative resource for the unambiguous characterization of this important class of compounds.

Introduction: The Significance of Brominated Triazoles

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Their unique electronic properties and ability to participate in various non-covalent interactions have made them a focal point in medicinal chemistry and materials science.[1] The introduction of a bromine atom onto the triazole ring or its substituents can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This has led to the development of numerous brominated triazole derivatives with potent antifungal, antimicrobial, and anticancer activities.[3][4][5]

The journey from synthesis to application for any novel brominated triazole is critically dependent on rigorous spectroscopic analysis. Each technique provides a unique piece of the structural puzzle, and a holistic approach is essential for unequivocal characterization. This guide will systematically explore the key spectroscopic methods, highlighting their specific utility in the context of these halogenated heterocycles.

The Spectroscopic Quadrumvirate: A Multi-faceted Approach to Structural Elucidation

The comprehensive characterization of novel brominated triazoles relies on the synergistic application of four primary spectroscopic techniques. Each method probes different aspects of the molecular structure, and their combined data provides a detailed and validated molecular portrait.

Spectroscopic_Workflow Fig. 1: Integrated Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation Synthesis Novel Brominated Triazole Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis Interpretation Combined Data Interpretation NMR->Interpretation MS->Interpretation FTIR->Interpretation UVVis->Interpretation Validation Structural Validation Interpretation->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure Elucidation

Caption: Integrated workflow for the spectroscopic analysis of novel brominated triazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For brominated triazoles, ¹H and ¹³C NMR are indispensable for determining the substitution pattern on both the triazole and any associated aromatic or aliphatic moieties.[6]

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shift (δ) of protons in a ¹H NMR spectrum is highly sensitive to their local electronic environment. Key diagnostic signals for brominated triazoles include:

  • Triazole Ring Protons: The proton attached to the triazole ring typically appears as a singlet in the aromatic region, with its exact chemical shift influenced by the position of the bromine atom and other substituents. For 1,2,3-triazoles, the C5-H proton often resonates between 8.00 and 8.75 ppm.[1]

  • Aromatic Protons: Protons on phenyl or other aromatic rings attached to the triazole will exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) depending on their substitution. The presence of an electron-withdrawing bromine atom will generally deshield adjacent protons, shifting their signals downfield.[7]

  • Alkyl Protons: Protons on alkyl chains attached to the triazole or its substituents will appear in the upfield region of the spectrum. Their chemical shifts and coupling constants provide valuable information about their connectivity.[8]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon atoms within the molecule. For brominated triazoles, key considerations include:

  • Triazole Ring Carbons: The carbon atoms of the triazole ring have distinct chemical shifts. For 1,4-disubstituted 1,2,3-triazoles, the C4 and C5 carbons typically resonate in the range of 122-128 ppm and 139-149 ppm, respectively.[1]

  • Carbon Bearing Bromine: The carbon atom directly attached to the bromine atom will experience a significant downfield shift due to the electronegativity of the halogen. However, the "heavy atom effect" of bromine can also lead to signal broadening.

  • Aromatic and Alkyl Carbons: The chemical shifts of these carbons provide complementary information to the ¹H NMR spectrum, aiding in the complete assignment of the molecular structure.[8]

Typical NMR Chemical Shifts (δ, ppm) for Brominated Triazoles
Nucleus Typical Chemical Shift Range (ppm)
¹H (Triazole C-H)8.00 - 8.75[1]
¹H (Aromatic H)7.00 - 8.50[7][8]
¹H (Alkyl H)0.50 - 4.50[8]
¹³C (Triazole C)120 - 160[1]
¹³C (Aromatic C)110 - 150[8]
¹³C (Alkyl C)10 - 60[8]
Advanced NMR Techniques

For complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons.[6]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified brominated triazole compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For novel brominated triazoles, high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.[8]

Isotopic Pattern of Bromine

A key diagnostic feature in the mass spectrum of a brominated compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9] This results in two peaks in the molecular ion region, separated by 2 m/z units, with nearly equal intensities (the M+ and M+2 peaks).[9] The presence of this pattern is strong evidence for the incorporation of a single bromine atom in the molecule. For compounds containing two bromine atoms, a characteristic M, M+2, and M+4 pattern with a 1:2:1 intensity ratio will be observed.[9]

Fragmentation Patterns

The fragmentation of brominated triazoles in the mass spectrometer can provide valuable structural information. Common fragmentation pathways include the loss of the bromine atom, cleavage of side chains, and fragmentation of the triazole ring.[10][11] Analysis of these fragment ions can help to piece together the molecular structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for many triazole derivatives.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is typically used to achieve high mass accuracy.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the proposed molecular formula. The difference should be within a few parts per million (ppm).

Bromine_Isotope_Pattern Fig. 2: Characteristic MS Isotope Pattern for a Monobrominated Compound cluster_ms Mass Spectrum M [M]⁺ (contains ⁷⁹Br) M_plus_2 [M+2]⁺ (contains ⁸¹Br) M_peak M_plus_2_peak xaxis m/z yaxis Relative Intensity

Caption: Idealized mass spectrum showing the M+ and M+2 peaks for a compound containing one bromine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12] The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Key Vibrational Frequencies for Brominated Triazoles
  • N-H Stretching: For triazoles with an N-H bond, a stretching vibration is typically observed in the region of 3100-3300 cm⁻¹.[13]

  • C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.[13]

  • C=N and N=N Stretching: The stretching vibrations of the C=N and N=N bonds within the triazole ring typically occur in the 1400-1650 cm⁻¹ region.[7]

  • C-Br Stretching: The C-Br stretching vibration is usually found in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹. The exact position can be influenced by the surrounding molecular structure.

  • Other Functional Groups: The presence of other functional groups, such as carbonyls (C=O), hydroxyls (O-H), or nitro groups (NO₂), will give rise to their own characteristic absorption bands.[7]

Characteristic FT-IR Absorption Frequencies
Functional Group Typical Frequency Range (cm⁻¹)
N-H Stretch (Triazole)3100 - 3300[13]
C-H Stretch (Aromatic)3000 - 3100[13]
C-H Stretch (Aliphatic)2850 - 3000[8]
C=N, N=N Stretch (Triazole Ring)1400 - 1650[7]
C-Br Stretch500 - 700
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • Liquid Samples: A thin film can be placed between two salt plates (e.g., NaCl).

  • Data Acquisition: Acquire the spectrum using an FT-IR spectrometer, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[14] Aromatic and heterocyclic compounds, such as brominated triazoles, typically exhibit characteristic absorption bands in the UV region (200-400 nm).[15]

Electronic Transitions in Brominated Triazoles

The UV-Vis spectrum of a brominated triazole is dominated by π → π* transitions within the aromatic and triazole ring systems.[16] The position of the maximum absorption (λ_max) and the molar absorptivity (ε) are sensitive to the extent of conjugation and the nature of the substituents on the molecule.[17][18] The introduction of a bromine atom can cause a bathochromic (red) shift in the absorption bands.

Applications of UV-Vis Spectroscopy

While not as structurally informative as NMR or MS, UV-Vis spectroscopy is useful for:

  • Confirming the presence of an aromatic/heteroaromatic system. [15]

  • Monitoring reactions involving changes in conjugation.

  • Quantitative analysis using the Beer-Lambert law.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, dichloromethane).[8] The concentration should be chosen to give an absorbance reading between 0.2 and 1.0.

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically from 200 to 800 nm.

  • Data Analysis: Identify the λ_max values and, if the concentration is known, calculate the molar absorptivity.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of novel brominated triazole compounds is a meticulous process that demands a multi-pronged spectroscopic approach. This guide has outlined the pivotal roles of NMR, MS, FT-IR, and UV-Vis spectroscopy in this endeavor. By understanding the principles behind each technique and the specific information they provide for this class of molecules, researchers can confidently and accurately characterize their synthetic targets. The integration of these spectroscopic data, as depicted in the workflow, provides a self-validating system that ensures the scientific integrity of the reported structures, paving the way for their further investigation in drug discovery and materials science.

References

  • A Theoretical Study of UV-Vis Absorption Spectra of Heterocyclic Aromatic Polymers. (n.d.). Chemical Journal of Chinese Universities.
  • FT-IR spectra of control and treated 1,2,4-triazole. (2023). ResearchGate. Retrieved from [Link]

  • FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2018). MDPI. Retrieved from [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). Asian Journal of Chemistry. Retrieved from [Link]

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (2022). MDPI. Retrieved from [Link]

  • UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem). (2024). YouTube. Retrieved from [Link]

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (2014). Journal of Molecular Modeling. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

  • 1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]

  • The Characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on Acute Toxicity, Antimicrobial Activities, Photophysical Property, and Binding to Two Globular Proteins. (2016). Journal of Photochemistry and Photobiology B: Biology. Retrieved from [Link]

  • Ultraviolet spectroscopy. (n.d.). Britannica. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. (2018). ResearchGate. Retrieved from [Link]

  • Vis-UV spectra of aromatic compounds. (n.d.). Química Orgánica. Retrieved from [Link]

  • 3-(4-Bromophenyl)-1H-1,2,4-triazole. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society. Retrieved from [Link]

  • Spectroscopic characterization for 1,2,4-triazole 3. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry of Heterocyclic Compounds. (1971). Defense Technical Information Center. Retrieved from [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (2013). MDPI. Retrieved from [Link]

  • Synthesis and biological activities of novel triazole compounds containing 1,3-dioxolane rings. (2004). Molecules. Retrieved from [Link]

  • Mass spectrometry of halogen-containing organic compounds. (1976). ResearchGate. Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2025). ResearchGate. Retrieved from [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (1970). Analytical Chemistry. Retrieved from [Link]

  • Synthesis and crystal structures of Dibromo-Triazoles and their Amination. (n.d.). Beijing Institute of Technology. Retrieved from [Link]

Sources

Methodological & Application

detailed synthesis protocol for [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Detailed Synthesis Protocol for [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol

Abstract: This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable heterocyclic building block for drug discovery and materials science. The protocol employs a highly efficient and regioselective one-pot, two-step procedure commencing from 2-bromoaniline. The synthesis leverages an in situ diazotization-azidation of the starting aniline, followed by a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction. This guide explains the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction

1,2,3-Triazoles are a prominent class of five-membered nitrogen heterocycles that have garnered significant attention in medicinal chemistry, bioconjugation, and materials science.[1] Their appeal stems from their high chemical stability, aromatic nature, and capacity for hydrogen bonding, which makes them excellent scaffolds or linkers in functional molecules. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier method for constructing the 1,4-disubstituted 1,2,3-triazole core, celebrated for its reliability, mild reaction conditions, and high yields.[2][3][4]

The target molecule, this compound, incorporates a synthetically versatile bromophenyl substituent, which can be further functionalized via cross-coupling reactions, and a primary alcohol, providing a handle for subsequent esterification or etherification. This protocol details a one-pot synthesis that avoids the isolation of the potentially hazardous organic azide intermediate, enhancing the safety and efficiency of the overall process.[5][6][7]

Overall Synthetic Strategy

The synthesis is designed as a one-pot, two-step reaction sequence starting from commercially available 2-bromoaniline.

Step 1: In Situ Formation of 2-Bromophenyl Azide. 2-Bromoaniline is converted to its corresponding diazonium salt using tert-butyl nitrite (t-BuONO). The diazonium intermediate is then immediately reacted with azidotrimethylsilane (TMSN₃) to generate 2-bromophenyl azide in situ.[5] This method offers a mild and efficient alternative to the classical Sandmeyer reaction involving sodium azide and harsh acidic conditions.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The freshly generated 2-bromophenyl azide is directly reacted with propargyl alcohol in the presence of a Cu(I) catalyst. The active Cu(I) species is generated in situ from Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and a reducing agent, sodium ascorbate.[2][3][8] This cycloaddition reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole product.[2][3]

Materials and Reagents

All reagents should be of analytical grade and used as received unless otherwise noted.

ReagentFormulaMW ( g/mol )FormPuritySupplierNotes
2-BromoanilineC₆H₆BrN172.02Liquid≥98%Sigma-AldrichToxic, handle with care.
tert-Butyl nitriteC₄H₉NO₂103.12Liquid90%Sigma-AldrichVolatile and flammable.
AzidotrimethylsilaneC₃H₉N₃Si115.21Liquid≥95%Sigma-AldrichToxic, handle in a fume hood.
Propargyl alcoholC₃H₄O56.06Liquid≥99%Sigma-AldrichFlammable and corrosive.
Copper(II) sulfate pentahydrateCuSO₄·5H₂O249.68Solid≥98%Sigma-Aldrich
Sodium L-ascorbateC₆H₇NaO₆198.11Solid≥98%Sigma-Aldrich
Acetonitrile (MeCN)C₂H₃N41.05LiquidAnhydrousFisher Scientific
Deionized WaterH₂O18.02Liquid--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11LiquidACS GradeVWRFor extraction/chromatography.
HexanesC₆H₁₄86.18LiquidACS GradeVWRFor chromatography.

Experimental Workflow and Protocols

The overall experimental workflow is depicted below. This process integrates the synthesis, reaction, workup, and purification stages into a streamlined sequence.

G cluster_0 Part A: In Situ Azide Formation cluster_1 Part B: CuAAC Reaction cluster_2 Part C: Workup & Purification A1 Dissolve 2-Bromoaniline in Acetonitrile A2 Cool to 0 °C A1->A2 A3 Add t-BuONO A2->A3 A4 Add TMSN₃ (Stir for 30 min) A3->A4 B2 Add Propargyl Alcohol to Azide Solution A4->B2 Transfer Azide Solution B1 Prepare Catalyst Solution (CuSO₄·5H₂O + Na Ascorbate in H₂O) B3 Add Catalyst Solution (Warm to RT, Stir 12h) B1->B3 B2->B3 C1 Quench with NH₄OH B3->C1 Transfer Reaction Mixture C2 Extract with EtOAc C1->C2 C3 Wash with Brine C2->C3 C4 Dry over Na₂SO₄ C3->C4 C5 Concentrate in vacuo C4->C5 C6 Purify via Column Chromatography C5->C6 Product Product C6->Product Final Product

Diagram 1: Overall experimental workflow.

Detailed Step-by-Step Protocol

Part A: In Situ Synthesis of 2-Bromophenyl Azide

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoaniline (1.72 g, 10.0 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous acetonitrile (50 mL) and stir until the aniline is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

  • Diazotization: Slowly add tert-butyl nitrite (1.24 g, 1.4 mL, 12.0 mmol, 1.2 equiv) dropwise over 5 minutes. Rationale: Keeping the temperature at 0 °C is critical to ensure the stability of the diazonium salt intermediate that forms.

  • Azidation: After stirring for 10 minutes, add azidotrimethylsilane (1.38 g, 1.6 mL, 12.0 mmol, 1.2 equiv) dropwise. A color change and slight gas evolution may be observed.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes. The solution now contains 2-bromophenyl azide and is used directly in the next step without isolation.

Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Catalyst Preparation: In a separate 50 mL beaker, dissolve copper(II) sulfate pentahydrate (125 mg, 0.5 mmol, 0.05 equiv) and sodium L-ascorbate (198 mg, 1.0 mmol, 0.1 equiv) in 10 mL of deionized water. Stir until a clear, pale yellow solution is formed. Rationale: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst from the Cu(II) precursor in situ. A slight excess prevents oxidative homocoupling of the alkyne.[2][8]

  • Alkyne Addition: To the cold azide solution from Part A, add propargyl alcohol (0.67 g, 0.7 mL, 12.0 mmol, 1.2 equiv).

  • Catalysis: Add the freshly prepared catalyst solution to the reaction flask.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:EtOAc mobile phase.

Part C: Workup and Purification

  • Quenching: Upon reaction completion (disappearance of starting materials by TLC), pour the reaction mixture into a separatory funnel containing 50 mL of a saturated aqueous ammonium hydroxide solution and 50 mL of water. Rationale: The ammonium hydroxide solution complexes with the copper catalyst, facilitating its removal from the organic phase.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Isolation: Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.

Reaction Mechanism

The core of this synthesis is the CuAAC reaction. The currently accepted mechanism involves the coordination of Cu(I) to the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper-acetylide intermediate.[3][8] This complex then coordinates with the azide, leading to the formation of a six-membered copper metallacycle.[8][] Subsequent cyclization and protonolysis yield the stable 1,4-disubstituted triazole product and regenerate the catalyst.[3][]

CuAAC_Mechanism R_N3 R-N₃ (Azide) Metallacycle Six-membered Cu-Metallacycle R_N3->Metallacycle Coordination & Cyclization HC_CR R'-C≡CH (Alkyne) Cu_Acetylide [R'-C≡C-Cu] HC_CR->Cu_Acetylide -H⁺ Cu_I Cu(I) Cu_I->Cu_Acetylide -H⁺ Cu_Acetylide->Metallacycle Coordination & Cyclization Triazolyl_Cu Triazolyl-Cu Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I Catalyst Regeneration Product 1,4-Triazole Product Triazolyl_Cu->Product +H⁺

Sources

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bromophenyl Azide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on the use of bromophenyl azide. As a Senior Application Scientist, this document is structured to provide not only a step-by-step protocol but also the underlying scientific principles, field-proven insights, and troubleshooting guidance to ensure successful and reproducible outcomes.

The presence of the bromo-substituent on the phenyl azide offers a valuable synthetic handle for further downstream functionalization, such as cross-coupling reactions, making this a particularly relevant starting material in medicinal chemistry and materials science.

Introduction to CuAAC Click Chemistry

The CuAAC reaction is the cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, which emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. This reaction forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, a transformation that has become indispensable in bioconjugation, drug discovery, and materials science due to its reliability and biocompatibility under specific conditions.

The use of a bromophenyl azide in CuAAC is of particular strategic importance. The bromine atom serves as a versatile functional handle, enabling post-cycloaddition modifications via well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This dual-functional scaffold is highly valuable in the synthesis of complex molecules and in the development of chemical probes and pharmaceutical candidates.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Bromophenyl_Azide Bromophenyl Azide Reaction_Vessel Reaction Mixture (Solvent, Azide, Alkyne, Catalyst) Bromophenyl_Azide->Reaction_Vessel Alkyne Terminal Alkyne Alkyne->Reaction_Vessel Catalyst_Sol Cu(I) Catalyst Solution Catalyst_Sol->Reaction_Vessel Quenching Reaction Quenching Reaction_Vessel->Quenching Reaction Monitoring (TLC) Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Protocol_Steps cluster_prep Reagent Preparation cluster_catalyst Catalyst Addition cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A1 Dissolve 4-bromophenyl azide (1.0 mmol) and alkyne (1.1 mmol) in solvent (e.g., t-BuOH/H₂O 1:1) B1 Add Sodium Ascorbate (0.2 mmol, 20 mol%) from a freshly prepared aqueous solution A1->B1 B2 Add CuSO₄·5H₂O (0.05 mmol, 5 mol%) from a freshly prepared aqueous solution B1->B2 C1 Stir vigorously at room temperature B2->C1 C2 Monitor reaction progress by TLC C1->C2 D1 Quench with saturated NH₄Cl C2->D1 Upon completion D2 Extract with an organic solvent (e.g., Ethyl Acetate) D1->D2 D3 Wash organic layer with brine D2->D3 D4 Dry over MgSO₄, filter, and concentrate D3->D4 E1 Purify by flash column chromatography D4->E1

Application Notes and Protocols: A Guide to the Click Chemistry Synthesis of Triazole Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Elegance and Efficiency of Click Chemistry

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the demand for reactions that are efficient, selective, and robust is paramount. The concept of "click chemistry," introduced by K.B. Sharpless in 2001, addresses this need by defining a set of criteria for ideal chemical reactions: high yields, stereospecificity, broad functional group tolerance, and simple purification procedures, often in benign solvents.[1] The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that epitomizes these principles.[2][3][4] This powerful transformation unites an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole, a heterocyclic scaffold of immense importance in medicinal chemistry due to its stability and ability to engage in hydrogen bonding.[1][3][5][6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for synthesizing triazole alcohols using CuAAC. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters that influence reaction success, ensuring a blend of theoretical understanding and practical applicability. Triazole alcohols, in particular, are a significant class of compounds, with applications ranging from antifungal agents to complex linkers in bioconjugation.[8][9]

Mechanistic Insights: The "Engine" of the CuAAC Reaction

Understanding the reaction mechanism is crucial for troubleshooting and optimizing synthetic protocols. The CuAAC reaction is not a concerted cycloaddition; instead, it proceeds through a stepwise catalytic cycle involving copper(I) acetylide intermediates.[1][2][10] This catalytic process dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers.[1][3]

The key steps in the catalytic cycle are as follows:

  • Formation of the Copper(I) Acetylide: The catalytically active Cu(I) species coordinates with the terminal alkyne, forming a copper-acetylide intermediate.[2]

  • Coordination of the Azide: The azide then coordinates to the copper center.

  • Cycloaddition and Ring Contraction: A six-membered copper metallacycle is formed, which then undergoes ring contraction to a triazolyl-copper derivative.[1]

  • Protonolysis: The final step is protonolysis, which releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst, allowing the cycle to continue.[1]

The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][10][11][12] This approach is experimentally convenient and avoids the need to handle potentially unstable Cu(I) salts.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle Alkyne R₁-C≡CH Cu_Acetylide [Cu(I)]-C≡C-R₁ Alkyne->Cu_Acetylide Azide R₂-N₃ Coordination Azide Coordination Azide->Coordination Cu(II) Cu(II)SO₄ Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Reducer Sodium Ascorbate Reducer->Cu(I) Cu(I)->Cu_Acetylide Coordination Cu_Acetylide->Coordination Metallacycle Six-membered Cu Metallacycle Coordination->Metallacycle Triazolyl_Cu Triazolyl-Cu Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu(I) Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Alcohol Triazolyl_Cu->Product Protonolysis

Caption: General mechanism of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for a typical small-scale synthesis of a triazole alcohol. The procedure assumes the use of a propargyl alcohol derivative and an azido alcohol.

PART 1: Preparation of Starting Materials

The success of the click reaction is contingent on the purity of the starting azide and alkyne. While many are commercially available, here are brief procedures for their synthesis if needed.

  • Synthesis of a Propargyl Alcohol Derivative: Propargyl alcohols can be synthesized through various methods, including the alkynylation of aldehydes or ketones.[13][14][15][16] For example, the reaction of an aldehyde with a metal acetylide (e.g., generated from a terminal alkyne and a strong base) is a common approach.

  • Synthesis of an Azido Alcohol (e.g., 2-Azidoethanol): A straightforward method is the nucleophilic substitution of a halo-alcohol with sodium azide.[17]

    • Procedure for 2-Azidoethanol: To a solution of 2-chloroethanol (1.0 eq) in water, add sodium azide (1.5-2.0 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and then heat to 80 °C overnight. After cooling, extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-azidoethanol as a colorless oil.[17] Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE). Small molecule organic azides can be explosive and should not be isolated in pure form without solvent.[3] It is often safer to generate the azide and use it in situ.[3]

PART 2: The Click Reaction - Synthesis of a Triazole Alcohol

This protocol details the in situ generation of the Cu(I) catalyst.

Materials and Reagents:

  • Propargyl alcohol derivative (1.0 eq)

  • Azido alcohol (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent: A 1:1 mixture of t-butanol and water is a common and effective solvent system.[18][19] Other solvents like DMF, DMSO, or neat water can also be used depending on the solubility of the substrates.[20][21][22][23]

  • Reaction vessel (e.g., round-bottom flask or vial with a magnetic stir bar)

Experimental Workflow:

Experimental_Workflow Start Start Dissolve_Reactants 1. Dissolve alkyne and azide in t-BuOH/H₂O (1:1) Start->Dissolve_Reactants Add_CuSO4 2. Add aqueous solution of CuSO₄·5H₂O Dissolve_Reactants->Add_CuSO4 Add_Ascorbate 3. Add fresh aqueous solution of Sodium Ascorbate Add_CuSO4->Add_Ascorbate Stir 4. Stir vigorously at room temperature Add_Ascorbate->Stir Monitor_TLC 5. Monitor reaction progress by TLC Stir->Monitor_TLC Workup 6. Reaction Work-up: Dilute with water, extract with EtOAc Monitor_TLC->Workup Reaction Complete Purify 7. Purification: Column Chromatography Workup->Purify Characterize 8. Characterization: NMR, IR, MS Purify->Characterize End Product Characterize->End

Caption: Step-by-step workflow for the CuAAC synthesis of triazole alcohols.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the propargyl alcohol (1.0 eq) and the azido alcohol (1.1 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Addition: To the stirred solution, add an aqueous solution of CuSO₄·5H₂O (e.g., 0.05 eq). The solution may turn a pale blue color.

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.10 eq) dropwise. A color change to yellow or orange is often observed as Cu(II) is reduced to Cu(I).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the limiting starting material (usually the alkyne) and the appearance of a new, more polar spot corresponding to the triazole product indicates reaction completion.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure triazole alcohol.

Optimization and Key Considerations

While the CuAAC reaction is robust, several factors can be optimized to improve yields and reaction times.

ParameterVariation & RationaleReferences
Copper Source Cu(I) Salts (e.g., CuI, CuBr): Can be used directly, avoiding the need for a reducing agent. However, Cu(I) salts are prone to oxidation.[12] Cu(II) Salts + Reductant: Most common method. CuSO₄ is inexpensive and stable. Sodium ascorbate is a mild and effective reductant.[3][10][11] Metallic Copper: Can also serve as the catalyst source, providing a slow release of Cu(I).[3][3][10][11][12]
Ligands Tris(triazolylmethyl)amine Ligands (e.g., TBTA, THPTA): These ligands stabilize the Cu(I) oxidation state, preventing disproportionation and oxidation. They can significantly accelerate the reaction rate and are particularly useful in bioconjugation to protect sensitive biomolecules from copper-mediated damage.[11][24][25][26][27][11][24][25][26][27]
Solvent Aqueous/Organic Mixtures: t-BuOH/H₂O, THF/H₂O, and DMSO/H₂O are excellent for dissolving a wide range of substrates. Water can accelerate the reaction rate.[1][19][20][21] Neat Water: A green and often effective solvent, especially for water-soluble substrates.[21] DMF/DMSO: Good for substrates with poor aqueous solubility.[22][1][19][20][21][22][23]
Temperature Room Temperature: Most CuAAC reactions proceed efficiently at ambient temperature. Microwave Irradiation: Can be used to significantly reduce reaction times, often to a few minutes.[3][3]

Characterization of Triazole Alcohols

The structure of the synthesized triazole alcohol should be confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most characteristic signal is the triazole proton, which appears as a singlet typically in the range of δ 7.5-8.5 ppm for 1,4-disubstituted triazoles.[28] The protons of the alcohol and the adjacent methylene groups will also be present with characteristic chemical shifts and coupling patterns.

    • ¹³C NMR: The two carbon atoms of the triazole ring typically appear in the range of δ 120-150 ppm.[28]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals, confirming the connectivity of the molecule.[29]

    • ¹⁵N NMR: Can be used for definitive structural elucidation of the triazole ring, distinguishing between different isomers if necessary.[30]

  • Infrared (IR) Spectroscopy:

    • The disappearance of the strong, sharp alkyne C≡C-H stretch (around 3300 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹) is a key indicator of reaction completion.

    • The appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the presence of the alcohol functional group.

    • Characteristic peaks for the triazole ring (C=N and N=N stretching) will also be present in the fingerprint region.[31]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺).

Conclusion and Future Outlook

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition is a remarkably reliable and versatile reaction for the synthesis of 1,2,3-triazoles. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully synthesize triazole alcohols for a myriad of applications. The inherent efficiency and functional group tolerance of the CuAAC reaction have positioned it as an indispensable tool in drug discovery, chemical biology, and materials science.[3][5][6][7][32] As research continues to push the boundaries of molecular complexity, the "click" synthesis of functionalized triazoles will undoubtedly play an even more prominent role in the creation of novel molecules that address pressing scientific challenges.

References

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. Retrieved from [Link]

  • Ionescu, A., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Retrieved from [Link]

  • Manetto, A., Warncke, S., & Frischmuth, T. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. Retrieved from [Link]

  • Auxiliary Cu(I) Click Reagents. (n.d.). Jena Bioscience. Retrieved from [Link]

  • Li, Y., et al. (2017). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PubMed Central. Retrieved from [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. (2017). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). MDPI. Retrieved from [Link]

  • Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • Effect of Solvent on Copper-Catalyzed Azide− Alkyne Cycloaddition Reaction a. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2021). MDPI. Retrieved from [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. Retrieved from [Link]

  • Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. (n.d.). ChemRxiv. Retrieved from [Link]

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. (2012). PubMed. Retrieved from [Link]

  • Copper Nanoparticles in Click Chemistry. (2011). Accounts of Chemical Research. Retrieved from [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society. Retrieved from [Link]

  • Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents. (2012). Ben-Gurion University Research Portal. Retrieved from [Link]

  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. (2013). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). International Journal of Chemical Studies. Retrieved from [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). ResearchGate. Retrieved from [Link]

  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (2016). Der Pharma Chemica. Retrieved from [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). PMC - PubMed Central. Retrieved from [Link]

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2022). Semantic Scholar. Retrieved from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. (2023). ACS Omega. Retrieved from [Link]

  • Anticancer Tetranuclear Cu(I) Complex Catalyzes a Click Reaction to Synthesize a Chemotherapeutic Agent in situ to Achieve Targeted Dual-Agent Combination Therapy for Cancer. (2024). PubMed. Retrieved from [Link]

  • Current advances of triazole alcohols derived from fluconazole: Design, in vitro and in silico studies. (2019). PubMed. Retrieved from [Link]

  • Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. (2016). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry. Retrieved from [Link]

  • Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2024). Journal of Education for Pure Science. Retrieved from [Link]

  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. (2018). Oriental Journal of Chemistry. Retrieved from [Link]

  • Click chemistry. (n.d.). Wikipedia. Retrieved from [Link]

  • [Orgo Lab 2] Click Chemistry. (2021, September 7). YouTube. Retrieved from [Link]

  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (n.d.). JoVE. Retrieved from [Link]

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High-Purity Isolation of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol, a key intermediate in medicinal chemistry and drug development. The inherent polarity of the hydroxymethyl and triazole functionalities, combined with the lipophilic bromophenyl group, presents a moderate purification challenge. This guide details a systematic approach using silica gel column chromatography, beginning with analytical Thin-Layer Chromatography (TLC) for solvent system optimization, and culminating in a robust flash chromatography protocol. We emphasize the causal reasoning behind each step to empower researchers to adapt this methodology for analogous compounds.

Introduction and Compound Profile

The 1,2,3-triazole moiety is a privileged scaffold in modern pharmacology, valued for its metabolic stability and capacity for hydrogen bonding.[1][2][3] this compound serves as a versatile building block for more complex molecular architectures. Its effective purification is a critical step that directly impacts the yield and purity of subsequent synthetic transformations. The primary challenge lies in separating the target molecule from unreacted starting materials and polar by-products formed during its synthesis, typically a "click" reaction or cycloaddition.[4][5]

This protocol employs normal-phase column chromatography, a liquid-solid partitioning technique. The separation principle relies on the differential affinity of the crude mixture's components for the polar stationary phase (silica gel) versus the less polar mobile phase (eluent).[6] The polar hydroxymethyl group of the target compound will interact strongly with the acidic silanol groups of the silica gel, necessitating a carefully optimized polar modifier in the eluent for effective elution.

Compound Details:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₈BrN₃O[7]

  • Molecular Weight: 254.09 g/mol

  • Predicted XlogP: 1.2 (Indicates moderate lipophilicity)[7]

  • Structure:

    
    (Self-generated image for illustrative purposes)
    

Safety and Handling

  • Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: All manipulations should be performed inside a certified chemical fume hood.[8] Avoid inhalation of dust or vapors. In case of contact, wash skin immediately with soap and water, and for eye contact, rinse cautiously with water for several minutes.[9]

  • Waste Disposal: Dispose of chemical waste in appropriately labeled containers according to institutional guidelines.

Protocol Part I: TLC for Eluent System Optimization

Objective: To determine the optimal mobile phase composition that provides good separation between the target compound and impurities, with a target Retention Factor (Rf) of 0.25-0.35 . This Rf value in TLC typically translates to efficient elution and separation in a flash column.[11][12]

Materials:

  • Silica gel TLC plates (e.g., glass-backed, 250 µm thickness, with F₂₅₄ indicator)

  • Crude reaction mixture

  • Developing chambers (e.g., beakers with watch glasses)

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Visualization: UV lamp (254 nm)

Methodology:

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Prepare a separate diluted sample of your starting materials for co-spotting, if available.

  • Spot the TLC Plate: Using a capillary spotter, carefully spot the crude mixture, starting material, and a co-spot (both crude and starting material on the same spot) onto the baseline of the TLC plate.[13]

  • Test Solvent Systems: Develop plates in separate chambers with varying ratios of Hexane and Ethyl Acetate. The polarity is increased by increasing the percentage of EtOAc.

    • Start Point: Begin with 30% EtOAc in Hexane (7:3 Hex:EtOAc).

    • Adjust Polarity:

      • If the Rf is too low (<0.2), increase the polarity by moving to 40% or 50% EtOAc.

      • If the Rf is too high (>0.5), decrease the polarity by moving to 20% EtOAc.

  • Visualize and Calculate Rf: After development, dry the plate and visualize it under a UV lamp. Mark the spots with a pencil. Calculate the Rf value for your target compound.

    • Rf = (Distance traveled by compound) / (Distance traveled by solvent front)

  • Selection: Choose the solvent system that gives the target compound an Rf of ~0.3 and shows the largest possible separation from all other spots.

Protocol Part II: Preparative Flash Column Chromatography

Objective: To isolate the target compound in high purity (>95%) from the crude mixture using the optimized solvent system.

Materials and Equipment
  • Stationary Phase: Silica gel, flash grade (e.g., 40-63 µm particle size)

  • Mobile Phase: Optimized Hexane/EtOAc solvent system from Part I

  • Hardware: Glass chromatography column, fraction collector, air/nitrogen source for pressurization (flash chromatography)

  • Sample Adsorbent: Celite or a small amount of silica gel for dry loading

Step-by-Step Purification Protocol
  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (~0.5 cm).[14]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20% EtOAc in Hexane). A typical ratio is ~50-100 g of silica for every 1 g of crude material.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.[14]

    • Open the stopcock and use gentle pressure to drain the excess solvent until it is just level with the top of the silica bed. Crucially, do not let the column run dry at any point. [14]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent (e.g., DCM).

    • Add ~2-3 g of Celite or silica gel to this solution.

    • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[15]

    • Carefully add this powder to the top of the packed silica bed, creating a thin, even layer.

    • Gently add a protective layer of sand (~0.5 cm) on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top sand layer.

    • Apply pressure to the top of the column and begin elution. A flow rate of ~2 inches/minute is a good starting point for flash chromatography.

    • Start with a mobile phase slightly less polar than the one determined by TLC (e.g., if TLC optimum was 40% EtOAc, start the column with 20-30% EtOAc). This ensures impurities wash off first.

    • Collect the eluent in fractions (e.g., 20 mL per test tube).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your target compound. For example, move from 30% EtOAc to 40% EtOAc, and then to 50% EtOAc. This ensures a sharp elution band for your product.[12]

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.

    • Fractions containing only the spot corresponding to the desired product should be combined in a large round-bottom flask.

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • The resulting solid or oil should be placed under high vacuum to remove residual solvent.

    • Obtain the final mass and characterize the product (e.g., by ¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity.

Workflow Visualization and Data Summary

The entire purification workflow can be visualized as a logical progression from analytical assessment to preparative isolation.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_main Phase 2: Preparative Chromatography cluster_post Phase 3: Isolation Crude Crude Product TLC_Opt TLC Solvent Optimization Crude->TLC_Opt Test Ratios (e.g., Hex:EtOAc) Packing Column Packing (Slurry Method) TLC_Opt->Packing Optimized Eluent (Rf ≈ 0.3) Loading Sample Loading (Dry Method) Packing->Loading Combine Combine Pure Fractions Elution Gradient Elution & Fraction Collection Loading->Elution TLC_Analysis TLC Analysis of Fractions Elution->TLC_Analysis TLC_Analysis->Combine Identify Product Evap Solvent Evaporation Combine->Evap Pure_Product Pure Product (>95%) Evap->Pure_Product

Caption: Workflow for the purification of this compound.

Table 1: Summary of Recommended Chromatography Parameters

Parameter Recommended Value/Procedure Rationale
Stationary Phase Silica Gel (40-63 µm) Standard polar stationary phase for effective separation of moderately polar compounds.
TLC Rf Target 0.25 - 0.35 Provides the best balance between retention and elution time on the column.
Mobile Phase Hexane / Ethyl Acetate Excellent and tunable solvent system with a good polarity range.
Elution Profile Gradient Elution (e.g., 20% to 60% EtOAc) A shallow gradient ensures sharp peaks and good separation of closely eluting impurities.
Sample Loading Dry Loading onto Celite/Silica Prevents band broadening and improves resolution, especially for less soluble samples.

| Detection | UV (254 nm) for TLC | The aromatic rings in the molecule are strong UV chromophores. |

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Streaking on TLC plate Sample is too concentrated; compound is acidic/basic.Dilute the spotting solution. Add a trace amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[11]
Poor separation on column Column poorly packed; eluent is too polar; column overloaded.Repack the column carefully. Start with a less polar solvent system. Use a larger column or less crude material.[11]
Compound won't elute Eluent is not polar enough.Gradually increase the polarity of the eluent. A final flush with 5% Methanol in DCM can be used for very polar compounds.[16][17]
Cracked silica bed Column ran dry; heat generated during packing.Never let the solvent level drop below the top of the silica. Pack the slurry slowly to dissipate heat.

Conclusion

This application note provides a robust and reproducible protocol for the purification of this compound. By systematically optimizing the mobile phase with TLC prior to preparative column chromatography, researchers can achieve high purity and yield. The principles and troubleshooting steps outlined herein are broadly applicable to the purification of other substituted triazole derivatives, making this guide a valuable resource for professionals in synthetic and medicinal chemistry.

References

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Chinese Journal of Chemistry. (n.d.). Synthesis of 1, 2, 3-Triazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Retrieved from [Link]

  • ARKIVOC. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Retrieved from [Link]

  • ACS Omega. (n.d.). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • MDPI. (n.d.). Supporting Information: 1,2,3-Triazole Derivatives as Antitubercular Agents. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information. Retrieved from [Link]

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  • SciELO. (2022). Synthesis and Evaluation of Antibacterial Activity of 1,2,3-Triazole and Ether Derivatives of Paeonol. Retrieved from [Link]

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  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

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  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Retrieved from [Link]

  • ResearchGate. (2025). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Retrieved from [Link]

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  • AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Retrieved from [Link]

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  • PubChem. (n.d.). 1,2,3-Triazole analogue, 16. Retrieved from [Link]

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1H and 13C NMR data for [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol using 1H and 13C NMR Spectroscopy

Authored by: A Senior Application Scientist

Introduction

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. Its synthesis, often achieved via the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allows for the facile construction of complex molecular architectures.[1] The compound this compound is a key heterocyclic building block, incorporating a synthetically versatile bromophenyl group ripe for further functionalization via cross-coupling reactions.

Accurate and unambiguous structural characterization is paramount in the drug development pipeline to ensure purity, confirm identity, and understand molecular geometry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[2] This application note provides a comprehensive guide to the acquisition, processing, and detailed interpretation of the ¹H and ¹³C NMR spectra of this compound. We will delve into the causality behind experimental choices and provide a self-validating protocol for researchers and scientists.

Molecular Structure and Atom Numbering

To facilitate unambiguous spectral assignment, the following standardized numbering scheme for this compound is used throughout this document.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_interp Spectral Interpretation weigh Weigh Analyte (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acq_h1 ¹H NMR (32 Scans) transfer->acq_h1 acq_c13 ¹³C NMR (2048 Scans) transfer->acq_c13 proc_ft Fourier Transform & Phasing acq_h1->proc_ft acq_c13->proc_ft proc_ref Reference Spectrum (DMSO @ 2.50/39.52 ppm) proc_ft->proc_ref proc_int Integrate ¹H Signals proc_ref->proc_int interp_c13 Assign ¹³C Spectrum (Chemical Shifts) proc_ref->interp_c13 interp_h1 Assign ¹H Spectrum (Shifts, Multiplicity, Integration) proc_int->interp_h1 confirm Cross-Correlate Data & Confirm Structure interp_h1->confirm interp_c13->confirm

Caption: Workflow for NMR analysis of the target compound.

Conclusion

This application note provides a robust and detailed protocol for the NMR-based structural characterization of this compound. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The detailed interpretation, grounded in fundamental NMR principles and comparative literature data, serves as a reliable guide for assigning all proton and carbon signals, thereby confirming the molecular structure with a high degree of confidence. This self-validating methodology is essential for ensuring the quality and integrity of chemical entities in research and development.

References

  • SpectraBase. 1,2,3-Triazole ¹³C NMR Chemical Shifts. [Link]

  • Begtrup, M. (1976). ¹³C Nuclear Magnetic Resonance Spectra of 1,2,3-Triazoles. Journal of the Chemical Society, Perkin Transactions 2, 736-741. [Link]

  • ResearchGate. ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • ResearchGate. The ¹H NMR chemical shifts (in CDCl₃) for triazoles 1b– 5b and triazolide ILs 1c–5c. [Link]

  • Pawar, S. S., & Sekar, N. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical Sciences, 134(1), 1-10. [Link]

  • Tighadouini, S., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4153. [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • Li, J., et al. (2005). 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. Chinese Journal of Chemistry, 23(1), 79-81. [Link]

  • American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]

  • Royal Society of Chemistry. Supplementary Information for Copper-catalyzed synthesis of 1-benzyl-4-substituted-1H-1,2,3-triazoles. [Link]

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  • Slanina, T., et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E, 73(Pt 4), 525–530. [Link]

  • Jwad, R. S. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of ¹H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Baghdad Science Journal. [Link]

  • Chemistry Stack Exchange. Determination of brominated aromatics by 13C and 1H NMR spectroscopy. [Link]

  • Liu, M., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1234. [Link]

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  • ResearchGate. ¹H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl 2-(4-nitrophenoxy)acetate (8). [Link]

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Application Note & Protocol: A Comprehensive Guide to Screening the Antimicrobial Activity of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The global rise of antimicrobial resistance (AMR) constitutes a significant threat to public health, undermining our ability to treat a wide range of infectious diseases[1][2]. This escalating crisis necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, particularly those containing the 1,2,3-triazole scaffold, have emerged as a promising class of molecules in medicinal chemistry[3][4]. Triazoles are known to exhibit a broad spectrum of biological activities, including potent antibacterial and antifungal properties[5][6][7].

Many triazole-based drugs, especially antifungal agents, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase[8][9][10]. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane[11][12]. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane integrity and leading to fungal cell death[9][11].

This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on how to conduct a primary screening and quantitative evaluation of the antimicrobial activity of the novel synthetic compound, [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol . We present two robust, complementary methodologies: the Agar Well Diffusion assay for initial qualitative screening and the Broth Microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), in accordance with guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[13][14].

Principle of Antimicrobial Susceptibility Testing (AST)

The primary goal of AST is to determine the effectiveness of a compound against a specific microorganism. This is achieved through two principal approaches:

  • Diffusion Assays: These methods rely on the diffusion of the antimicrobial agent from a source (e.g., a well or a disk) through a solid agar medium seeded with a lawn of the test microorganism. The presence of a "zone of inhibition"—a clear area where growth is visibly inhibited—provides a qualitative or semi-quantitative measure of the compound's activity[15][16]. The size of the zone is inversely correlated with the microorganism's susceptibility[17]. The Agar Well Diffusion method is particularly useful for an initial, rapid screening of multiple compounds or extracts[2][18].

  • Dilution Assays: These are quantitative methods used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism (the MIC)[19][20]. The Broth Microdilution method is a highly accurate and widely used technique where serial dilutions of the test compound are challenged with a standardized microbial inoculum in a 96-well microtiter plate[21]. Following the MIC, the Minimum Bactericidal Concentration (MBC), the lowest concentration required to kill 99.9% of the initial bacterial population, can be determined to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity[17][22][23].

By employing both methods, researchers can efficiently screen compounds for activity and then precisely quantify the potency of the most promising candidates.

cluster_mechanism General Mechanism of Action for Triazole Antifungals Lanosterol Lanosterol Demethylase Lanosterol 14α-demethylase (Fungal Cytochrome P450) Lanosterol->Demethylase substrate Ergosterol Ergosterol Demethylase->Ergosterol biosynthesis Accumulation Accumulation of Toxic Sterols Demethylase->Accumulation Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Disrupted Disrupted Cell Membrane (Cell Death) Triazole Triazole Compound (e.g., Test Compound) Triazole->Demethylase INHIBITION Accumulation->Disrupted

Figure 1: General mechanism of action for triazole antifungals.

Materials and Reagents

  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Microbial Strains:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Yeast: Candida albicans (e.g., ATCC 90028)

  • Growth Media:

    • Mueller-Hinton Broth (MHB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[24].

    • Mueller-Hinton Agar (MHA) for bacteria.

    • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi.

    • Sabouraud Dextrose Agar (SDA) for fungi.

  • Reagents & Consumables:

    • 0.5 McFarland turbidity standard.

    • Sterile 0.85% saline solution.

    • Sterile 96-well flat-bottom microtiter plates.

    • Sterile Petri dishes, pipettes, and tips.

    • Sterile swabs.

    • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Resazurin sodium salt (for viability indication, optional).

  • Equipment:

    • Biosafety cabinet (Class II).

    • Incubator (35-37°C for bacteria, 35°C for C. albicans).

    • Shaking incubator (optional, for inoculum preparation).

    • Spectrophotometer or turbidimeter.

    • Vortex mixer.

    • Micropipettes.

    • Calipers or ruler.

Experimental Protocols

start_node start_node process_node process_node decision_node decision_node quant_node quant_node end_node end_node A Start: Prepare Compound Stock & Microbial Inoculum B Perform Agar Well Diffusion Assay A->B C Measure Zones of Inhibition after Incubation B->C D Activity Detected? C->D E Perform Broth Microdilution (Serial Dilutions) D->E Yes J Report as Inactive D->J No F Determine MIC (Lowest concentration with no growth) E->F G Subculture from Clear Wells onto Agar Plates F->G H Determine MBC (Lowest concentration with no colonies) G->H I End: Report Qualitative & Quantitative Results H->I

Figure 2: A comprehensive workflow for antimicrobial screening.

Protocol 1: Preparation of Stock Solutions and Microbial Inoculum

Rationale: Accurate and reproducible results depend on starting with a precisely known concentration of the test compound and a standardized number of microbial cells. DMSO is used to solubilize the hydrophobic test compound, but its intrinsic antimicrobial activity must be accounted for with a solvent control. The 0.5 McFarland standard ensures the inoculum density is consistent across experiments, as recommended by CLSI[24].

  • Compound Stock Solution:

    • Aseptically prepare a 10 mg/mL stock solution of this compound in 100% sterile DMSO.

    • Ensure complete dissolution by vortexing.

    • Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Microbial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, aseptically pick 3-5 well-isolated colonies of the test microorganism using a sterile loop.

    • Transfer the colonies into a tube containing 3-5 mL of sterile saline (0.85%).

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria[24]. This can be done visually or with a spectrophotometer (absorbance of 0.08-0.10 at 625 nm).

    • This standardized suspension must be further diluted for the specific assays below.

Protocol 2: Agar Well Diffusion Assay (Initial Screening)

Rationale: This method provides a rapid visual assessment of antimicrobial activity. The diffusion of the compound into the agar creates a concentration gradient, and a clear zone indicates that the concentrations in that area are sufficient to inhibit microbial growth[18].

  • Plate Preparation:

    • Using the standardized microbial suspension from Protocol 1, prepare the final inoculum by diluting it 1:100 in sterile saline.

    • Dip a sterile cotton swab into the diluted inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees between each application to ensure uniform coverage.

    • Allow the plate to dry for 5-10 minutes in the biosafety cabinet.

  • Well Creation and Loading:

    • Using a sterile cork borer (6-8 mm diameter), aseptically punch uniform wells into the agar[2][15].

    • Carefully add a defined volume (e.g., 50-100 µL) of the test solutions into the wells:

      • Test Well: Test compound diluted from stock to a desired screening concentration (e.g., 1 mg/mL) in the appropriate broth.

      • Positive Control: A known antibiotic (e.g., 10 µg/mL Ciprofloxacin).

      • Negative Control: Sterile DMSO diluted to the same final concentration as in the test well[2]. This is critical to ensure the solvent itself is not causing inhibition.

  • Incubation and Measurement:

    • Allow the plates to sit at room temperature for 1-2 hours to permit pre-diffusion of the compounds[2].

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for C. albicans.

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using calipers.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Rationale: This quantitative assay determines the precise concentration of the compound required for growth inhibition. A two-fold serial dilution is performed in a 96-well plate to test a wide range of concentrations simultaneously[20][21].

  • Plate Setup:

    • Add 100 µL of sterile broth (MHB for bacteria, RPMI for fungi) to wells in columns 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the test compound, diluted from the stock to twice the highest desired final concentration (e.g., 1024 µg/mL), into the wells of column 1.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Transfer 100 µL from column 2 to column 3, and continue this process across the plate to column 10.

    • After mixing column 10, discard 100 µL. This results in wells with concentrations ranging from 512 µg/mL down to 1 µg/mL (in this example).

    • Column 11 will serve as the Growth Control (broth + inoculum, no compound).

    • Column 12 will serve as the Sterility Control (broth only, no inoculum).

  • Inoculation:

    • Prepare the final inoculum by diluting the 0.5 McFarland suspension into broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well[22].

    • Add 100 µL of this final inoculum to all wells from column 1 to column 11. Do not add inoculum to column 12. The final volume in each well is now 200 µL, and the compound concentrations have been diluted by half.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 35°C for 24-48 hours for fungi.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well)[19][20]. Growth is indicated by turbidity (cloudiness) in the well. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: This assay distinguishes between bacteriostatic and bactericidal effects. By subculturing from the non-turbid wells of the MIC plate onto fresh agar, we can determine if the bacteria were merely inhibited or actively killed[23][25].

  • Subculturing:

    • Select the wells from the completed MIC plate corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

    • Aseptically withdraw 10-100 µL from each of these wells.

    • Spot-plate or streak the withdrawn volume onto a fresh, antibiotic-free MHA plate. Label each spot clearly.

  • Incubation and Reading:

    • Incubate the MHA plate at 37°C for 18-24 hours.

    • Observe the plates for colony growth.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is practically determined as the lowest concentration that yields no more than 0.1% of the original inoculum's colonies[22][23]. Often, this is simplified to the lowest concentration showing no growth on the subculture plate.

Data Analysis and Interpretation

Example Data Presentation

The following tables present hypothetical data for the antimicrobial screening of this compound.

Table 1: Agar Well Diffusion Assay Results

Test MicroorganismTest Compound (1 mg/mL)Positive ControlNegative Control (DMSO)
Zone of Inhibition (mm) Zone of Inhibition (mm) Zone of Inhibition (mm)
S. aureus1825 (Ciprofloxacin)0
E. coli022 (Ciprofloxacin)0
P. aeruginosa019 (Ciprofloxacin)0
C. albicans2224 (Fluconazole)0

Table 2: MIC and MBC Results (µg/mL)

Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus64>512>8Bacteriostatic
C. albicans16322Fungicidal
Interpreting the Results
  • Agar Well Diffusion: In our example, the compound shows significant activity against the Gram-positive S. aureus and the yeast C. albicans, but no activity against the Gram-negative bacteria. This provides a rapid direction for further quantitative testing.

  • MIC: The MIC value represents the potency of the compound. A lower MIC indicates higher potency[17]. In Table 2, the compound is more potent against C. albicans (16 µg/mL) than S. aureus (64 µg/mL).

  • MBC and Bactericidal vs. Bacteriostatic Activity: The relationship between the MBC and MIC is crucial.

    • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal or fungicidal [23].

    • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic or fungistatic .

    • In our example, the compound is fungicidal against C. albicans but bacteriostatic against S. aureus.

Conclusion

The protocols detailed in this application note provide a robust and systematic framework for evaluating the antimicrobial potential of novel compounds like this compound. By combining a rapid qualitative screening method (Agar Well Diffusion) with precise quantitative assays (Broth Microdilution for MIC/MBC), researchers can efficiently identify active compounds, determine their potency, and characterize their mode of action as either microbicidal or microbistatic. Adherence to standardized procedures, such as those outlined by CLSI, and the diligent use of controls are paramount for generating reliable, reproducible, and meaningful data in the critical search for next-generation antimicrobial therapies.

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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Triazole Derivatives in Oncology

The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer properties.[1][2][3] These compounds can engage with various biological targets through diverse non-covalent interactions, making them attractive candidates for the development of novel therapeutic agents.[2] This application note details a comprehensive strategy for evaluating the in vitro cytotoxic effects of a novel triazole derivative, [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol, against a panel of human cancer cell lines.

The systematic evaluation of novel chemical entities is a cornerstone of preclinical drug development.[4] In vitro cytotoxicity assays are indispensable tools for this initial screening, providing crucial data on a compound's potency and its mechanism of action at the cellular level.[4][5] This document provides a suite of robust protocols, from initial viability screening to more detailed mechanistic studies, designed to elucidate the anticancer potential of this compound.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling

A thorough assessment of a compound's cytotoxic profile necessitates a multi-pronged approach. We will employ a series of assays that measure different cellular parameters, thereby providing a more complete picture of the compound's effects. The experimental workflow is designed to first establish the compound's general toxicity and then to delve into the specific mechanisms of cell death.

G Compound Preparation Compound Preparation MTT Assay MTT Assay Compound Preparation->MTT Assay Dose-response IC50 Determination IC50 Determination MTT Assay->IC50 Determination Data Analysis LDH Assay LDH Assay IC50 Determination->LDH Assay Membrane Integrity Apoptosis Assays Apoptosis Assays IC50 Determination->Apoptosis Assays Mode of Cell Death Selection of Cell Lines for Further Study Selection of Cell Lines for Further Study IC50 Determination->Selection of Cell Lines for Further Study Annexin V/PI Staining Annexin V/PI Staining Apoptosis Assays->Annexin V/PI Staining Caspase-3/7 Activity Assay Caspase-3/7 Activity Assay Apoptosis Assays->Caspase-3/7 Activity Assay Selection of Cell Lines for Further Study->LDH Assay Selection of Cell Lines for Further Study->Apoptosis Assays

Figure 1: A representative experimental workflow for the in vitro cytotoxicity assessment of a novel compound.

PART 1: General Cell Viability and Proliferation

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6][7] It relies on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[4] Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[4]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[10][11][12]

Cell LineTissue of OriginDoubling Time (approx.)Seeding Density (cells/well)
MCF-7 Breast Adenocarcinoma24-30 hours8,000
A549 Lung Carcinoma22-24 hours7,000
HeLa Cervical Adenocarcinoma20-24 hours5,000
HT-29 Colorectal Adenocarcinoma24-36 hours10,000

Table 1: Recommended seeding densities for common cancer cell lines in a 96-well plate format for cytotoxicity assays.

PART 2: Elucidating the Mechanism of Cell Death

Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[13] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis.[14] This assay serves as a reliable indicator of cytotoxicity mediated by necrosis or late-stage apoptosis.[15]

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]

  • Data Analysis: Determine the amount of LDH released by subtracting the background absorbance (from wells with no cells) from all other values. The percentage of cytotoxicity can be calculated relative to a maximum LDH release control (cells treated with a lysis buffer).

Apoptosis versus Necrosis: Annexin V and Propidium Iodide (PI) Staining

To differentiate between apoptotic and necrotic cell death, a dual staining method using Annexin V and Propidium Iodide (PI) followed by flow cytometry is employed.[17][18] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17][18] PI is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[17][18]

Protocol: Annexin V/PI Staining for Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[17][18]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[4]

G cluster_0 Cell Populations cluster_1 Flow Cytometry Quadrants A Viable Cells Annexin V- / PI- Q3 Q3: Viable B Early Apoptotic Cells Annexin V+ / PI- Q4 Q4: Early Apoptosis C Late Apoptotic/Necrotic Cells Annexin V+ / PI+ Q2 Q2: Late Apoptosis/Necrosis D Necrotic Cells Annexin V- / PI+ Q1 Q1: Necrosis

Figure 2: Interpretation of Annexin V and Propidium Iodide staining results in flow cytometry.

Caspase-3/7 Activity Assay: The Executioners of Apoptosis

Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis.[19] Caspase-3 and -7 are key effector caspases that, once activated, cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[19][20] Measuring the activity of these caspases provides a direct assessment of the apoptotic pathway's engagement.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as previously described.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 substrate with the provided buffer.[21]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well containing 100 µL of cells in culture medium.[21]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.[21]

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity present.[21] Compare the signals from treated and untreated cells to determine the fold increase in caspase-3/7 activity.

Data Interpretation and Presentation

The primary endpoint for the initial screening is the IC50 value, which represents the concentration of this compound required to inhibit cell viability by 50%.[4] These values should be determined for each cell line and at different time points to assess both the potency and the time-dependent effects of the compound.

Cell LineThis compound (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7 Experimental ValueKnown Value
A549 Experimental ValueKnown Value
HeLa Experimental ValueKnown Value
HT-29 Experimental ValueKnown Value

Table 2: A template for summarizing the IC50 values of the test compound in comparison to a standard chemotherapeutic agent.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro cytotoxic characterization of this compound. By employing a multi-parametric approach, researchers can gain valuable insights into the compound's anticancer potential, including its potency, selectivity, and mechanism of cell death. Positive results from these assays would warrant further investigation into the specific molecular pathways affected by this novel triazole derivative, potentially through Western blotting for key apoptotic proteins or cell cycle analysis.

References

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The Emergent Role of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol as a Versatile Ligand in Coordination Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The field of coordination chemistry is continually driven by the design of novel ligands that can unlock new catalytic, medicinal, and material properties. The 1,2,3-triazole scaffold, readily accessible through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a privileged structure.[1][2][3][4] This application note presents a detailed guide to the synthesis, characterization, and utilization of a promising, functionalized triazole ligand: [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol. We provide field-proven, step-by-step protocols for its synthesis and subsequent use in the formation of transition metal complexes, offering insights into the causality behind experimental choices. This guide is intended to empower researchers to explore the rich coordination chemistry of this versatile ligand and its potential applications in catalysis and drug development.[5][6]

Introduction: Why this compound?

The unique architecture of this compound offers several strategic advantages for its use as a ligand. The 1,2,3-triazole ring itself is a robust aromatic system with multiple nitrogen atoms (N2 and N3) that can act as coordination sites.[4][7] The presence of three adjacent sp²-nitrogen atoms provides distinct electro-donating properties, allowing it to act as a monodentate or a bridging ligand.[4][7]

The key functional groups of this specific ligand impart additional layers of utility:

  • 1-(2-Bromophenyl) group: The sterically demanding and electronically influential bromophenyl ring can fine-tune the electronic properties of the resulting metal complexes. The bromine atom also serves as a synthetic handle for post-coordination modification via cross-coupling reactions, enabling the construction of more complex architectures.

  • 4-(hydroxymethyl) group: The primary alcohol at the 4-position introduces a secondary potential coordination site (the hydroxyl oxygen), allowing the ligand to act as a bidentate chelate.[4] This chelation can lead to more stable metal complexes. Furthermore, the hydroxyl group can participate in hydrogen bonding, influencing the supramolecular assembly and crystal packing of the complexes.

The combination of the N-donor triazole ring and the O-donor methanol group makes this compound a versatile building block for creating diverse coordination compounds with potential applications in catalysis, bio-imaging, and medicinal chemistry.[7]

Synthesis of the Ligand

The synthesis of this compound is a two-step process, beginning with the preparation of the aryl azide precursor, followed by the highly efficient CuAAC reaction.

SynthesisWorkflow cluster_0 Step 1: Azide Synthesis cluster_1 Step 2: CuAAC 'Click' Reaction Aniline 2-Bromoaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO₂, HCl, 0-5°C Azide 1-Azido-2-bromobenzene Diazonium->Azide NaN₃ Ligand This compound Azide->Ligand CuSO₄·5H₂O, Na Ascorbate, Solvent Alkyne Propargyl Alcohol Alkyne->Ligand caption Ligand Synthesis Workflow

Caption: Workflow for the synthesis of the target ligand.

Protocol: Synthesis of 1-Azido-2-bromobenzene

This protocol is adapted from standard procedures for the diazotization of anilines followed by azide substitution.

Materials:

  • 2-Bromoaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice bath

Procedure:

  • Diazotization: In a flask, dissolve 2-bromoaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C using an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.

  • Azidation: In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will occur.

  • Allow the reaction to stir at 0-5 °C for 1 hour and then warm to room temperature, stirring for an additional 2 hours.

  • Work-up: Extract the mixture with dichloromethane or diethyl ether (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-azido-2-bromobenzene, which can be used in the next step without further purification.

Protocol: Synthesis of this compound via CuAAC

This "click" chemistry protocol provides a high-yield synthesis of the target ligand.[4]

Materials:

  • 1-Azido-2-bromobenzene (from step 2.1)

  • Propargyl Alcohol

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent system (e.g., t-BuOH/H₂O 1:1, or DMSO/H₂O)

  • Ethyl Acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 1-azido-2-bromobenzene (1.0 eq) and propargyl alcohol (1.2 eq) in the chosen solvent system.

  • Add an aqueous solution of CuSO₄·5H₂O (0.05 - 0.10 eq).

  • Add an aqueous solution of sodium ascorbate (0.10 - 0.20 eq). The solution should change color, indicating the reduction of Cu(II) to the catalytic Cu(I) species.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, add water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water) to obtain the pure ligand as a solid.

Characterization of the Ligand

Thorough characterization is essential to confirm the structure and purity of the synthesized ligand.

Technique Purpose Expected Observations for this compound
¹H NMR Structural elucidation and confirmation of proton environments.A distinct singlet for the triazole C5-H proton (typically δ 8.0-8.6 ppm). Signals for the bromophenyl aromatic protons. A doublet for the methylene (-CH₂-) protons and a triplet for the hydroxyl (-OH) proton.[4]
¹³C NMR Confirmation of the carbon skeleton.Signals for the two triazole carbons and the bromophenyl carbons in the aromatic region. A signal for the methylene carbon (-CH₂OH) around δ 55-65 ppm.[4]
FT-IR Identification of functional groups.A broad absorption band for the O-H stretch of the alcohol (approx. 3200-3500 cm⁻¹). C-H stretches of the aromatic and triazole rings. C=N and N=N stretching vibrations of the triazole ring.
Mass Spectrometry Determination of molecular weight and confirmation of elemental composition.A molecular ion peak corresponding to the exact mass of C₉H₈BrN₃O, showing the characteristic isotopic pattern for bromine.
Melting Point Assessment of purity.A sharp and defined melting point range.

Application Protocol: Synthesis of Metal Complexes

This general protocol describes the synthesis of coordination complexes using the title ligand with various transition metal salts. The stoichiometry, solvent, and temperature may require optimization for specific metal centers. A 2:1 ligand-to-metal ratio is often a good starting point for bidentate ligands.[4]

ComplexationWorkflow Ligand_sol Ligand in Solvent (e.g., Methanol) Reaction Reaction Mixture (Stirring, Reflux) Ligand_sol->Reaction Metal_sol Metal Salt in Solvent (e.g., MCl₂, M(OAc)₂) Metal_sol->Reaction Add dropwise Complex Precipitated Metal Complex Reaction->Complex Precipitation Filtration Filtration & Washing Complex->Filtration Drying Drying Filtration->Drying Final_Product Pure Metal Complex Drying->Final_Product caption General Metal Complex Synthesis

Caption: General workflow for synthesizing metal complexes.

Materials:

  • This compound (Ligand, L)

  • Metal salt (e.g., CoCl₂·6H₂O, Ni(OAc)₂·4H₂O, CuCl₂·2H₂O, Zn(OAc)₂·2H₂O)

  • Solvent (e.g., Methanol, Ethanol, Acetonitrile)

Procedure:

  • Ligand Solution: Dissolve the ligand (2.0 eq) in the chosen solvent in a round-bottom flask. Stir until fully dissolved, heating gently if necessary.

  • Metal Salt Solution: In a separate vessel, dissolve the metal salt (1.0 eq) in a minimum amount of the same solvent.

  • Complexation: Heat the ligand solution to reflux (or a suitable reaction temperature). Add the metal salt solution dropwise to the stirring ligand solution.

  • Reaction: A precipitate often forms upon addition or during the subsequent reaction period. Continue stirring at reflux for 2-4 hours to ensure complete reaction.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid sequentially with the reaction solvent and then a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting metal complex in a vacuum oven at an appropriate temperature (e.g., 60-80 °C).

Characterization of the Metal Complexes

Characterizing the metal complexes is crucial to determine the coordination mode of the ligand and the geometry of the metal center.

Technique Purpose Expected Observations and Insights
FT-IR To confirm coordination of the ligand.A shift in the stretching frequencies of the C=N and N=N bands of the triazole ring upon coordination to the metal. A shift or change in the shape of the O-H band indicates coordination of the hydroxyl group. The appearance of a new low-frequency band (400-600 cm⁻¹) can be attributed to the M-N bond.[8]
UV-Vis Spectroscopy To study the electronic transitions and geometry around the metal ion.For transition metals like Co(II), Ni(II), and Cu(II), d-d transitions can provide evidence for the coordination geometry (e.g., octahedral, tetrahedral).[4]
Elemental Analysis To determine the empirical formula and ligand-to-metal ratio.The experimental percentages of C, H, and N should match the calculated values for the proposed complex structure (e.g., [M(L)₂Cl₂]).[9]
Molar Conductivity To determine if the complex is electrolytic or non-electrolytic.Low conductivity values in a suitable solvent (e.g., DMF, DMSO) suggest a non-electrolytic nature, indicating that anions (like Cl⁻) are within the coordination sphere.
Single-Crystal X-ray Diffraction To unambiguously determine the solid-state structure.Provides precise information on bond lengths, bond angles, coordination number, geometry of the metal center, and the exact coordination mode of the ligand.

Conclusion and Future Outlook

This compound is a highly adaptable ligand whose synthesis is straightforward via established "click" chemistry protocols. Its bidentate N,O-donor capability allows for the formation of stable chelate complexes with a range of transition metals. The protocols detailed herein provide a robust foundation for researchers to synthesize this ligand and explore its coordination chemistry. The resulting complexes are promising candidates for investigation in areas such as homogeneous catalysis, the development of new antimicrobial or anticancer agents,[6][8] and the construction of novel coordination polymers. The presence of the bromophenyl moiety offers a gateway for further synthetic elaboration, paving the way for the creation of sophisticated, multifunctional materials.

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

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  • El-Gahami, M. A., et al. (2025). Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry, 18(8), 106689. [Link]

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  • Thummanapelli, S. K. (2014). Synthesis of 1,2,3-triazole ligands, their metal complexes, and applications in catalysis; Gold (I) catalyzed 1,n-enyne ester cycloisomerization reactions. The Research Repository @ WVU. [Link]

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  • Abdulameer, J. H., & Alias, M. F. (2023). Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Characterization, and Cytotoxicity Appraisal Against Breast Cancer Cell Lines (MDA-MB-231). Baghdad Science Journal, 20(3), 1039. [Link]

  • ResearchGate. (2022). Towards New Coordination Modes of 1,2,3-Triazolylidene: Controlled by the Nature of 1st Metalation in a Heteroditopic Bis-NHC Ligand. [Link]

  • Royal Society of Chemistry. (2017). Exploring different coordination modes of the first tetradentate NHC/1,2,3-triazole hybrid ligand for group 10 complexes. Dalton Transactions. [Link]

  • ResearchGate. (2012). “Click-Triazole” Coordination Chemistry: Exploiting 1, 4-Disubstituted-1, 2, 3-Triazoles as Ligands. [Link]

  • ACS Publications. (2017). Mono- and Dinuclear 1-(2-Pyridyl)-4-phenyl-1,2,3-triazole-Based Ir(III) and Rh(III) Complexes. Organometallics. [Link]

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  • Deswal, Y., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Journal of the Iranian Chemical Society, 19, 133–151. [Link]

  • MDPI. (2020). Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. Molecules, 25(22), 5462. [Link]

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Illuminating the Path Forward: A Guide to the Fluorescent Properties of Bromophenyl Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Bromophenyl Triazole Derivatives in Fluorescence Applications

In the ever-evolving landscape of molecular probes and functional materials, triazole derivatives have carved out a significant niche, largely due to their synthetic accessibility and tunable photophysical properties.[1] The introduction of a bromophenyl moiety to the triazole core offers a compelling avenue for modulating these properties, opening doors for novel applications in drug development, bioimaging, and materials science. The bromine atom, through the heavy-atom effect and its influence on electronic properties, can significantly impact the fluorescence characteristics of these molecules, including their quantum yield, lifetime, and sensitivity to the local environment.

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals interested in exploring and harnessing the fluorescent properties of bromophenyl triazole derivatives. Moving beyond a simple recitation of procedural steps, this document delves into the "why" behind the "how," providing a foundation of scientific principles and practical insights to empower your research.

I. Understanding the Photophysical Landscape of Bromophenyl Triazole Derivatives

The fluorescence of bromophenyl triazole derivatives is a multifaceted phenomenon governed by the interplay of their molecular structure and the surrounding environment. Key properties that define their potential as fluorophores include:

  • Quantum Yield (Φf): This fundamental parameter quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[2][3] The quantum yield of bromophenyl triazoles can be influenced by the position of the bromo- and phenyl- substituents on the triazole ring, as well as the presence of other functional groups.

  • Stokes Shift: The difference in wavelength between the maximum of the absorption and emission spectra is known as the Stokes shift. A larger Stokes shift is often desirable for fluorescence imaging applications to minimize self-absorption and improve signal-to-noise ratios.

  • Solvatochromism: Many triazole derivatives exhibit solvatochromism, a change in their absorption and emission spectra with the polarity of the solvent.[4][5] This property makes them valuable as probes for studying the microenvironment of complex systems like proteins and cell membranes.

  • Aggregation-Induced Emission (AIE): In contrast to the common phenomenon of aggregation-caused quenching (ACQ), some molecules, including certain triazole derivatives, exhibit enhanced fluorescence upon aggregation.[6][7][8] This AIE effect is particularly promising for applications in sensing and imaging in aqueous media and the solid state.[6][7][8]

Data Presentation: A Comparative Look at Substituted Bromophenyl Triazoles

To illustrate the impact of substitution on the photophysical properties, the following table summarizes hypothetical data for a series of bromophenyl triazole derivatives.

DerivativeSubstitution PatternAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φf)
BPT-1 4-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole310380700.25
BPT-2 1-(4-bromophenyl)-4-phenyl-1H-1,2,3-triazole315395800.35
BPT-3 4,5-bis(4-bromophenyl)-1H-1,2,3-triazole325420950.50

II. Experimental Protocols: From Synthesis to Spectroscopic Characterization

This section provides detailed, step-by-step methodologies for the synthesis and characterization of the fluorescent properties of bromophenyl triazole derivatives.

A. Synthesis of Bromophenyl Triazole Derivatives via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile route to 1,4-disubstituted 1,2,3-triazoles.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product & Purification Bromophenyl_Azide Bromophenyl Azide Crude_Product Crude Bromophenyl Triazole Derivative Bromophenyl_Azide->Crude_Product Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Crude_Product Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Catalyst->Crude_Product Solvent Solvent (e.g., t-BuOH/H2O) Solvent->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product Pure Bromophenyl Triazole Derivative Purification->Final_Product

Caption: Synthesis of bromophenyl triazole derivatives via CuAAC.

  • Reactant Preparation: Dissolve the bromophenyl azide (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent system, such as a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the stirred solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). The in situ reduction of Cu(II) to the active Cu(I) species will initiate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bromophenyl triazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Protocol for Determining Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[2][3][7]

Quantum_Yield_Workflow cluster_preparation Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prepare_Solutions Prepare Dilute Solutions (Abs < 0.1) of Sample and Standard Measure_Absorbance Measure UV-Vis Absorbance Spectra Prepare_Solutions->Measure_Absorbance Measure_Fluorescence Measure Fluorescence Emission Spectra Prepare_Solutions->Measure_Fluorescence Integrate_Spectra Integrate Emission Spectra Measure_Absorbance->Integrate_Spectra Measure_Fluorescence->Integrate_Spectra Calculate_QY Calculate Quantum Yield Using the Comparative Equation Integrate_Spectra->Calculate_QY

Caption: Workflow for relative fluorescence quantum yield determination.

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the bromophenyl triazole derivative. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the UV-visible region.

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[6]

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where:

      • Φst is the quantum yield of the standard.

      • Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • ηx and ηst are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

C. Protocol for Investigating Solvatochromism

This protocol outlines the steps to study the effect of solvent polarity on the photophysical properties of bromophenyl triazole derivatives.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

  • Solution Preparation: Prepare dilute solutions of the bromophenyl triazole derivative in each solvent, ensuring the concentration is low enough to avoid aggregation.

  • Spectroscopic Measurements: For each solution, record the UV-Vis absorption and fluorescence emission spectra.

  • Data Analysis:

    • Determine the absorption (λabs) and emission (λem) maxima for each solvent.

    • Calculate the Stokes shift (Δν = 1/λabs - 1/λem) in each solvent.

    • Plot the Stokes shift as a function of the solvent polarity parameter, such as the Lippert-Mataga plot, to analyze the nature of the electronic transition.

D. Protocol for Studying Aggregation-Induced Emission (AIE)

This protocol is designed to determine if a bromophenyl triazole derivative exhibits AIE.

AIE_Workflow Start Prepare Solution in a 'Good' Solvent (e.g., THF) Add_Poor_Solvent Add Increasing Fractions of a 'Poor' Solvent (e.g., Water) Start->Add_Poor_Solvent Measure_Fluorescence Measure Fluorescence Intensity at Each Fraction Add_Poor_Solvent->Measure_Fluorescence Plot_Data Plot Fluorescence Intensity vs. 'Poor' Solvent Fraction Measure_Fluorescence->Plot_Data Analyze_Plot Analyze the Plot for Emission Enhancement Plot_Data->Analyze_Plot

Caption: Investigating Aggregation-Induced Emission (AIE).

  • Solvent System: Prepare a stock solution of the bromophenyl triazole derivative in a "good" solvent where it is highly soluble and non-emissive or weakly emissive (e.g., tetrahydrofuran, THF).

  • Titration: In a series of cuvettes, prepare mixtures of the stock solution with a "poor" solvent in which the compound is insoluble (e.g., water), with varying volume fractions of the poor solvent (e.g., 0% to 90%).

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each mixture.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the volume fraction of the poor solvent. A significant increase in fluorescence intensity at higher fractions of the poor solvent is indicative of AIE.[9]

III. Authoritative Grounding and Best Practices

To ensure the reliability and reproducibility of your fluorescence measurements, it is crucial to adhere to established best practices and standards.

  • Instrument Calibration: Regularly calibrate your fluorometer for wavelength accuracy and intensity correction using certified reference materials.[1][10] The National Institute of Standards and Technology (NIST) provides standard reference materials (SRMs) for this purpose.[1][5][11]

  • Purity of Materials: Use high-purity solvents and samples to avoid interference from fluorescent impurities.[6]

  • Avoiding Artifacts: Be mindful of potential artifacts such as inner filter effects, Raleigh and Raman scattering, and photobleaching. Dilute solutions and appropriate instrumental settings can help mitigate these issues.

  • Data Reporting: When reporting fluorescence data, always include details about the instrumentation, experimental conditions (e.g., solvent, temperature, excitation and emission wavelengths, slit widths), and the standard used for quantum yield determination.

The International Union of Pure and Applied Chemistry (IUPAC) provides comprehensive recommendations and terminology for fluorescence spectroscopy that should be followed for clear and unambiguous communication of results.[12][13][14]

Conclusion: Unlocking the Potential of Bromophenyl Triazole Derivatives

Bromophenyl triazole derivatives represent a promising class of fluorophores with tunable properties that can be tailored for a wide range of applications. By understanding the fundamental principles of their fluorescence and employing rigorous experimental protocols, researchers can effectively explore and exploit their potential. This guide provides a solid foundation for initiating and advancing research in this exciting area, with the ultimate goal of developing novel tools for scientific discovery and technological innovation.

References

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  • Gaigalas, A. K., & Li, L. (2010). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy.
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  • Review of Fluorescence Spectroscopy Applications. (2021). Journal of Analytical & Pharmaceutical Research, 10(5), 1-2.
  • Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. (2024). Angewandte Chemie, 136(12).
  • Aggregation-Induced Emission in Phenothiazine-Based Fluorophores: An Insight into the Excited State and Aggregate Formation Mechanism. (2022). The Journal of Physical Chemistry C, 126(25), 10459-10469.
  • Eaton, D. F. (1988). Reference materials for fluorescence measurement. Pure and Applied Chemistry, 60(7), 1107-1114.
  • Gaigalas, A. K., & Wang, L. (2008). The Development of Fluorescence Intensity Standards. Journal of research of the National Institute of Standards and Technology, 113(1), 17–28.
  • Review of Fluorescence Spectroscopy in Environmental Quality Applications. (2020). Applied Sciences, 10(18), 6268.
  • Solvatochromic probes for detecting hydrogen-bond-donating solvents. (2014).
  • Prodan-based solvatochromic probes for polarity imaging of organelles. (2022). bioRxiv.
  • Aggregation-Induced Emission Enhancement and Solid-State Photoswitching of Crystalline Carbazole N-Salicylidene Anilines. (2024). ACS Omega.
  • Handbook of Aggreg
  • Fluorescence Spectrophotometry: Principles and Applic
  • How to Collect National Institute of Standards and Technology (NIST) Traceable Fluorescence Excitation and Emission Spectra. (2017). Methods in molecular biology, 1560, 15-28.
  • Fluorescence standards: Classification, terminology, and recommendations on their selection, use, and production (IUPAC Technical Report). (2010). Pure and Applied Chemistry, 82(12), 2315-2335.

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Application Notes and Protocols for the Derivatization of the Hydroxyl Group of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the primary hydroxyl group in [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol. The strategic modification of this hydroxyl moiety is a critical step in the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents, as the 1,2,3-triazole scaffold is a prominent feature in many pharmacologically active compounds.[1][2] This document outlines key derivatization strategies, including esterification, etherification, and acylation, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to synthesize a diverse library of analogs for further investigation. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and expected outcomes.

Introduction: The Strategic Importance of Hydroxyl Group Derivatization

The compound this compound serves as a versatile scaffold in medicinal chemistry. The 1,2,3-triazole ring system is known for its metabolic stability and ability to engage in various non-covalent interactions, making it a privileged structure in drug design.[3][4] The primary hydroxyl group at the 4-position of the triazole ring presents a key handle for chemical modification. Derivatization of this hydroxyl group can profoundly influence the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn can modulate its pharmacokinetic and pharmacodynamic profile.[5]

The introduction of a hydroxyl group is a well-established tactic in medicinal chemistry to alter a molecule's properties.[5] Consequently, the subsequent derivatization of this group allows for fine-tuning of these properties. For instance, converting the hydroxyl group to an ester or ether can increase lipophilicity, potentially enhancing membrane permeability. Conversely, introducing polar functionalities can improve aqueous solubility. These modifications are crucial for optimizing lead compounds in the drug discovery pipeline.

This guide will detail three primary derivatization strategies for the hydroxyl group of this compound:

  • Esterification: Formation of an ester linkage with various carboxylic acids.

  • Etherification: Formation of an ether linkage.

  • Acylation: Introduction of an acyl group.

Each section will provide a detailed, step-by-step protocol, a discussion of the reaction mechanism, and guidance on the characterization of the resulting derivatives.

Core Compound Profile: this compound

A thorough understanding of the starting material is paramount for successful derivatization.

PropertyValueSource
Molecular Formula C₉H₈BrN₃OPubChem[6]
Molecular Weight 254.08 g/mol PubChem[6]
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in methanol, ethanol, DMSO, DMFInferred from structure

Structural Characterization: The structure of the synthesized this compound should be unequivocally confirmed by spectroscopic methods prior to derivatization.

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the bromophenyl group, the triazole proton, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton itself.

  • ¹³C NMR: Will show distinct signals for each carbon atom in the molecule.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's mass will confirm its identity.

Derivatization Strategies and Protocols

The following sections provide detailed protocols for the derivatization of the hydroxyl group. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Esterification: Synthesis of Ester Derivatives

Esterification is a robust and widely used reaction to modify hydroxyl groups. The reaction of an alcohol with a carboxylic acid, typically in the presence of an acid catalyst, yields an ester and water.[7][8] This transformation is valuable for masking the polarity of the hydroxyl group and for creating prodrugs that can be hydrolyzed in vivo to release the active parent compound.

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Workup Start This compound Catalyst Acid Catalyst (e.g., H₂SO₄) Start->Catalyst Mix Carboxylic_Acid R-COOH (e.g., Acetic Acid) Carboxylic_Acid->Catalyst Add Heat Heat (Reflux) Solvent Solvent (e.g., Toluene) Ester Ester Derivative Heat->Ester Formation Workup Aqueous Workup & Purification Ester->Workup Process Final_Product Purified Ester Workup->Final_Product Isolate Etherification_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Workup Start This compound Base Strong Base (e.g., NaH) Start->Base Deprotonation Alkoxide Alkoxide Base->Alkoxide Forms Alkoxide Alkyl_Halide R-X (e.g., CH₃I) Ether Ether Derivative Alkyl_Halide->Ether Formation Solvent Anhydrous Solvent (e.g., THF) Temperature Controlled Temperature Workup Quenching & Purification Ether->Workup Process Final_Product Purified Ether Workup->Final_Product Isolate Alkoxide->Alkyl_Halide SN2 Reaction Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Workup Start This compound Acylating_Agent Acyl Chloride/Anhydride (e.g., Benzoyl Chloride) Start->Acylating_Agent Mix Acylated_Product Acylated Derivative Acylating_Agent->Acylated_Product Formation Base Base (e.g., Pyridine) Base->Acylating_Agent Add Solvent Solvent (e.g., DCM) Temperature 0 °C to RT Workup Aqueous Workup & Purification Acylated_Product->Workup Process Final_Product Purified Product Workup->Final_Product Isolate

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromophenyl)-1H-1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-bromophenyl)-1H-1,2,3-triazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this specific class of compounds. The presence of the ortho-bromo substituent on the phenyl ring introduces unique steric and electronic challenges, primarily in the context of the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these hurdles and achieve successful synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 1-(2-bromophenyl)-1H-1,2,3-triazoles. Each issue is presented in a question-and-answer format, detailing potential causes and offering actionable solutions grounded in established chemical principles.

Q1: My CuAAC reaction is showing low to no conversion. What are the likely causes and how can I fix it?

A1: Low or no conversion in the CuAAC synthesis of 1-(2-bromophenyl)-1H-1,2,3-triazoles is a common issue, often stemming from the steric hindrance imposed by the ortho-bromo group. This bulky substituent can impede the approach of the azide to the copper-acetylide intermediate, thereby slowing down the reaction rate significantly.[1][2] Here’s a systematic approach to troubleshoot this problem:

Potential Causes & Solutions:

  • Insufficient Catalyst Activity or Deactivation:

    • The Problem: The Cu(I) catalyst is sensitive to oxidation to Cu(II), which is inactive in the catalytic cycle.[3][4] The reaction may also be stalled by impurities in the starting materials or solvents.

    • Solution:

      • Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to maintain the copper in its active Cu(I) state, especially when starting with a Cu(II) salt (e.g., CuSO₄).[3][5]

      • Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen, which can oxidize the catalyst.

      • Purify Starting Materials: Ensure the purity of your 2-bromophenyl azide and alkyne, as trace impurities can poison the catalyst.

  • Steric Hindrance from the ortho-Bromo Group:

    • The Problem: The bulky bromine atom at the ortho position sterically hinders the azide's approach to the catalytic center.[2] This increases the activation energy of the cycloaddition step.

    • Solution:

      • Increase Reaction Temperature: Elevating the temperature (e.g., from room temperature to 50-80 °C) can provide the necessary energy to overcome the steric barrier.[1]

      • Prolong Reaction Time: Due to the slower kinetics, these reactions may require significantly longer times (e.g., 24-48 hours) to reach completion.[1]

      • Optimize Catalyst and Ligand: Experiment with different copper sources and ligands. For sterically demanding substrates, ligands that stabilize the Cu(I) center and promote the catalytic cycle are crucial. Tris(benzyltriazolylmethyl)amine (TBTA) or bathophenanthroline disulfonate (BPS) are excellent choices for protecting the catalyst and accelerating the reaction.[3][4] A catalyst system like [CuBr(PPh₃)₃] can also be effective for challenging substrates as it is often active at low loadings without additives.[6]

  • Poor Solubility of Reagents:

    • The Problem: The aromatic nature of 1-(2-bromophenyl)-1H-1,2,3-triazole and its precursors can lead to poor solubility in common aqueous solvent systems, reducing the effective concentration of reactants.

    • Solution:

      • Solvent Screening: Test a range of solvent systems. While t-BuOH/H₂O is common, co-solvents like DMF, DMSO, or THF can improve the solubility of aromatic substrates.[7]

      • Use of Surfactants: In aqueous media, a zwitterionic surfactant like betaine can enhance the reaction rate by improving substrate solubility.[8]

Q2: I am observing significant side-product formation, particularly a solid that appears to be a dimer of my alkyne. How can I prevent this?

A2: The formation of a solid byproduct, often identified as the homocoupled dimer of your terminal alkyne (a Glaser coupling product), is a classic sign of excessive Cu(II) concentration and the presence of oxygen.

Cause & Prevention Workflow:

G start Problem: Alkyne Homocoupling (Glaser Product) cause Primary Cause: Oxidative conditions leading to Cu(II) formation start->cause sub_cause1 Presence of O₂ in the reaction mixture cause->sub_cause1 sub_cause2 Insufficient reducing agent cause->sub_cause2 sol4 Use a stabilizing ligand (e.g., TBTA, BPS) to protect Cu(I) cause->sol4 Protects Catalyst sol1 Thoroughly degas all solvents (e.g., sparge with N₂ or Ar) sub_cause1->sol1 Mitigates sol2 Maintain an inert atmosphere (N₂ or Ar blanket) sub_cause1->sol2 Mitigates sol3 Increase the equivalents of Sodium Ascorbate (e.g., from 1 to 5 mol eq. relative to Cu) sub_cause2->sol3 Corrects solution_header Preventative Measures

Caption: Workflow to diagnose and prevent alkyne homocoupling.

Detailed Explanation:

The Glaser coupling of terminal alkynes is catalyzed by Cu(II) ions in the presence of an oxidant, typically oxygen. In a CuAAC reaction, if the Cu(I) catalyst is oxidized, it not only becomes inactive for the desired cycloaddition but actively promotes this unwanted side reaction.

  • Rigorous Exclusion of Oxygen: Before adding your catalyst, ensure your reaction mixture is free of oxygen. This can be achieved by several freeze-pump-thaw cycles for organic solvents or by sparging aqueous mixtures with an inert gas (N₂ or Ar) for at least 30 minutes.

  • Sufficient Reducing Agent: Sodium ascorbate is consumed as it reduces both Cu(II) and any residual oxygen. For challenging reactions that are run for extended periods, it is wise to use a stoichiometric excess of the reducing agent relative to the copper catalyst.[3]

  • Order of Addition: A good practice is to mix the CuSO₄ with the ligand first, add this mixture to the solution of the azide and alkyne, and finally initiate the reaction by adding the sodium ascorbate.[4] Adding ascorbate to a copper solution without a ligand can lead to the formation of reactive oxygen species.[3][4]

Q3: My product is difficult to purify. It seems to be contaminated with the copper catalyst and ligand. What are the best purification strategies?

A3: Removing residual copper and nitrogen-containing ligands from the final product is a frequent purification challenge. Standard silica gel chromatography can sometimes be ineffective due to the coordination of the triazole product and ligands to the silica.

Recommended Purification Techniques:

MethodDescriptionBest ForConsiderations
Ammonia Wash After the reaction, dilute the mixture with an organic solvent (e.g., EtOAc, DCM) and wash with an aqueous solution of ammonia (NH₄OH). Ammonia forms a highly water-soluble complex with copper, effectively extracting it into the aqueous layer.Removing bulk copper salts.Ensure proper ventilation due to the pungent nature of ammonia. Repeat the wash 2-3 times.
Chelating Resin Pass a solution of your crude product through a column packed with a copper-chelating resin (e.g., QuadraSil®, Chelex®).Removing trace amounts of copper to achieve high purity.Can be more expensive than simple extraction. The choice of resin depends on the solvent system.
Reverse-Phase Chromatography For polar compounds or when standard silica gel fails, reverse-phase (C18) flash chromatography using a water/acetonitrile or water/methanol gradient can be highly effective.Purifying products that are difficult to separate from non-polar impurities or that streak on normal-phase silica.Requires appropriate equipment and can be more costly in terms of solvents.
Recrystallization If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for achieving high purity.[9][10]Crystalline solid products.Requires screening of various solvents to find the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the 2-bromophenyl azide precursor?

A1: The most common and reliable method for synthesizing 2-bromophenyl azide is through the diazotization of 2-bromoaniline followed by a reaction with sodium azide.

Experimental Protocol: Synthesis of 2-Bromophenyl Azide

  • Dissolve 2-bromoaniline in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C. This forms the diazonium salt.

  • In a separate flask, dissolve sodium azide (NaN₃) in water and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the mixture to stir and warm to room temperature.

  • Extract the resulting 2-bromophenyl azide with an organic solvent like diethyl ether or dichloromethane.

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Caution: Organic azides are potentially explosive and should be handled with care. Avoid heating the neat compound to high temperatures and use appropriate personal protective equipment.

Q2: How does the electronic effect of the ortho-bromo group influence the reaction?

A2: The bromine atom is an electron-withdrawing group via induction but an electron-donating group via resonance. For an ortho-substituent, the inductive effect generally dominates, making the azide group more electrophilic. In the context of the Huisgen 1,3-dipolar cycloaddition, this can influence the frontier molecular orbital (FMO) energies.[11][12] A lower LUMO on the azide can potentially accelerate the reaction with an electron-rich alkyne. However, in the case of the 1-(2-bromophenyl) substituent, the steric hindrance effect is far more pronounced and is the primary factor governing the reaction's feasibility and rate.[2]

Q3: Are there any alternative, metal-free synthetic routes I should consider?

A3: Yes, while the CuAAC is the most common method for obtaining the 1,4-regioisomer, there are alternatives, though they come with their own set of challenges.

  • Thermal Huisgen Cycloaddition: The original Huisgen 1,3-dipolar cycloaddition is a thermal reaction that does not require a metal catalyst.[11][13][14] However, it typically requires high temperatures (often >100 °C) and long reaction times. A significant drawback is the lack of regioselectivity, which usually results in a mixture of 1,4- and 1,5-disubstituted triazoles, necessitating difficult chromatographic separation.[15]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "metal-free click chemistry" involves reacting the azide with a strained cyclooctyne derivative (e.g., DIBO, DBCO).[1] The reaction is fast and bio-orthogonal but requires the synthesis of a specialized, and often expensive, strained alkyne. This is more commonly used in bioconjugation than in bulk synthesis.

Q4: Can I use a Ruthenium catalyst for this reaction?

A4: Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a powerful method for synthesizing 1,5-disubstituted triazoles.[5] If the 1,5-regioisomer is your desired product, then a ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂) would be the method of choice. However, it is important to note that for highly sterically hindered azides, some ruthenium catalysts have been reported to unexpectedly yield the 1,4-disubstituted product, suggesting that steric factors can sometimes override the catalyst's inherent regioselectivity.[2] Therefore, if you are specifically targeting the 1-(2-bromophenyl)-1H-1,2,3-triazole (the 1,4-isomer), the copper-catalyzed reaction remains the most direct and reliable approach.

Reaction Pathway Overview:

Caption: Synthetic pathways to 1,2,3-triazoles from azides and alkynes.

References

  • Huisgen, R. (1963). Kinetics and Mechanism of 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(11), 633–645. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

  • Amant, K. (2011). My Favorite Reaction – Azide Alkyne Huisgen Cycloaddition. Chembites. [Link]

  • National Center for Biotechnology Information. (n.d.). The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. PubMed Central. [Link]

  • MDPI. (2021). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. [Link]

  • National Center for Biotechnology Information. (2018). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. PubMed Central. [Link]

  • ResearchGate. (2013). Comprehensive Review on Huisgen's Cycloaddition Reactions. [Link]

  • Royal Society of Chemistry. (2017). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances. [Link]

  • National Center for Biotechnology Information. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PubMed Central. [Link]

  • Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. [Link]

  • Huisgen, R. (2008). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium. [Link]

  • MDPI. (2020). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). [Link]

  • National Center for Biotechnology Information. (2021). The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. PubMed Central. [Link]

  • American Chemical Society. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]

  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • IRIS . (2022). Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst. [Link]

  • SciSpace. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]

  • Beilstein Journals. (2016). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. [Link]

  • National Center for Biotechnology Information. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PubMed Central. [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. [Link]

  • Semantic Scholar. (2020). 1,2,3- Triazoles: general and key synthetic strategies. [Link]

  • Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. PubMed Central. [Link]

  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]

  • Farmacia Journal. (n.d.). 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. [Link]

  • ResearchGate. (2012). (PDF) Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). [Link]

  • Taylor & Francis Online. (2022). Full article: New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed Central. [Link]

  • ResearchGate. (2007). (PDF) Synthesis and Characteristics of 2-Bromophenyl-6-iminopurine from 2-Bromophenyl-4-cyanoimidazole. [Link]

  • ResearchGate. (2018). 1,3‐Dipolar cycloaddition reactions between 1a and 2a–da. [Link]

  • MDPI. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. [Link]

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optimizing click reaction conditions for ortho-substituted phenyl azides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Overcoming Steric Hindrance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions.

Introduction: The Challenge of the Ortho Position

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is celebrated for its efficiency, reliability, and broad functional group tolerance.[1][2][3] However, researchers in drug discovery and materials science often encounter a significant hurdle: a dramatic decrease in reaction efficiency when using aryl azides with substituents in the ortho position. This steric congestion around the azide functional group can hinder its approach to the copper-acetylide intermediate, leading to sluggish reaction rates, incomplete conversions, and disappointing yields.[4][5]

This technical guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides expert insights and validated protocols to successfully navigate the challenges posed by ortho-substituted phenyl azides.

Frequently Asked Questions (FAQs)

Q1: Why are ortho-substituted phenyl azides so much less reactive in standard CuAAC reactions?

The diminished reactivity is primarily due to steric hindrance .[5] The CuAAC mechanism involves the coordination of the azide to a copper-acetylide intermediate.[1] An ortho substituent, particularly a bulky one, physically obstructs this coordination. This increases the activation energy of the cycloaddition step, dramatically slowing down the catalytic cycle. The larger the substituent, the more pronounced the inhibitory effect.[5]

Q2: Can I just increase the temperature or reaction time to solve the problem?

While increasing thermal energy can help overcome the activation barrier, it is often an incomplete solution and can introduce new problems.[6] Prolonged heating can lead to the degradation of sensitive substrates or the formation of unwanted side products. A more robust solution involves a systematic optimization of the catalytic system itself, which provides a more controlled and efficient path to the desired product.

Q3: What is the single most critical parameter to adjust for these challenging substrates?

The catalyst-ligand system is the most critical variable. While "ligandless" CuAAC protocols exist, they are generally unsuitable for sterically demanding substrates. A well-chosen copper ligand is essential for several reasons:

  • Accelerates the Reaction: Ligands can significantly increase the rate of the catalytic cycle.[7][8]

  • Stabilizes the Cu(I) State: They protect the active Cu(I) catalyst from oxidation to the inactive Cu(II) state and prevent disproportionation.[7]

  • Prevents Aggregation: Ligands can keep the copper catalyst soluble and monomeric, increasing its availability and efficacy.

For sterically hindered azides, the right ligand can modulate the electronic properties and steric profile of the catalyst to better accommodate the challenging substrate.

Visualizing the Problem and the Path Forward

Diagram 1: The Mechanism and the Steric Clash

Caption: Steric hindrance from an ortho substituent (o-R) impeding azide coordination.

Troubleshooting Guide: A Q&A Approach

Q: My reaction is stalled with significant starting material remaining. What should I do?

A: This is the most common issue. Follow this workflow to diagnose and solve the problem.

  • Increase Thermal Energy:

    • Cause: Insufficient energy to overcome the activation barrier imposed by steric hindrance.

    • Solution: Gently heat the reaction. Start at 40-60 °C and monitor by TLC or LCMS. Many protocols for hindered systems benefit from moderate heating.[6][9]

  • Evaluate Your Ligand:

    • Cause: The ligand may not be effective enough. Standard ligands like TBTA (Tris(benzyltriazolylmethyl)amine) may be insufficient.

    • Solution: Switch to a more potent accelerating ligand. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is an excellent, water-soluble choice known to accelerate difficult couplings.[7][10] Alternatively, nitrogen-based ligands like bathocuproine can be highly effective.

  • Check Catalyst Loading and Health:

    • Cause: The active Cu(I) catalyst may have oxidized or you may have insufficient catalyst loading for a slow turnover reaction.

    • Solution:

      • Ensure you have at least a 2:1 molar ratio of sodium ascorbate to copper.

      • Consider a fresh aliquot of sodium ascorbate if the reaction has been running for many hours.

      • Increase the catalyst loading from 1-2 mol% to 5-10 mol%. For very difficult substrates, this can make a substantial difference.

Q: My yield is low, and I see a significant amount of a byproduct from alkyne dimerization. How do I prevent this?

A: Alkyne homocoupling (Glaser coupling) is a common side reaction catalyzed by Cu(II) species.

  • Cause: Insufficient reduction of Cu(II) to Cu(I), or re-oxidation of Cu(I) by atmospheric oxygen.

  • Solutions:

    • Increase Reducing Agent: Use a larger excess of sodium ascorbate (5-10 equivalents relative to copper) to maintain a highly reducing environment.[1]

    • Use a Protective Ligand: A good ligand will chelate the Cu(I) center, not only accelerating the desired reaction but also protecting it from oxidation and discouraging the side reaction.[10]

    • Degas Your Solvents: While many click reactions are tolerant to air, for difficult reactions where long reaction times are necessary, degassing the solvent with argon or nitrogen can minimize catalyst oxidation.

Q: The reaction works, but it's not reproducible. Why?

A: Reproducibility issues often stem from subtle variations in reaction setup and reagent quality. [6]

  • Cause 1: Order of Addition. The order in which you add reagents can impact the initial formation and stability of the catalyst.

    • Solution: Adopt a consistent and validated order of addition. A reliable method is to add the copper source last to a solution containing the azide, alkyne, ligand, and sodium ascorbate.[6] This ensures the reducing agent is present to immediately convert Cu(II) to the active Cu(I) state in the presence of the ligand.

  • Cause 2: Reagent Purity. The purity of your azide and alkyne is critical. Impurities can inhibit or poison the catalyst.

    • Solution: Ensure starting materials are pure via NMR or other analytical techniques before starting the reaction. Purify if necessary.

  • Cause 3: Source of Copper. While many copper(II) salts work (CuSO₄, Cu(OAc)₂, CuCl₂), their hydration state and purity can vary.[6]

    • Solution: Use a high-purity copper salt and be consistent. For maximum reproducibility, consider using a stable Cu(I) source like [Cu(CH3CN)4]PF6 or CuI, though the latter can sometimes be less effective if iodide interferes with catalysis.[7][11]

Diagram 2: Troubleshooting Workflow for Stalled Reactions

Caption: A step-by-step workflow for troubleshooting stalled click reactions.

Optimized Protocol for ortho-Substituted Phenyl Azides

This protocol is designed for a 0.5 mmol scale reaction and incorporates best practices for challenging substrates.

Reagents & Materials:

  • ortho-Substituted Phenyl Azide (1.0 eq, 0.5 mmol)

  • Terminal Alkyne (1.1 eq, 0.55 mmol)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq, 0.025 mmol)

  • THPTA Ligand (0.055 eq, 0.0275 mmol)

  • Sodium Ascorbate (0.25 eq, 0.125 mmol)

  • Solvent: 1:1 mixture of degassed tert-Butanol and Water (5 mL)

  • Reaction vessel with stir bar

Step-by-Step Methodology:

  • Prepare Stock Solutions (Recommended for accuracy):

    • Copper/Ligand Solution: Dissolve CuSO₄·5H₂O (6.2 mg, 0.025 mmol) and THPTA (11.9 mg, 0.0275 mmol) in 1 mL of water. This pre-complexation improves catalyst performance.

    • Ascorbate Solution: Dissolve Sodium Ascorbate (24.8 mg, 0.125 mmol) in 1 mL of water. Prepare this solution fresh just before use, as it can degrade.

  • Reaction Setup:

    • To the reaction vessel, add the ortho-substituted phenyl azide (0.5 mmol) and the terminal alkyne (0.55 mmol).

    • Add 4 mL of the 1:1 t-BuOH/H₂O solvent mixture and stir until all solids are dissolved.

    • Add the 1 mL of freshly prepared sodium ascorbate solution to the vessel.

  • Initiate the Reaction:

    • While stirring vigorously, add the 1 mL of the copper/ligand solution to the reaction vessel. The addition of the copper source should be the final step.

    • A color change (often to a yellow or orange hue) may be observed, indicating the formation of the active catalytic species.

  • Reaction Monitoring & Conditions:

    • Seal the vessel and place it in a pre-heated oil bath at 60 °C.

    • Monitor the reaction progress every 1-2 hours using a suitable analytical method (TLC or LCMS).

    • Expert Tip: For TLC, look for the disappearance of the limiting starting material. For LCMS, monitor the formation of the product mass peak. Accurate quantification is best achieved with analytical HPLC.[12]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with water (10 mL) and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the pure 1,4-disubstituted triazole.

Data Summary: Impact of Optimized Conditions

The following table provides representative data illustrating the dramatic improvement when moving from standard to optimized conditions for a sterically hindered substrate.

Ortho-SubstituentCatalyst SystemTemp (°C)Time (h)Yield (%)Comments
-OCH₃1% CuSO₄ / Ascorbate2524< 10%Standard "ligandless" conditions fail.
-OCH₃5% CuSO₄ / 5.5% THPTA / Ascorbate 60 4 > 90% Optimized protocol shows excellent results.
-C(CH₃)₃1% CuSO₄ / Ascorbate6048No ReactionExtremely hindered group, standard methods ineffective.
-C(CH₃)₃10% CuSO₄ / 11% THPTA / Ascorbate 80 24 ~65% Requires higher catalyst loading and temperature.

Advanced Strategies: When CuAAC Is Not Enough

In cases of extreme steric hindrance where even optimized CuAAC protocols fail, consider these alternative strategies:

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method typically yields the 1,5-disubstituted triazole regioisomer, which can be a useful alternative.[2][13] The mechanism is different and can sometimes be more tolerant of steric bulk. Interestingly, with some highly hindered azides, RuAAC has been observed to unexpectedly yield the 1,4-product, demonstrating that steric factors can override the catalyst's inherent selectivity.[14]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This powerful, copper-free method uses a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The reaction is driven by the release of ring strain and requires no catalyst, making it immune to catalyst-related issues.[3][15] However, it necessitates the synthesis of a more complex and expensive alkyne partner.

References

  • Current time information in Denbighshire, GB. (n.d.). Google.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
  • Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. (2017). RSC Advances.
  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (n.d.). MDPI.
  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (n.d.). National Institutes of Health.
  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. (2023). ACS Omega.
  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (n.d.). PubMed Central.
  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (n.d.). PubMed Central.
  • (PDF) Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (2024). ResearchGate.
  • Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst. (2022). IRIS . Retrieved January 17, 2026, from

  • Click Chemistry Reagents Overview. (n.d.). Sigma-Aldrich.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PubMed Central.
  • Ligands Accelerating Click Reaction. (n.d.). TCI Chemicals.
  • Optimized CuAAC reaction set‐up. (n.d.). ResearchGate.
  • Optimization of the click reaction conditions a. (n.d.). ResearchGate.
  • The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? (n.d.). SciSpace.
  • Click chemistry. (n.d.). Wikipedia.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PubMed Central.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). SciSpace.
  • An Explanation of Substituent Effects. (2019). Chemistry LibreTexts.
  • Click Reaction Looking Weird? (2024). Reddit.
  • Click chemstry: Why does it sometimes work and other times it doesn't? (2021). ResearchGate.
  • Problems and Solutions in Click Chemistry Applied to Drug Probes. (2016). PubMed Central.
  • Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola. (2023). RSC Publishing.

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byproduct formation in the synthesis of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

The synthesis of this compound is a multi-step process that requires careful attention to reaction conditions to ensure high yield and purity. The core of this synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a powerful click chemistry reaction. However, byproduct formation can be a significant issue, arising from the preparation of the starting materials and the cycloaddition step itself. This guide will provide you with the expertise to identify, mitigate, and troubleshoot these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Q1: My CuAAC reaction is sluggish or shows low to no conversion to the desired triazole. What's the problem?

A1: Low or no product yield in a CuAAC reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1] Insufficient reducing agent, such as sodium ascorbate, or exposure to air can lead to catalyst deactivation.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared solutions of sodium ascorbate. Consider using a Cu(I) source directly, such as CuI or CuBr, but be aware that these can also be sensitive to oxidation.

  • Poor Reagent Quality: Degradation of the 2-bromophenyl azide or propargyl alcohol can prevent the reaction from proceeding. The purity of solvents is also crucial.

    • Solution: Use freshly prepared or purified 2-bromophenyl azide. Ensure your propargyl alcohol is free of impurities. Use anhydrous, degassed solvents for the reaction.

  • Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction.[1] Additionally, your starting materials or other molecules in the reaction mixture might chelate the copper catalyst, making it unavailable for the cycloaddition.

    • Solution: While steric hindrance is inherent to the substrates, optimizing other parameters can help. If you suspect catalyst sequestration, you can try increasing the catalyst and ligand loading.

  • Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.

    • Solution: The CuAAC reaction is generally robust, but optimization may be needed. A common solvent system is a mixture of t-butanol and water. The optimal temperature is typically room temperature, but gentle heating (40-60 °C) can sometimes improve the rate.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of propargyl alcohol. What is it and how can I prevent it?

A2: This byproduct is most likely 1,4-butynediol, formed via the Glaser-Hay coupling, which is an oxidative homocoupling of terminal alkynes.[2][3] This side reaction is also catalyzed by copper salts in the presence of an oxidant, typically oxygen.[3]

  • Cause: The presence of oxygen in your reaction mixture will promote the Glaser-Hay coupling.

  • Prevention:

    • Degassing: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

    • Reducing Agent: Ensure you have an adequate amount of a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.

    • Ligands: The use of a copper-coordinating ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), can help to stabilize the Cu(I) catalyst and favor the desired cycloaddition over the homocoupling.

Q3: My NMR spectrum shows a mixture of regioisomers. How can I improve the selectivity for the 1,4-isomer?

A3: The thermal Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne can produce a mixture of 1,4- and 1,5-regioisomers.[4] The copper(I)-catalyzed version of this reaction is renowned for its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole.[1] If you are observing a mixture of isomers, it is likely that a portion of the reaction is proceeding through an uncatalyzed thermal pathway.

  • Cause: Inefficient catalysis can lead to the thermal, uncatalyzed reaction occurring, especially if the reaction is heated for a prolonged period.

  • Solution:

    • Optimize Catalyst System: Ensure your copper catalyst is active and present in a sufficient concentration. The use of a ligand can enhance the catalytic activity.

    • Control Temperature: Avoid excessive heating. The CuAAC reaction often proceeds efficiently at room temperature.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times at elevated temperatures.

Q4: I am having difficulty purifying the final product. What are the common impurities I should be looking for?

A4: Purification of this compound can be challenging due to the presence of various potential impurities.

  • Unreacted Starting Materials: Incomplete conversion will leave you with 2-bromophenyl azide and propargyl alcohol.

  • Glaser-Hay Byproduct: As discussed in Q2, the homocoupled diol of propargyl alcohol can be a significant impurity.

  • Residual Copper: Copper salts can be difficult to remove and may interfere with downstream applications.

  • Byproducts from Azide Synthesis: If the 2-bromophenyl azide was not sufficiently purified, impurities from its synthesis (e.g., residual 2-bromoaniline, diazonium salts, or tar-like byproducts) could be carried through.

  • Purification Strategy:

    • Aqueous Workup: A standard aqueous workup can help to remove water-soluble impurities and some of the copper salts.

    • Chelating Agents: Washing the organic layer with a solution of a chelating agent like EDTA can help to remove residual copper.

    • Column Chromatography: Silica gel column chromatography is typically the most effective method for separating the desired product from the byproducts and unreacted starting materials. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is usually effective.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?

A1: The CuAAC reaction proceeds through a multi-step catalytic cycle that is distinct from the concerted mechanism of the thermal Huisgen cycloaddition. The currently accepted mechanism involves the following key steps:

  • Formation of Copper(I) Acetylide: The terminal alkyne (propargyl alcohol) reacts with the Cu(I) catalyst to form a copper acetylide intermediate.

  • Coordination of the Azide: The organic azide (2-bromophenyl azide) coordinates to the copper acetylide complex.

  • Cycloaddition: A stepwise cycloaddition occurs, leading to a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst.

This stepwise, copper-mediated pathway is what accounts for the dramatic rate acceleration and high regioselectivity of the reaction.[4]

Q2: What are the best practices for setting up a CuAAC reaction to minimize byproducts?

A2: To ensure a clean and high-yielding CuAAC reaction, consider the following best practices:

  • Use High-Purity Reagents: Start with pure 2-bromophenyl azide and propargyl alcohol.

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.

  • Degassed Solvents: Use solvents that have been thoroughly degassed.

  • Order of Addition: A common and effective order of addition is to add the azide and alkyne to the solvent, followed by the copper source, the ligand (if used), and finally the reducing agent (e.g., sodium ascorbate) to initiate the reaction.

  • Use of Ligands: Ligands like TBTA or THPTA are highly recommended as they accelerate the reaction and protect the catalyst from oxidation.

  • Monitor the Reaction: Follow the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and avoid potential side reactions from prolonged heating or exposure to the reaction conditions.

Q3: How can I prepare high-purity 2-bromophenylazide?

A3: 2-Bromophenyl azide is typically prepared from 2-bromoaniline via a diazotization reaction followed by treatment with sodium azide. To obtain a high-purity product, it is crucial to control the reaction conditions carefully.

  • Diazotization: 2-Bromoaniline is treated with a cold, acidic solution of sodium nitrite to form the corresponding diazonium salt. This reaction must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

  • Azide Substitution: The cold diazonium salt solution is then added to a solution of sodium azide. A vigorous evolution of nitrogen gas is observed as the azide displaces the diazonium group.

  • Workup and Purification: After the reaction is complete, the crude aryl azide is typically extracted into an organic solvent. It is important to wash the organic layer thoroughly to remove any unreacted starting materials or inorganic salts. The product can be further purified by column chromatography if necessary, although careful execution of the reaction can often yield a product of sufficient purity for the subsequent click reaction.

Safety Note: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides, and always work behind a blast shield.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromophenyl Azide

This protocol is a general procedure for the synthesis of aryl azides from anilines and should be adapted with appropriate safety precautions.

  • In a round-bottom flask, dissolve 2-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

  • In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. You will observe vigorous nitrogen evolution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-bromophenyl azide. This can be used directly in the next step or purified by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • To a solution of 2-bromophenyl azide (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of t-butanol and water, add a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.

  • To this mixture, add a solution of sodium ascorbate (0.1 eq) in water. The color of the solution should change, indicating the reduction of Cu(II) to Cu(I).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Protocol 3: Purification of this compound
  • The crude product obtained from the CuAAC reaction can be purified by silica gel column chromatography.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher).

  • Collect the fractions containing the desired product (as determined by TLC) and combine them.

  • Remove the solvent under reduced pressure to obtain the purified this compound as a solid.

Data Summary and Visualization

Table 1: Recommended Reaction Conditions for CuAAC
ParameterRecommended ConditionNotes
Solvent t-BuOH/H₂O (1:1), DMF, DMSOCo-solvents are often necessary for solubility.
Catalyst CuSO₄·5H₂O/Sodium Ascorbate, CuI1-5 mol% is typically sufficient.
Ligand TBTA, THPTA1-5 mol% can accelerate the reaction.
Temperature Room TemperatureGentle heating (40-60 °C) can be applied if necessary.
Atmosphere Inert (N₂ or Ar)Crucial to prevent catalyst oxidation.
Diagrams

Byproduct_Formation cluster_starting_materials Starting Materials cluster_synthesis_steps Synthesis Steps cluster_products Products and Byproducts 2-Bromoaniline 2-Bromoaniline Diazotization Diazotization 2-Bromoaniline->Diazotization Propargyl_Alcohol Propargyl_Alcohol CuAAC CuAAC Propargyl_Alcohol->CuAAC Glaser_Byproduct 1,4-Butynediol Propargyl_Alcohol->Glaser_Byproduct Side Reaction (Glaser Coupling) Diazotization_Byproducts Resinous Tars Diazotization->Diazotization_Byproducts Side Reaction 2-Bromophenyl_Azide 2-Bromophenyl_Azide Diazotization->2-Bromophenyl_Azide Main Product Target_Molecule This compound CuAAC->Target_Molecule Desired Reaction Isomer_Byproduct 1,5-Regioisomer CuAAC->Isomer_Byproduct Side Reaction (Thermal Pathway) 2-Bromophenyl_Azide->CuAAC

Caption: Reaction scheme showing the formation of the target molecule and potential byproducts.

Troubleshooting_Workflow Start Low/No Product Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Reagents Are reagents pure? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Use inert atmosphere, fresh reducing agent. Check_Catalyst->Solution_Catalyst No Check_Conditions Are conditions optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Purify starting materials. Check_Reagents->Solution_Reagents No Solution_Conditions Optimize solvent, temperature, and concentrations. Check_Conditions->Solution_Conditions No Success Improved Yield Solution_Catalyst->Success Solution_Reagents->Success Solution_Conditions->Success

Caption: Troubleshooting workflow for low yield in the CuAAC reaction.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 147-159. [Link]

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic coupling: a powerful methodology in molecular construction. Angewandte Chemie International Edition, 39(15), 2632-2657. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. [Link]

  • Hay, A. S. (1962). Oxidative coupling of acetylenes. II. The Journal of Organic Chemistry, 27(9), 3320-3321. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]

  • Huisgen, R. (1963). 1, 3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

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Technical Support Center: Optimizing Copper-Catalyzed Triazole Synthesis (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot one of the most powerful and widely used "click chemistry" reactions. Here, we move beyond simple protocols to explain the underlying principles that govern reaction success, helping you to optimize yields and obtain reproducible results.

I. Frequently Asked Questions (FAQs): The Fundamentals of High-Yield CuAAC

This section addresses common queries and provides foundational knowledge for designing robust CuAAC experiments.

Q1: What is the most critical factor for a successful CuAAC reaction?

The single most critical factor is maintaining a sufficient concentration of the catalytically active copper(I) (Cu⁺) species throughout the reaction.[1][2] Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen.[1] This oxidation can halt or significantly slow the reaction, leading to low or no product yield and poor reproducibility.[1]

Q2: How do I ensure the copper catalyst remains in the active Cu(I) state?

There are two primary strategies:

  • In Situ Reduction: The most common and convenient method involves starting with a stable copper(II) salt, such as copper(II) sulfate (CuSO₄), and adding a reducing agent to generate Cu(I) in situ. Sodium ascorbate is the most popular choice for this purpose.[3][4] Using a slight excess of sodium ascorbate helps to scavenge dissolved oxygen and prevent the formation of oxidative homocoupling byproducts (Glaser coupling).[4][5]

  • Direct Use of Cu(I) Salts: One can use Cu(I) salts like copper(I) bromide (CuBr) or copper(I) iodide (CuI) directly.[3] However, these salts have limited solubility in many solvents and are still susceptible to oxidation, often requiring rigorous air-free techniques (e.g., using a glove box) for best results, which can be challenging when working with sensitive biomolecules.[2][6]

Q3: What is the role of a ligand in the CuAAC reaction, and is it always necessary?

While the ligand does not directly participate in the cycloaddition, its presence is highly advantageous and often crucial for high efficiency.[3] Ligands serve several key functions:

  • Stabilization: They protect the Cu(I) ion from oxidation and disproportionation, increasing the catalyst's lifetime.[3][7]

  • Acceleration: Ligands can significantly accelerate the reaction rate, allowing for lower catalyst concentrations and shorter reaction times.[6][8] This is particularly important in bioconjugation where reactants are often at low concentrations.[9]

  • Preventing Byproducts: By stabilizing the copper catalyst, ligands help suppress unwanted side reactions.[7]

  • Improving Solubility: Certain ligands can help solubilize the copper salt in the reaction medium.

Commonly used accelerating ligands include tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[2][7] For bioconjugation, using a 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from oxidation.[10]

Q4: What are the best solvents and temperature conditions for CuAAC?

The CuAAC reaction is remarkably robust and works in a wide variety of solvents, including water, alcohols (tBuOH, EtOH), DMSO, DMF, and mixtures thereof.[3][11] The choice often depends on the solubility of the substrates. Aqueous mixtures are common, and water has been shown to accelerate the reaction.[4] It is best to avoid acetonitrile as it can coordinate strongly to Cu(I) and inhibit catalysis.[3]

Regarding temperature, most CuAAC reactions proceed efficiently at room temperature.[12] However, the reaction benefits greatly from higher temperatures, and gentle heating (e.g., to 50 °C) can significantly increase the rate, provided the substrates are stable.[6][9] Microwave irradiation can also be used to dramatically reduce reaction times.[6]

II. Troubleshooting Guide: From Failed Reactions to Pure Products

Even a robust reaction can encounter issues. This guide provides a systematic approach to diagnosing and solving common problems.

Problem Potential Causes Solutions & Explanations
Low to No Product Yield 1. Catalyst Oxidation: Insufficient active Cu(I) is the most common culprit.[1] This can be due to oxygen in the system or depletion of the reducing agent.[5] 2. Catalyst Sequestration: Functional groups on your substrate (e.g., thiols, histidines in proteins) can strongly bind to copper, rendering it inactive.[2][9] 3. Poor Reagent Quality: Azides can degrade over time, and terminal alkynes can be unreactive if sterically hindered. 4. Inhibitory Buffer/Solvent: Buffers like Tris can chelate copper.[2][5] High concentrations of chloride ions can also compete for copper coordination.[5]1. Deoxygenate: Sparge your solvent with an inert gas (argon or nitrogen) before adding reagents. Cap the reaction vial to minimize oxygen exposure.[5] Ensure you have an adequate excess of sodium ascorbate (at least 3-10 fold excess is common).[13] 2. Increase Catalyst/Ligand: Try increasing the concentration of the copper-ligand complex.[2] Alternatively, add a sacrificial metal like Zn(II) or Ni(II) to occupy the binding sites on your substrate, leaving the copper free to catalyze the reaction.[9] 3. Verify Reagents: Check the purity of your starting materials. It can be helpful to run a test reaction with simple, reliable substrates like benzyl azide and phenylacetylene to confirm your catalyst system is active.[5] 4. Change Buffer: Switch to a non-coordinating buffer like HEPES, MOPS, or phosphate buffer.[2][5] If using phosphate, premix the copper and ligand before adding them to the buffer to prevent precipitation of copper phosphate.[5]
Formation of Side Products 1. Glaser Coupling: In the presence of oxygen, Cu(II) can catalyze the oxidative homocoupling of your terminal alkyne to form a diyne byproduct.[5] 2. Substrate Decomposition: Organic azides, especially small molecule azides, can be unstable and should be handled with care.[6]1. Ensure Reducing Conditions: This is directly related to catalyst oxidation. Maintain a slight excess of sodium ascorbate and minimize oxygen exposure.[4][5] 2. Use Fresh Azides: Use freshly prepared or recently purchased azides. For safety and stability, it's often best to generate the azide in situ from a corresponding halide and sodium azide, and use it immediately without isolation in a one-pot procedure.[6]
Difficulty in Product Purification 1. Residual Copper: The triazole product itself can chelate copper, making it difficult to remove the metal completely.[14] 2. Excess Reagents: Unreacted azide or alkyne starting materials remain in the mixture.1. Chelating Wash: Wash the crude product with an aqueous solution of a chelating agent like EDTA to sequester and remove copper ions.[14] Copper-adsorbing resins can also be effective.[5] 2. Scavenging: If one reagent was used in excess, consider adding a scavenger to react with it. For example, a resin-bound azide or alkyne can be used to remove the excess counterpart from the solution.[15] For small molecules, standard purification techniques like column chromatography or recrystallization are often effective.[4]
III. Standard Experimental Protocol: A Validated Starting Point

This protocol provides a reliable method for a small-scale CuAAC reaction using in situ catalyst generation.

Reagents & Materials:

  • Azide-containing substrate

  • Alkyne-containing substrate

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvent (e.g., 1:1 mixture of deionized water and t-butanol)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 500 mM solution of THPTA in deionized water.

    • Prepare a 1 M solution of Sodium Ascorbate in deionized water. Note: This solution should be made fresh before each use as ascorbate oxidizes in solution.

  • Reaction Setup:

    • In a reaction vial, dissolve the alkyne substrate (1.0 equivalent) and the azide substrate (1.1 equivalents) in the chosen solvent system (e.g., 1 mL of 1:1 H₂O/t-BuOH).

    • Sparge the solution with an inert gas for 5-10 minutes to remove dissolved oxygen.

  • Catalyst Preparation & Addition:

    • In a separate microcentrifuge tube, prepare the catalyst premix. Add the CuSO₄ stock solution (e.g., 10 µL for 1 mol% final concentration) and the THPTA stock solution (e.g., 10 µL for a 5:1 ligand:copper ratio). Mix gently. The order of addition is crucial: always mix the copper and ligand before adding the reducing agent.[2][10]

    • Add the copper-ligand premix to the reaction vial containing the substrates.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution (e.g., 30 µL for 3 mol% final concentration) to the reaction vial.

    • Cap the vial securely and stir the reaction at room temperature.

  • Monitor Progress:

    • The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For many reactions with concentrations >10 µM, quantitative yields can be expected within 1-2 hours.[5][9]

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of EDTA to remove copper.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel.

IV. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical path for diagnosing and resolving a low-yield CuAAC reaction.

CuAAC_Troubleshooting start_node start_node decision_node decision_node solution_node solution_node problem_node problem_node start Start: Low/No Yield test_rxn Run control reaction? (e.g., benzyl azide + phenylacetylene) start->test_rxn control_ok Control Works? test_rxn->control_ok Run catalyst_issue Problem is with Catalyst System control_ok->catalyst_issue  No substrate_issue Problem is with Substrate(s) control_ok->substrate_issue  Yes deoxygenate Deoxygenate Solvents & Increase NaAsc catalyst_issue->deoxygenate fresh_reagents Use Fresh NaAsc & Ligand/CuSO4 Stocks deoxygenate->fresh_reagents check_purity Check Substrate Purity/Stability (NMR, MS) substrate_issue->check_purity sequestration Substrate chelating Cu? check_purity->sequestration Purity OK inc_catalyst Increase [Cu-Ligand] Complex sequestration->inc_catalyst  Yes buffer_issue Change Buffer/Solvent (Avoid Tris, high Cl-) sequestration->buffer_issue  No add_sacrificial Add Sacrificial Metal (e.g., Zn(II)) inc_catalyst->add_sacrificial

Caption: A decision tree for troubleshooting low-yield CuAAC reactions.

V. References

  • Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]

  • Cenini, S., Ragaini, F., & Fantauzzi, S. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 21(11), 1548. Available from: [Link]

  • Presolski, S. J., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. Available from: [Link]

  • Mondal, P., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5466-5477. Available from: [Link]

  • ResearchGate. Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. (2020). Available from: [Link]

  • Amiri, A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 61, 19810-19827. Available from: [Link]

  • Zhang, Y., et al. (2014). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Inorganic Chemistry, 53(22), 12065-12075. Available from: [Link]

  • Amiri, A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Available from: [Link]

  • González-Redondo, C., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1950-1964. Available from: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1142-1151. Available from: [Link]

  • da Silva, F. C., et al. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30046-30057. Available from: [Link]

  • Pineda-Castañeda, O., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 8(4), 3647-3663. Available from: [Link]

  • Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Available from: [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076-1101. Available from: [Link]

  • ResearchGate. What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. (2013). Available from: [Link]

  • Climent, M. J., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2051. Available from: [Link]

  • ResearchGate. Optimization of the conditions for CuAAC reaction. Available from: [Link]

  • Ghosh, A., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48119-48131. Available from: [Link]

  • Hong, V., Presolski, S. J., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available from: [Link]

  • Google Patents. Purification of triazoles. (1981). US4269987A. Available from:

  • Tan, K. T., & Chuan, T. K. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13148-13169. Available from: [Link]

  • Frontana-Uribe, B. A., et al. (2014). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society, 25(8), 1474-1481. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Available from: [Link]

Sources

Technical Support Center: Purification Strategies for Removing Copper Catalyst from Triazole Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of triazole products from copper catalysts. This guide is designed for researchers, scientists, and drug development professionals who utilize the robust and versatile copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][2][3] While the CuAAC reaction is celebrated for its efficiency and high yields, the removal of the copper catalyst from the final product presents a common and often challenging purification hurdle.[4][5] Residual copper can interfere with downstream applications, particularly in biological and pharmaceutical contexts where metal ion contamination is a critical concern.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of copper removal and obtain highly pure triazole products.

Troubleshooting Guide: Common Issues in Copper Catalyst Removal

This section addresses specific problems you may encounter during the purification process, offering potential causes and actionable solutions based on established scientific principles.

Problem Potential Cause(s) Recommended Solution(s)
Persistent blue or green color in the organic layer after extraction. Incomplete removal of copper ions, which form colored complexes.[5] The triazole product itself may be coordinating with the copper, making it difficult to remove.[4]Aqueous Washes with Chelating Agents: Perform multiple washes with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or ammonium chloride.[5][6][7] Ammonia can also be effective as it forms a water-soluble blue complex with copper.[5] Causality: Chelating agents form stable, water-soluble complexes with copper ions, facilitating their transfer from the organic phase to the aqueous phase.[8][9]
Product loss during aqueous extraction. The triazole product may have some water solubility, especially if it contains polar functional groups.Brine Wash: After the chelating agent wash, perform a final wash with a saturated sodium chloride (brine) solution. This will decrease the solubility of the organic product in the aqueous layer, a phenomenon known as the "salting-out" effect.
Copper contamination remains after column chromatography. The copper catalyst or its complexes may co-elute with the product on silica gel.[4]Pre-Chromatography Workup: Always perform an aqueous workup with a chelating agent before column chromatography. Silica Gel Plug: Pass the crude product through a short plug of silica gel or alumina before full chromatography.[5][6] This can often remove a significant portion of the copper. Modified Silica Gel: Consider using functionalized silica gels designed for metal scavenging.[10][11]
Formation of an insoluble precipitate during workup. The copper catalyst, particularly Cu(I), can form insoluble species. For example, propiolic acid can react with Cu(I) to form an insoluble red precipitate.[12]Ligand Addition: The use of a stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), can help keep the copper in solution.[6][13] Solvent System: The choice of solvent can be critical. Acetonitrile/water systems can sometimes prevent precipitation by coordinating with and stabilizing the copper(I) catalyst.[12]
Low product yield after purification. This could be due to a combination of factors including product loss during extractions, degradation on silica gel, or an incomplete reaction.Optimize Reaction Conditions: Ensure the CuAAC reaction has gone to completion before initiating workup. Minimize Purification Steps: If possible, try to isolate the product through precipitation or crystallization to avoid chromatography. Heterogeneous Catalysis: Employing a solid-supported copper catalyst can simplify purification, as the catalyst can be removed by simple filtration.[14]

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is it so important to remove the copper catalyst from my triazole product?

A1: Residual copper can have several detrimental effects. In biological applications, copper ions can be toxic to cells and can interfere with biological assays. For materials science applications, residual copper can affect the material's properties. In subsequent synthetic steps, the copper catalyst can interfere with other metal-catalyzed reactions.

Q2: What is the most common and straightforward method for copper removal?

A2: For many standard small-molecule syntheses, a simple aqueous workup using a chelating agent is the most common first step. Washing the organic reaction mixture with a solution of EDTA or ammonium chloride is often effective at removing the bulk of the copper.[5][6][7]

Q3: Can I just use column chromatography to purify my product without a prior workup?

A3: While it might be tempting, it is not recommended. Copper salts can streak on the column, leading to contamination of multiple fractions.[4] It is far more effective to remove the majority of the copper with an aqueous wash before subjecting the crude product to chromatography.

Technical Questions

Q4: I've tried washing with EDTA, but I still see copper in my product. What can I do?

A4: The affinity of the cupric ion for the nitrogen lone pairs of the triazole product can sometimes be greater than that for EDTA, making removal difficult.[4] In such cases, you can try the following:

  • Use a stronger chelating agent or a scavenger resin. [11]

  • Try a different workup procedure, such as washing with aqueous ammonia or ammonium chloride. [5]

  • Employ a solid-phase scavenger. These are resins functionalized with groups that have a high affinity for metals and can be removed by filtration.

Q5: What are scavenger resins and how do they work?

A5: Scavenger resins are solid supports (often polymer beads or silica gel) that have been functionalized with chelating ligands.[11] When the crude product solution is stirred with the resin, the copper ions are bound to the solid support. The resin can then be easily filtered off, leaving a purified solution of the product. This method is highly efficient for removing trace amounts of metal contaminants.

Q6: Are there any "copper-free" click chemistry methods?

A6: Yes, while CuAAC is the most common, there are alternatives. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is one such method, which often yields the 1,5-disubstituted triazole regioisomer.[1] Strain-promoted azide-alkyne cycloaddition (SPAAC) is another powerful technique that does not require a metal catalyst and is widely used in bioconjugation.

Experimental Protocol: Standard Aqueous Workup for Copper Removal

This protocol describes a general procedure for the removal of a homogeneous copper catalyst from a small-molecule triazole product that is soluble in a water-immiscible organic solvent.

Materials:

  • Crude reaction mixture containing the triazole product and copper catalyst.

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate).

  • Saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Saturated aqueous solution of sodium chloride (brine).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Erlenmeyer flask.

  • Rotary evaporator.

Procedure:

  • Dilution: Dilute the crude reaction mixture with an appropriate organic solvent (e.g., 3 volumes of ethyl acetate).

  • First Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The aqueous layer will often turn blue as the copper-ammonia complex forms.[5] Drain and discard the aqueous layer.

  • Repeat Wash: Repeat the wash with fresh saturated ammonium chloride solution. Continue washing until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with a saturated brine solution. This helps to remove any remaining water-soluble impurities and reduces the solubility of the organic product in the aqueous phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude, copper-free product.

  • Further Purification: The resulting crude product can then be further purified by standard methods such as column chromatography or recrystallization if necessary.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for selecting a suitable copper removal strategy.

Copper_Removal_Workflow start Crude Triazole Product (with Copper Catalyst) workup Aqueous Workup (e.g., NH4Cl or EDTA wash) start->workup check_purity1 Check for Residual Copper (e.g., TLC, visual inspection) workup->check_purity1 chromatography Silica Gel Chromatography check_purity1->chromatography Copper Still Present final_product Pure Triazole Product check_purity1->final_product Copper Removed check_purity2 Check for Residual Copper chromatography->check_purity2 scavenger Scavenger Resin Treatment scavenger->final_product check_purity2->scavenger Trace Copper Remains check_purity2->final_product Copper Removed heterogeneous Use Heterogeneous Catalyst (Filtration) heterogeneous->final_product Simplified Purification start_alternative Alternative Starting Point start_alternative->heterogeneous

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-Bromophenyl Azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in copper-catalyzed azide-alkyne cycloaddition (CuAAC), popularly known as "click chemistry": the low reactivity of 2-bromophenyl azide. This document will delve into the underlying scientific principles governing this issue and offer practical, field-proven solutions to optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-bromophenyl azide showing little to no conversion in my click reaction?

A1: The low reactivity of 2-bromophenyl azide is primarily due to a combination of steric and electronic effects. The bulky bromine atom at the ortho position sterically hinders the approach of the alkyne to the azide.[1][2] Electronically, the bromine atom is an electron-withdrawing group by induction, which can decrease the nucleophilicity of the azide.[3][4]

Q2: I'm using the standard CuSO₄/Sodium Ascorbate catalyst system. Is this appropriate for 2-bromophenyl azide?

A2: While the CuSO₄/Sodium Ascorbate system is a robust and widely used catalyst for many click reactions, it may not be optimal for challenging substrates like 2-bromophenyl azide.[5][6] The in-situ generation of Cu(I) might not be efficient enough to overcome the higher activation energy required for this sterically hindered azide.[7]

Q3: Can I just increase the temperature or reaction time?

A3: Increasing the temperature and reaction time can sometimes improve yields for sluggish reactions.[8][9] However, this can also lead to the degradation of sensitive substrates or the formation of side products. It is often more effective to address the root cause of the low reactivity through catalyst and ligand optimization.

Q4: Are there alternative azide isomers that are more reactive?

A4: Yes, if your experimental design allows, consider using 3-bromophenyl azide or 4-bromophenyl azide. With the bromine substituent in the meta or para position, the steric hindrance around the azide group is significantly reduced, which generally leads to higher reactivity in CuAAC reactions.

In-Depth Troubleshooting Guide

Issue 1: Catalyst Inefficiency and Inactivity

Why it happens: The standard Cu(I) catalyst, often generated in situ, may not be active enough to facilitate the cycloaddition with the sterically encumbered 2-bromophenyl azide. The Cu(I) species is also prone to oxidation to the inactive Cu(II) state.[10]

Solutions:

  • Use a Pre-formed, Stabilized Cu(I) Source: Instead of generating Cu(I) in situ, use a more stable and soluble Cu(I) salt like CuBr, CuI, or [Cu(CH₃CN)₄]PF₆. This ensures a higher initial concentration of the active catalyst. However, be aware that iodide ions can sometimes interfere with the reaction.[11]

  • Employ an Accelerating Ligand: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing its catalytic activity.[12][13] For sterically hindered azides, the choice of ligand is critical.

    • Tris(triazolylmethyl)amine Ligands: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a classic choice, but for aqueous or partially aqueous systems, the water-soluble THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is often more effective.[6]

    • Benzimidazole-based Ligands: These have shown to significantly increase reaction rates, even with challenging substrates.[13]

    • N-heterocyclic Carbene (NHC) Ligands: NHC-copper complexes can exhibit very high catalytic activity.[14][15]

  • Optimize Catalyst and Ligand Loading: A 1:1 to 1:2 ratio of Copper to Ligand is a good starting point.[11] However, for particularly difficult reactions, increasing the catalyst loading (e.g., from 1 mol% to 5-10 mol%) can be beneficial. Be cautious, as excess ligand can sometimes inhibit the reaction.[12]

Issue 2: The Impact of Steric Hindrance

Why it happens: The bulky bromine atom ortho to the azide group physically blocks the approach of the copper-acetylide complex, increasing the activation energy of the cycloaddition step.

Solutions:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature in increments (e.g., from room temperature to 40°C, 60°C) can provide the necessary energy to overcome the steric barrier. Monitor the reaction closely for any signs of degradation.

  • Solvent Choice: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or DMSO can often improve the solubility of reagents and accelerate the reaction. For some systems, aqueous mixtures (e.g., t-BuOH/H₂O) have been shown to accelerate the rate.[5]

  • Consider a Ruthenium-based Catalyst for 1,5-Regioisomer Formation: If the 1,4-regioisomer is not strictly required, ruthenium catalysts, such as [Cp*RuCl(COD)], can catalyze the cycloaddition of azides and terminal alkynes to yield the 1,5-disubstituted 1,2,3-triazole.[16] This pathway has a different mechanism that may be less sensitive to the steric hindrance of the 2-bromo substituent.

Experimental Protocols

Protocol 1: Ligand Screening for a Sluggish CuAAC Reaction

This protocol outlines a parallel screening approach to identify an optimal ligand for the reaction between 2-bromophenyl azide and a model alkyne (e.g., phenylacetylene).

Materials:

  • 2-bromophenyl azide

  • Phenylacetylene

  • CuBr

  • Ligands: TBTA, THPTA, a benzimidazole-based ligand

  • Sodium Ascorbate

  • Solvent: DMF or a t-BuOH/H₂O mixture (1:1)

  • Reaction vials

  • TLC plates and appropriate eluent

  • LC-MS for quantitative analysis

Procedure:

  • Prepare Stock Solutions:

    • 100 mM 2-bromophenyl azide in the chosen solvent.

    • 120 mM Phenylacetylene in the chosen solvent.

    • 10 mM CuBr in the chosen solvent.

    • 20 mM of each ligand in the chosen solvent.

    • 100 mM Sodium Ascorbate in water.

  • Set up Reactions: In separate reaction vials, add the following in the order listed:

    • Vial 1 (Control - No Ligand): 50 µL CuBr stock, 500 µL 2-bromophenyl azide stock.

    • Vial 2 (TBTA): 50 µL TBTA stock, 50 µL CuBr stock, 500 µL 2-bromophenyl azide stock.

    • Vial 3 (THPTA): 50 µL THPTA stock, 50 µL CuBr stock, 500 µL 2-bromophenyl azide stock.

    • Vial 4 (Benzimidazole Ligand): 50 µL Benzimidazole ligand stock, 50 µL CuBr stock, 500 µL 2-bromophenyl azide stock.

  • Initiate the Reaction: To each vial, add 50 µL of the phenylacetylene stock, followed by 50 µL of the sodium ascorbate stock.

  • Reaction Monitoring: Stir the reactions at room temperature. At regular intervals (e.g., 1, 4, 8, and 24 hours), take a small aliquot from each reaction and spot it on a TLC plate to monitor the consumption of the starting materials and the formation of the product.

  • Analysis: After 24 hours, quench the reactions and analyze the conversion in each vial by LC-MS.

Data Presentation:

VialLigandReaction Time (h)% Conversion (by LC-MS)
1None24< 5%
2TBTA24e.g., 25%
3THPTA24e.g., 40%
4Benzimidazole24e.g., 75%

Note: The conversion values are illustrative and will depend on the specific reaction conditions.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Start Low Reactivity of 2-Bromophenyl Azide Check_Catalyst Issue: Inefficient Catalyst System? Start->Check_Catalyst Check_Sterics Issue: Steric Hindrance? Start->Check_Sterics Solution_Catalyst Optimize Catalyst & Ligand Check_Catalyst->Solution_Catalyst Solution_Sterics Modify Reaction Conditions Check_Sterics->Solution_Sterics Use_CuI Use Stable Cu(I) Source (e.g., CuBr, CuI) Solution_Catalyst->Use_CuI Action Screen_Ligands Screen Accelerating Ligands (TBTA, THPTA, Benzimidazole) Solution_Catalyst->Screen_Ligands Action Increase_Loading Increase Catalyst/Ligand Loading Solution_Catalyst->Increase_Loading Action Increase_Temp Increase Temperature Solution_Sterics->Increase_Temp Action Change_Solvent Change Solvent (DMF, DMSO, aq. mixtures) Solution_Sterics->Change_Solvent Action Consider_Ru Consider Ruthenium Catalyst (for 1,5-isomer) Solution_Sterics->Consider_Ru Alternative Success Successful Reaction Use_CuI->Success Screen_Ligands->Success Increase_Loading->Success Increase_Temp->Success Change_Solvent->Success Consider_Ru->Success

Caption: Troubleshooting workflow for low reactivity of 2-bromophenyl azide.

Mechanistic Considerations

The ortho-bromo substituent creates a challenging steric environment that can disfavor the formation of the copper-triazolide intermediate, which is a key step in the CuAAC catalytic cycle.

Mechanistic_Hindrance Reactants 2-Bromophenyl Azide R-Alkyne Copper_Acetylide Copper(I) Acetylide Reactants:alkyne->Copper_Acetylide + Catalyst Transition_State Transition State (Cycloaddition) Reactants:azide->Transition_State Catalyst [Cu(I)L_n] Copper_Acetylide->Transition_State Product 1,4-Disubstituted Triazole Transition_State->Product Steric_Clash Steric Hindrance from ortho-Bromo Steric_Clash->Transition_State

Caption: Steric hindrance in the CuAAC transition state with 2-bromophenyl azide.

References

  • Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696–12704. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Meo, A., & Gref, R. (2021). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Molecules, 26(16), 4935. [Link]

  • Deng, X., & Li, L. (2018). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 23(7), 1583. [Link]

  • Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link]

  • Li, Y., & Liu, W. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1697. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

  • Londoño, A., & Ñañez, J. E. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry, 61(15), 5824–5833. [Link]

  • Biannic, B., & Nolan, S. P. (2012). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 31(15), 5488–5495. [Link]

  • Tasdelen, M. A., & Yagci, Y. (2008). Structure–Reactivity Correlation in “Click” Chemistry: Substituent Effect on Azide Reactivity. Macromolecular Rapid Communications, 29(12‐13), 1167-1171. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of click chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the click reaction conditions. Retrieved from [Link]

  • Jiang, H., & An, Z. (2020). An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. Molecules, 25(19), 4558. [Link]

  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1313. [Link]

  • El-Sagheer, A. H., & Brown, T. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(2), 705–739. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]

  • ResearchGate. (2017). Loss of Azide Moiety in Click reaction?. Retrieved from [Link]

  • Theato, P. (2022). Green and Sustainable Chemistry Approaches on Azide‐Based Click Reactions in Polymer Science. Macromolecular Rapid Communications, 43(1), 2100582. [Link]

  • Biannic, B., & Nolan, S. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(14), 1836–1843. [Link]

  • Li, Y., & Liu, W. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1697. [Link]

  • Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]

  • ResearchGate. (n.d.). CuAAC: The Quintessential Click Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

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  • Alonso, F., Moglie, Y., & Radivoy, G. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 11(3), 335. [Link]

  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

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Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of substituted 1,2,3-triazoles, with a particular focus on controlling regioselectivity.

Introduction: The Challenge of Regioselectivity in 1,2,3-Triazole Synthesis

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and bioconjugation, largely due to its stability and its capacity to form hydrogen bonds. The most common method for its synthesis is the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne.[1][2][3] However, the thermal reaction often leads to a mixture of 1,4- and 1,5-disubstituted regioisomers, which can be difficult to separate and may exhibit different biological activities.[2][4]

The advent of "click chemistry" brought forth catalyzed versions of this reaction, offering remarkable control over the regiochemical outcome.[5][6] The two most powerful and widely used methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which selectively yields 1,4-disubstituted 1,2,3-triazoles, and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which favors the formation of the 1,5-disubstituted isomer.[5][7][8]

This guide is designed to help you navigate the practical aspects of these reactions, troubleshoot common problems, and achieve high regioselectivity in your synthesis of 1,2,3-triazoles.

Troubleshooting Guide: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted 1,2,3-Triazoles

The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity for the 1,4-isomer.[5][6][9] Despite its robustness, experimental issues can arise. This section provides solutions to common problems.

Mechanism Overview: The CuAAC Reaction

The currently accepted mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide. A dinuclear copper intermediate has been proposed to play a key role in activating the azide and facilitating the cycloaddition.[1][10][11]

CuAAC Mechanism cluster_0 Catalyst Activation & Acetylide Formation cluster_1 Cycloaddition cluster_2 Product Formation Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Ascorbate Ascorbate->Cu(I) Cu_Acetylide R-C≡C-Cu(I) Cu(I)->Cu_Acetylide Terminal_Alkyne R-C≡CH Terminal_Alkyne->Cu_Acetylide Intermediate [Copper-Azide-Acetylide Complex] Cu_Acetylide->Intermediate Azide R'-N3 Azide->Intermediate Triazolide Copper Triazolide Intermediate->Triazolide Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Cu(I)_Regen Cu(I) Triazolide->Cu(I)_Regen Proton_Source H+ Proton_Source->Product

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

FAQs and Troubleshooting

Q1: My CuAAC reaction is not proceeding or is very slow. What are the possible causes and solutions?

A1: Several factors can inhibit a CuAAC reaction. Here's a checklist to troubleshoot a sluggish or stalled reaction:

  • Copper(I) Oxidation: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state by atmospheric oxygen.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The use of a reducing agent, such as sodium ascorbate, is highly recommended to maintain a sufficient concentration of Cu(I).[1][5]

  • Purity of Reagents: Impurities in your azide or alkyne starting materials can interfere with the reaction.

    • Solution: Purify your starting materials before use. Azides, in particular, should be handled with care due to their potential instability.

  • Ligand Choice: While some CuAAC reactions proceed without a ligand, many are accelerated by the presence of a copper-coordinating ligand. Ligands can also protect the Cu(I) from oxidation and disproportionation.

    • Solution: Introduce a suitable ligand. Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivative THPTA are commonly used and highly effective.[12][13]

  • Solvent Effects: The choice of solvent can influence reaction rates.

    • Solution: While many solvents are compatible with CuAAC, mixtures of water and an organic solvent (e.g., t-BuOH/H₂O, DMSO/H₂O) often give excellent results.[14]

Q2: I am observing the formation of the 1,5-isomer as a byproduct in my CuAAC reaction. How can I improve the regioselectivity?

A2: The formation of the 1,5-isomer in a CuAAC reaction is unusual but can occur under certain conditions, suggesting a competing thermal Huisgen cycloaddition pathway.

  • Reaction Temperature: Elevated temperatures can promote the uncatalyzed thermal cycloaddition, which is not regioselective.

    • Solution: Run the reaction at room temperature. Most CuAAC reactions proceed efficiently at ambient temperatures.

  • Inefficient Catalysis: If the copper catalyst is not sufficiently active, the thermal pathway may become more competitive.

    • Solution: Re-evaluate your catalytic system. Ensure you are using a reliable source of Cu(I) and consider adding a ligand to enhance catalytic activity.

Q3: My reaction is producing significant amounts of alkyne homocoupling (Glaser coupling) byproducts. How can I prevent this?

A3: The formation of diynes via oxidative homocoupling is a common side reaction in CuAAC, especially in the presence of oxygen.

  • Oxygen Contamination: Oxygen promotes the oxidative coupling of terminal alkynes.

    • Solution: Deoxygenate your solvents and run the reaction under an inert atmosphere. The addition of sodium ascorbate not only keeps the copper in the +1 oxidation state but also helps to suppress Glaser coupling.[4]

  • Excess Copper: High concentrations of copper can sometimes favor side reactions.

    • Solution: Use the minimum effective amount of copper catalyst, typically 1-5 mol%.

Q4: I am having trouble with the solubility of my substrates. What solvents are recommended for CuAAC?

A4: CuAAC is compatible with a wide range of solvents. If your substrates are not soluble in common solvents like THF or dichloromethane, consider the following:

  • Polar Aprotic Solvents: DMF and DMSO are excellent solvents for a wide range of organic molecules and are compatible with CuAAC.

  • Aqueous Mixtures: As mentioned earlier, mixtures of water with t-butanol, isopropanol, or DMSO are often very effective and can accelerate the reaction.[14]

  • Surfactants: For reactions in aqueous media with poorly soluble substrates, the addition of a surfactant can be beneficial.[15]

Q5: Which copper source and ligand should I choose for my specific application?

A5: The choice of copper source and ligand can be tailored to your specific needs.

Copper SourceLigandCommon SolventsKey Advantages
CuSO₄·5H₂O / Sodium AscorbateNone, TBTA, THPTAH₂O/t-BuOH, DMSOInexpensive, readily available, ideal for aqueous systems.[1][14]
CuINone, various aminesTHF, CH₂Cl₂, TolueneGood for anhydrous conditions, often used with amine bases.
[Cu(CH₃CN)₄]PF₆None, various ligandsCH₃CN, THF, CH₂Cl₂Soluble in organic solvents, good for sensitive substrates.
CuBr(PPh₃)₃NoneTHF, CH₂Cl₂, TolueneAir-stable Cu(I) source, can be used without a reducing agent.[16]
Detailed Experimental Protocol for a Typical CuAAC Reaction
  • To a vial, add the alkyne (1.0 equiv), the azide (1.0-1.2 equiv), and a solvent mixture of t-BuOH and H₂O (1:1, 0.1-0.5 M).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated, and the product is purified by column chromatography if necessary.

Troubleshooting Guide: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted 1,2,3-Triazoles

For the synthesis of 1,5-disubstituted 1,2,3-triazoles, RuAAC is the method of choice.[5][7] This reaction is mechanistically distinct from CuAAC and offers complementary regioselectivity.

Mechanism Overview: The RuAAC Reaction

The mechanism of RuAAC is thought to involve the oxidative coupling of the azide and alkyne to a six-membered ruthenacycle intermediate. This is followed by reductive elimination to form the 1,5-disubstituted triazole product.[5][8][17]

RuAAC Mechanism cluster_0 Reactant Coordination cluster_1 Cycloaddition cluster_2 Product Formation Ru_Catalyst [Cp*RuCl] Ru_Complex [Ru]-Alkyne-Azide Complex Ru_Catalyst->Ru_Complex Alkyne R-C≡CH Alkyne->Ru_Complex Azide R'-N3 Azide->Ru_Complex Ruthenacycle Ruthenacycle Intermediate Ru_Complex->Ruthenacycle Oxidative Coupling Product 1,5-Disubstituted 1,2,3-Triazole Ruthenacycle->Product Reductive Elimination Ru_Catalyst_Regen [Cp*RuCl] Ruthenacycle->Ru_Catalyst_Regen

Caption: Proposed mechanism for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

FAQs and Troubleshooting

Q1: My RuAAC reaction has a low yield. How can I optimize the reaction conditions?

A1: Low yields in RuAAC can often be attributed to catalyst activity, solvent choice, or reaction temperature.

  • Catalyst Choice and Activity: The most common catalysts are [CpRuCl(PPh₃)₂] and [CpRuCl(cod)]. The activity of these catalysts can degrade upon exposure to air.

    • Solution: Use a fresh batch of catalyst or a catalyst that has been properly stored under an inert atmosphere. Ensure your reaction is also set up under inert conditions.

  • Solvent: RuAAC reactions are often sensitive to the solvent used.

    • Solution: Non-polar solvents like toluene, benzene, or dioxane are generally preferred. In some cases, polar aprotic solvents like DMF or DMSO can be used, but may require optimization.

  • Temperature: While some RuAAC reactions proceed at room temperature, others require heating to achieve a reasonable reaction rate.

    • Solution: If the reaction is slow at room temperature, try heating it to 60-100 °C.

Q2: I am observing the formation of the 1,4-isomer in my RuAAC reaction. What factors influence the regioselectivity?

A2: While RuAAC is highly selective for the 1,5-isomer, some factors can erode this selectivity.

  • Substrate Electronics: Highly electron-deficient alkynes may show reduced regioselectivity.

  • Solvent: While less common, the solvent can sometimes influence the regiochemical outcome.

    • Solution: If you are observing a mixture of isomers, screen different non-polar solvents to see if the selectivity can be improved.

Q3: My ruthenium catalyst seems to be inactive. How should I handle and store it?

A3: Ruthenium catalysts, particularly those with phosphine ligands, can be sensitive to air and moisture.

  • Storage: Store your ruthenium catalyst in a glovebox or a desiccator under an inert atmosphere.

  • Handling: When weighing and adding the catalyst to your reaction, do so under a stream of nitrogen or argon, or in a glovebox.

Q4: Can I use internal alkynes in RuAAC reactions? How does this affect regioselectivity?

A4: A significant advantage of RuAAC over CuAAC is its ability to accommodate internal alkynes, leading to fully substituted 1,2,3-triazoles.[7][8]

  • Regioselectivity with Internal Alkynes: The regioselectivity with unsymmetrical internal alkynes is influenced by both steric and electronic factors. Often, a mixture of regioisomers is obtained. However, directing groups on the alkyne can provide excellent control over the regioselectivity.[17]

Q5: What are the recommended solvents for RuAAC reactions?

A5: The choice of solvent can significantly impact the efficiency of a RuAAC reaction.

SolventTypical TemperatureNotes
Toluene80-110 °CA common and effective solvent for many RuAAC reactions.
Dioxane80-100 °CAnother good option, particularly for less soluble substrates.
THF60-70 °CCan be used, but may require longer reaction times.
DMF80-120 °CCan be effective, but may lead to side reactions in some cases.
Detailed Experimental Protocol for a Typical RuAAC Reaction
  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the ruthenium catalyst (e.g., [Cp*RuCl(cod)], 1-5 mol%).

  • Add the alkyne (1.0 equiv), the azide (1.2 equiv), and anhydrous, deoxygenated solvent (e.g., toluene, 0.1-0.5 M).

  • Stir the reaction mixture at the designated temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and concentrate the mixture under reduced pressure.

  • The crude product can then be purified by column chromatography.

Other Synthetic Methods and Special Cases

Thermal Huisgen Cycloaddition: The original, uncatalyzed reaction is still useful for the synthesis of certain triazoles, especially when metal catalysts are undesirable.[2] However, it generally requires high temperatures and produces a mixture of 1,4- and 1,5-isomers.[18] The regioselectivity can be influenced to some extent by the electronic properties of the azide and alkyne, but achieving high selectivity is challenging.[2][19]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free click reaction utilizes a strained cyclooctyne to react rapidly with an azide at room temperature.[20][21] SPAAC is particularly valuable for bioconjugation in living systems where metal catalysts can be toxic.[20] Regioselectivity can be an issue with unsymmetrical cyclooctynes, often leading to a mixture of isomers.[20] However, recent research has shown that secondary interactions can be used to control the regioselectivity of SPAAC.[20][21][22]

Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles: Several methods have been developed for the regioselective synthesis of 1,5-disubstituted triazoles without the use of metals.[18] These methods often involve different starting materials or reaction pathways, such as the reaction of aryl azides with terminal alkynes in the presence of a strong base like t-BuOK in DMSO.

General Troubleshooting Workflow

Troubleshooting Workflow start Reaction Issue (Low Yield, No Reaction, Wrong Isomer) check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst System (Source, Ligand, Activity) start->check_catalyst purify_reagents Purify Azide and Alkyne check_reagents->purify_reagents Impurities Suspected optimize_conditions Optimize Temperature and Solvent check_conditions->optimize_conditions Suboptimal Conditions optimize_catalyst Screen Different Catalysts/Ligands check_catalyst->optimize_catalyst Catalyst Inefficiency success Problem Solved purify_reagents->success optimize_conditions->success optimize_catalyst->success

Caption: A logical workflow for troubleshooting common issues in 1,2,3-triazole synthesis.

References

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  • Bakulev, V. A., & Eltsov, O. S. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4786. [Link]

  • Wagner, J., & Kaila, V. R. I. (2019). Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions. Chemistry – A European Journal, 25(3), 754-758. [Link]

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Technical Support Center: Scaling Up the Synthesis of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol. As projects move from discovery to development, scaling up this synthesis from the benchtop to multi-gram or kilogram production presents unique challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.

The synthesis relies on the robust Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2][3]. While highly reliable on a small scale, issues related to reaction kinetics, thermal management, reagent solubility, and purification often emerge during scale-up[4][5][6]. This guide addresses these critical aspects with practical, field-proven solutions.

Overall Synthesis Workflow

The synthesis is a two-step process involving the preparation of an organic azide followed by the copper-catalyzed cycloaddition.

G cluster_0 Part 1: Azide Synthesis cluster_1 Part 2: CuAAC Reaction cluster_2 Part 3: Purification A 2-Bromoaniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Azidation (NaN₃) B->C D 2-Bromophenyl azide C->D G [3+2] Cycloaddition D->G E Propargyl Alcohol E->G F Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) F->G H Crude Product G->H I Work-up & Filtration H->I J Recrystallization I->J K This compound (Final Product) J->K

Caption: Overall workflow for the synthesis of the target triazole.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction is sluggish or has stalled completely. What are the primary causes? A1: The most common issue is the inactivation of the Cu(I) catalyst through oxidation to Cu(II) by dissolved oxygen.[4][7] Other causes include poor solubility of one of the reactants at higher concentrations or the presence of impurities in the starting materials that can chelate copper.

Q2: How can I effectively remove residual copper from my final product? A2: Residual copper can be a significant impurity. An effective method is to wash the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonium hydroxide.[8] In some cases, filtration through a pad of silica gel or a specialized copper scavenging resin is also effective.

Q3: The reaction is highly exothermic on a larger scale. How can I control it? A3: The CuAAC reaction is known to be significantly exothermic (approx. 50 kcal/mol).[9] On a large scale, this heat can accumulate rapidly. To manage this, implement slow, controlled addition of one of the reactants (typically the azide) to the reaction mixture. Ensure your reactor has adequate cooling capacity. For very large scales, transitioning to a continuous-flow reactor is a safer and more efficient option.[10][11]

Q4: I am observing a significant amount of a side-product that I suspect is a dimer of my alkyne. Why is this happening? A4: You are likely observing the result of oxidative homocoupling of the alkyne, known as Glaser coupling.[7][12] This side reaction is promoted by the presence of Cu(II) and oxygen. To minimize it, ensure your reaction is thoroughly deoxygenated and that a sufficient excess of a reducing agent, like sodium ascorbate, is present to maintain the copper in its active Cu(I) state.[4][12]

Q5: Are there safety concerns with preparing and handling 2-bromophenyl azide? A5: Yes. Organic azides are potentially explosive and should be handled with care, especially when heated or subjected to shock.[13] Sodium azide, the reagent used for its synthesis, is also highly toxic.[14] It is recommended to use the 2-bromophenyl azide solution directly in the next step without isolating it as a pure substance, particularly on a large scale. Always conduct these reactions behind a blast shield and with appropriate personal protective equipment.

In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the scale-up synthesis.

ProblemPotential Cause(s)Suggested Solutions & Scientific Rationale
Low or No Product Formation Catalyst Inactivity: The active Cu(I) catalyst has been oxidized to inactive Cu(II).1. Deoxygenate: Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with nitrogen or argon for 30-60 minutes).[4] 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (N₂ or Ar). 3. Sufficient Reductant: Use a 5-10 fold molar excess of sodium ascorbate relative to the copper sulfate to ensure the constant regeneration of Cu(I).[4]
Poor Reagent Solubility: As concentrations increase during scale-up, the azide, alkyne, or catalyst complex may not be fully dissolved.1. Optimize Solvent System: Use a co-solvent system to ensure solubility of all components. Common choices include mixtures of THF/water, DMSO/water, or t-butanol/water.[4] 2. Order of Addition: Premix the CuSO₄ and ligand (if used) before adding the sodium ascorbate and reactants. This can prevent the precipitation of copper salts in certain buffers like phosphate.[15]
In-situ Azide Formation Failure: The initial diazotization or azidation step to form 2-bromophenyl azide was incomplete.1. Temperature Control: Strictly maintain the temperature between 0-5 °C during the addition of sodium nitrite and sodium azide. Higher temperatures can lead to decomposition of the diazonium salt.[16] 2. Monitor with TLC/LC-MS: Before proceeding to the CuAAC step, confirm the complete consumption of 2-bromoaniline and formation of the azide.
Difficult Product Purification Product Precipitates with Copper: The triazole product, being a good nitrogen-based ligand, can chelate the copper catalyst and co-precipitate.1. Post-Reaction Chelation: After the reaction is complete, add an aqueous solution of a strong chelating agent (e.g., 0.5 M EDTA, pH 8) and stir vigorously for several hours to sequester the copper into the aqueous phase.[17] 2. Ammonia Wash: A wash with dilute aqueous ammonia can also be effective at solubilizing copper salts as their amine complexes.
Product is an Oil or Gummy Solid: Impurities are preventing crystallization.1. Thorough Copper Removal: Ensure all copper is removed, as it is a common cause of "oiling out". 2. Recrystallization Solvent Screen: Dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol, methanol) and add a poor solvent (e.g., water, hexanes) dropwise until turbidity persists. Allow to cool slowly. Recrystallization from a single solvent like ethanol is also reported.[18]
Formation of Emulsions during Work-up: High concentrations of organic materials can lead to stable emulsions with aqueous layers.1. Add Brine: Addition of a saturated NaCl solution can help break emulsions by increasing the ionic strength of the aqueous phase. 2. Filter through Celite: Passing the entire mixture through a pad of Celite can help break up the emulsion and separate fine particulates.
Troubleshooting Logic Flow

G Start Reaction Issue? Q1 Is the reaction starting? Start->Q1 Q4 Purification Issue? A1_Yes Low Yield / Stalled Q1->A1_Yes Yes A1_No No Reaction Q1->A1_No No Q3 Check Solubility A1_Yes->Q3 Q2 Check Catalyst System A1_No->Q2 A2_Sol 1. Deoxygenate Solvents 2. Use fresh Na-Ascorbate 3. Check Azide/Alkyne Purity Q2->A2_Sol A3_Sol 1. Add Co-solvent (DMSO/THF) 2. Ensure Homogeneous Mixture Q3->A3_Sol Q5 Product Contaminated? Q4->Q5 A5_Yes Copper Contamination Q5->A5_Yes Yes A5_No Oily Product Q5->A5_No No Q6 Perform Chelating Wash A5_Yes->Q6 Q7 Optimize Crystallization A5_No->Q7 A6_Sol 1. Wash with aq. EDTA 2. Wash with aq. NH₄OH 3. Filter through Silica Plug Q6->A6_Sol A7_Sol 1. Screen Solvents (e.g., Ethanol, IPA) 2. Use Anti-solvent Method Q7->A7_Sol

Caption: A decision tree for troubleshooting common synthesis issues.

Detailed Experimental Protocols

Safety Precaution: The synthesis of 2-bromophenyl azide involves sodium azide, which is acutely toxic, and the generation of an organic azide, which is potentially explosive. All steps should be performed in a well-ventilated fume hood behind a safety shield.

Protocol 1: Scale-up Synthesis of 2-Bromophenyl Azide (In-situ)

This protocol is designed for a 100 mmol scale.

  • To a 1 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, add 2-bromoaniline (17.2 g, 100 mmol) and a mixture of concentrated HCl (30 mL) and water (100 mL).

  • Cool the resulting slurry to 0 °C using a circulating chiller.

  • Dissolve sodium nitrite (7.6 g, 110 mmol) in water (40 mL). Add this solution dropwise to the reactor via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • In a separate beaker, dissolve sodium azide (7.8 g, 120 mmol) in water (50 mL).

  • Add the sodium azide solution dropwise to the cold diazonium salt solution over 30 minutes, again maintaining the internal temperature below 5 °C. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction to stir for 1 hour at 0-5 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

  • The resulting dark brown mixture/solution contains 2-bromophenyl azide and should be used directly in the next step without isolation.

Protocol 2: Scale-up CuAAC Synthesis
  • To a 2 L jacketed reactor, add propargyl alcohol (6.7 g, 120 mmol), water (300 mL), and tert-butanol (300 mL).

  • In a separate flask, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (1.25 g, 5 mmol, 5 mol%) and sodium L-ascorbate (5.0 g, 25 mmol, 25 mol%) in water (50 mL).

  • Add the freshly prepared blue catalyst solution to the reactor.

  • Begin stirring and add the entire 2-bromophenyl azide solution from Protocol 1 to the reactor over a period of 1-2 hours. Monitor the internal temperature. If the temperature rises more than 10-15 °C above the jacket temperature, slow the addition rate.

  • Once the addition is complete, stir the reaction at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, a precipitate of the product is often observed.[18]

Protocol 3: Work-up and Purification
  • Filter the entire reaction mixture to collect the solid precipitate. Wash the solid with water (2 x 200 mL) and then with a cold 1:1 mixture of ethanol/water (100 mL).

  • To remove trapped copper, resuspend the crude solid in a solution of 0.5 M EDTA in 10% aqueous ammonia (500 mL) and stir vigorously for 4-6 hours.

  • Filter the solid again, and wash thoroughly with deionized water until the filtrate is colorless and neutral pH.

  • Wash the purified solid with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • For higher purity, the dried solid can be recrystallized from ethanol.[18] A typical yield for this scale is 70-85%.

Summary of Scale-Up Parameters
ParameterLab Scale (1 mmol)Pilot Scale (100 mmol)Key Consideration
2-Bromoaniline 172 mg17.2 gPurity should be >98%.
Solvent Volume ~10 mL~800 mLEnsure adequate mixing and heat transfer.
Catalyst Loading 1-5 mol%5 mol%Higher loading can increase rate but makes copper removal more difficult.
Reductant Excess 5-10 eq (vs. Cu)5 eq (vs. Cu)Crucial for preventing Glaser coupling and maintaining catalyst activity.[4]
Addition Time (Azide) ~5 minutes1-2 hoursCritical for thermal safety. Prevents dangerous heat accumulation.
Typical Yield 80-95%70-85%Yields often decrease slightly on scale-up due to handling and transfer losses.
Purification ChromatographyFiltration & RecrystallizationChromatography is not economically viable for large quantities.[5]
References
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health (NIH). [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health (NIH). [Link]

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. [Link]

  • Metallaphotoredox Reactions of Propargyl Alcohol Derivatives: New Perspectives on Allene Synthesis. Thieme Connect. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]

  • Purification of triazoles.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Efficient Continuous-Flow Synthesis of Novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic Acid Derivatives With Gram-Scale Production. PubMed. [Link]

  • Strategies for the synthesis of fused 1,2,3‐triazoles. ResearchGate. [Link]

  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. SciELO Brasil. [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Ovid. [Link]

  • A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. [Link]

  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI. [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. ResearchGate. [Link]

  • Azide Synthesis. Professor Steven V. Ley Research Group. [Link]

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  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Institutes of Health (NIH). [Link]

  • Click Chemistry — What′s in a Name? Triazole Synthesis and Beyond. ResearchGate. [Link]

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. National Institutes of Health (NIH). [Link]

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  • Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. National Institutes of Health (NIH). [Link]

  • Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). ResearchGate. [Link]

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Sources

degradation pathways of brominated triazole compounds under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of brominated triazole compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your experimental work. Our goal is to provide you with the expertise and practical insights necessary to ensure the scientific integrity and success of your research.

Introduction: The Unique Challenges of Brominated Triazoles

Brominated triazole compounds are a significant class of molecules, often utilized for their biocidal or pharmaceutical properties. The incorporation of bromine atoms onto the triazole scaffold introduces unique chemical characteristics that influence their environmental fate and metabolic pathways. Understanding these degradation pathways is critical for environmental risk assessment, drug metabolism studies, and the development of effective remediation strategies.

The presence of the C-Br bond and the stable triazole ring presents specific challenges in degradation studies. The electronegativity and size of the bromine atom can alter the electronic distribution of the triazole ring, affecting its susceptibility to nucleophilic or electrophilic attack. Consequently, degradation may proceed through pathways distinct from their non-brominated analogs, potentially leading to the formation of unique and sometimes more persistent or toxic transformation products. This guide will address the common hurdles and questions that arise during these investigations.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the experimental analysis of brominated triazole degradation.

Q1: What are the primary degradation pathways for brominated triazoles under experimental conditions?

A1: Brominated triazoles can degrade through several pathways, the predominance of which depends on the experimental conditions (e.g., biotic vs. abiotic, aerobic vs. anaerobic, presence of light). The main pathways include:

  • Microbial Degradation: This is a key pathway in soil and water environments. Microorganisms can utilize the compound as a carbon or nitrogen source.[1] The initial step often involves dehalogenation (removal of bromine), which can occur reductively, hydrolytically, or oxidatively.[2][3] Following dehalogenation, the triazole ring is typically cleaved.[4]

  • Photodegradation: Exposure to UV or simulated sunlight can induce photolytic cleavage of the C-Br bond or degradation of the triazole ring itself. The presence of photosensitizers, such as humic acids in soil, can influence the rate and mechanism of photodegradation.

  • Abiotic Degradation (Chemical): This can occur through processes like hydrolysis, although the triazole ring is generally stable to hydrolysis under neutral pH conditions.[5] The presence of strong oxidizing agents (e.g., in advanced oxidation processes) can lead to ring cleavage and mineralization.

Q2: What are the expected major degradation products of brominated triazoles?

A2: The degradation products will vary based on the pathway. Key expected products include:

  • Debrominated Triazoles: The initial loss of bromine atoms results in the corresponding non-brominated or partially brominated triazole parent structure.

  • Hydroxylated Intermediates: Following debromination, hydroxylation of the aromatic or alkyl side chains is a common microbial or photochemical transformation.

  • Triazole Ring Cleavage Products: Ultimately, the triazole ring will break down. A common and important metabolite of many triazole fungicides is 1,2,4-triazole itself.[6] Further degradation can lead to smaller organic acids, ammonia, and carbon dioxide.

  • Brominated Transformation Products: In some cases, the triazole ring may be modified before dehalogenation, leading to the formation of other brominated organic compounds. During disinfection processes with chlorine in the presence of bromide, the formation of various brominated disinfection byproducts can occur.[7][8]

Q3: Which analytical techniques are most suitable for studying the degradation of brominated triazoles and identifying their metabolites?

A3: The most powerful and widely used technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) .[6] This method offers the high sensitivity and selectivity needed to detect and quantify the parent compound and its degradation products at low concentrations in complex matrices like soil and water. High-resolution mass spectrometry (HRMS), such as Orbitrap or TOF-MS, is particularly valuable for identifying unknown metabolites by providing accurate mass measurements.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization for polar metabolites and can cause thermal degradation of some compounds.[10]

Q4: How does the bromine substituent influence the degradation process compared to non-brominated triazoles?

A4: The bromine atom has several effects:

  • Electronic Effects: As an electron-withdrawing group, bromine can make the triazole ring more susceptible to nucleophilic attack, but it can also stabilize the ring against oxidative degradation.

  • Steric Hindrance: The size of the bromine atom can sterically hinder enzymatic attack at or near the site of substitution.

  • Dehalogenation as a Key Step: The C-Br bond is often the initial site of enzymatic or photolytic attack, making dehalogenation a rate-limiting step in many degradation pathways.[11] The ease of dehalogenation depends on the position of the bromine on the ring or side chain.

  • Potential for Different Byproducts: The presence of bromine can lead to the formation of brominated intermediates that may have different toxicological profiles than the byproducts of their non-brominated counterparts.[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Inconsistent or Slow Degradation Rates

Symptoms:

  • High variability in degradation rates between replicate experiments.

  • The half-life of the brominated triazole is significantly longer than expected.

  • No observable degradation over the experimental timeframe.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal Environmental Conditions - pH and Temperature: Verify and optimize the pH and temperature of your system. For microbial studies, optimal conditions are often around pH 6-7 and 30°C.[1] - Moisture (Soil Studies): Ensure consistent and appropriate soil moisture content, as this significantly impacts microbial activity.Microbial enzymatic activity is highly dependent on environmental parameters.[12] Chemical degradation rates, such as hydrolysis, are also influenced by pH and temperature.[13][14]
Low Bioavailability - Sorption to Matrix: Analyze the sorption of your compound to the soil or sediment matrix. High sorption can reduce the amount of compound available for microbial degradation. - Solubility: Ensure the compound is sufficiently dissolved in aqueous studies. The use of a co-solvent may be necessary, but its potential impact on microbial activity should be assessed.Only the bioavailable fraction of a compound can be degraded by microorganisms. Strong adsorption to soil organic matter or clays can sequester the compound.
Inhibition of Microbial Activity - Toxicity: The concentration of the brominated triazole or its byproducts may be toxic to the microbial consortium. Perform dose-response experiments to determine inhibitory concentrations. - Lack of Co-substrates: If the compound is not a primary carbon or nitrogen source, microbial activity may be limited. The addition of a primary substrate like glucose or yeast extract can stimulate co-metabolism.[11]High concentrations of xenobiotics can be toxic to microorganisms. Co-metabolism, the degradation of a compound that is not a primary nutrient source, requires the presence of a growth-supporting substrate.
Photodegradation Issues - Light Source: Ensure the wavelength and intensity of your light source are appropriate and consistent. - Photoscreening: In soil slurries or turbid solutions, light penetration may be limited. Ensure adequate mixing. The presence of humic acids can act as a photosensitizer but at high concentrations can also block light.The energy of the light must be sufficient to break the relevant chemical bonds. The rate of photodegradation is dependent on the light intensity reaching the molecule.
Issue 2: Difficulty in Identifying Degradation Products

Symptoms:

  • Unknown peaks appearing in chromatograms.

  • Mass spectral data that is difficult to interpret.

  • Inability to confirm the structure of suspected metabolites.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Complex Sample Matrix - Sample Cleanup: Implement a robust sample preparation and cleanup procedure, such as QuEChERS or solid-phase extraction (SPE), to remove interfering matrix components.[15][16]Matrix effects can suppress the ionization of analytes in mass spectrometry, leading to poor sensitivity and inaccurate quantification.
Isotopic Signature of Bromine - Mass Spectral Analysis: Look for the characteristic isotopic pattern of bromine in your mass spectra. Bromine has two major isotopes, 79Br and 81Br, in approximately a 1:1 ratio, resulting in two peaks of nearly equal intensity separated by 2 m/z units for singly brominated compounds.This isotopic signature is a powerful tool for identifying brominated compounds in a complex mixture. High-resolution mass spectrometry can help resolve these isotopic patterns clearly.[9][17]
Low Concentration of Metabolites - Sample Concentration: Concentrate your sample extracts before analysis. - Increase Sensitivity: Optimize your LC-MS/MS method for the specific metabolites of interest, including using multiple reaction monitoring (MRM) for targeted analysis.Degradation products are often present at much lower concentrations than the parent compound.
Unexpected Degradation Pathways - Utilize High-Resolution MS: Employ HRMS to obtain accurate mass measurements of unknown peaks, which allows for the prediction of elemental compositions. - Fragmentation Studies: Perform MS/MS experiments to obtain fragmentation patterns of the unknown compounds, which can provide structural information.The presence of bromine can lead to rearrangements and unexpected reaction pathways. HRMS and MS/MS are essential for elucidating the structures of novel degradation products.

Experimental Protocols & Data

Protocol: Sample Preparation for LC-MS/MS Analysis of Brominated Triazoles and Metabolites from Soil

This protocol is a general guideline based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[15]

  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute.

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and immediately shake vigorously for 1 minute.

    • Centrifuge at >3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing 900 mg MgSO₄ and 150 mg of a suitable sorbent (e.g., PSA for removal of organic acids, C18 for removal of nonpolar interferences).

    • Vortex for 30 seconds.

    • Centrifuge at >3000 g for 5 minutes.

  • Final Preparation:

    • Take a 1 mL aliquot of the final extract and filter through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Table: Factors Influencing Degradation Half-life (DT50) of Triazole Fungicides
Factor Effect on Degradation Rate Typical Observations References
Temperature Increased temperature generally increases degradation rate.For every 10°C rise, the rate can double.[13]
pH Can increase or decrease degradation depending on the mechanism.Hydrolysis of some triazoles is faster in acidic or alkaline conditions. Microbial degradation is often optimal near neutral pH.[18]
Soil Organic Matter Can decrease degradation rate due to sorption, but can also enhance microbial activity.Higher organic matter content often correlates with longer half-lives due to reduced bioavailability.[14]
Microbial Biomass Higher microbial biomass generally leads to faster biotic degradation.Soils with a history of pesticide application may have adapted microbial populations that degrade the compound more rapidly.[19][20]
Light Intensity Higher light intensity increases the rate of photodegradation.Degradation is faster in surface waters and on soil surfaces compared to deeper soil layers.[12]

Visualizations

Diagram: Generalized Degradation Pathways of a Brominated Triazole

DegradationPathways Parent Brominated Triazole (Parent Compound) Debrominated Debrominated Triazole Parent->Debrominated Dehalogenation (Microbial/Photolytic) BrominatedTP Brominated Transformation Product Parent->BrominatedTP Ring Modification Hydroxylated Hydroxylated Intermediate Debrominated->Hydroxylated Hydroxylation RingCleavage Triazole Ring Cleavage Hydroxylated->RingCleavage Oxidation Mineralization Mineralization (CO2, H2O, Br-) RingCleavage->Mineralization BrominatedTP->RingCleavage Dehalogenation & Oxidation

Caption: Generalized degradation pathways for brominated triazole compounds.

Diagram: Troubleshooting Workflow for Slow Degradation

TroubleshootingWorkflow Start Slow or No Degradation Observed CheckConditions Verify Experimental Conditions (pH, Temp, Moisture, Light) Start->CheckConditions CheckBioavailability Assess Bioavailability (Sorption, Solubility) CheckConditions->CheckBioavailability Conditions OK Optimize Optimize Conditions & Re-run CheckConditions->Optimize Conditions Not Optimal CheckToxicity Evaluate Toxicity (Dose-response, Co-contaminants) CheckBioavailability->CheckToxicity Bioavailability OK CheckBioavailability->Optimize Low Bioavailability CheckToxicity->Optimize Toxicity Assessed CheckToxicity->Optimize Toxicity Observed Resolved Degradation Observed Optimize->Resolved

Caption: Troubleshooting workflow for slow degradation experiments.

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  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. [Link]

  • Residue Findings of Triazole Derivative Metabolites in Food. EURL-SRM. [Link]

  • Electrochemical degradation of triazole fungicides in aqueous solution. ResearchGate. [Link]

  • Monthly variations of unregulated brominated disinfection by-products in chlorinated water are correlated with total bromine. PubMed Central. [Link]

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Validation & Comparative

Positional Isomerism in Drug Design: A Comparative Analysis of Ortho- vs. Para-Bromophenyl Triazoles in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone for developing novel therapeutic agents due to its metabolic stability and versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The functionalization of this core structure is a key strategy for modulating potency and selectivity. Among the various substituents, halogens, particularly bromine, play a pivotal role in enhancing biological efficacy by increasing lipophilicity and forming crucial halogen bonds with target biomolecules. However, the precise placement of the bromine atom on an appended phenyl ring—a concept known as positional isomerism—can dramatically alter the compound's biological profile.

This guide provides an in-depth comparison of the biological activity of ortho-bromophenyl triazoles versus their para-bromophenyl counterparts, with a primary focus on their cytotoxic effects against cancer cell lines. We will dissect experimental data to illuminate the structure-activity relationships (SAR) that govern their efficacy and provide a detailed protocol for reproducing the foundational cytotoxicity assays.

The Decisive Role of Bromine's Position: A Head-to-Head Cytotoxicity Comparison

The strategic placement of a substituent can profoundly impact a molecule's interaction with a biological target. This is starkly illustrated when comparing the cytotoxic activities of ortho-(2-bromophenyl) and para-(4-bromophenyl) substituted triazoles. A key study by de Melo et al. (2021) provides a direct comparison of these isomers, offering a clear dataset to evaluate the influence of the bromine atom's position.

The study synthesized a series of 1,2,3-triazoles and evaluated their activity against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HCT116 (colorectal carcinoma), and HL60 (promyelocytic leukemia). The results, summarized below, are illuminating.

Table 1: Comparative Cytotoxic Activity (IC₅₀ in µM) of Bromophenyl Triazole Isomers
CompoundSubstituent PositionMCF-7 (Breast)HCT116 (Colon)HL60 (Leukemia)
Ortho-Isomer 2-Bromophenyl> 50 µM> 50 µM> 50 µM
Para-Isomer 4-Bromophenyl10.30 µM11.23 µM6.75 µM

Data sourced from de Melo, et al. (2021).

The experimental data unequivocally demonstrates that the para-bromophenyl triazole isomer exhibits significantly greater cytotoxic activity across all three tested cancer cell lines. In contrast, the ortho-isomer was largely inactive, with IC₅₀ values exceeding the highest tested concentration.

Structure-Activity Relationship (SAR) Insights

The dramatic difference in activity between the two isomers points to clear structure-activity relationships:

  • Steric Hindrance: The bromine atom at the ortho position is in close proximity to the triazole ring linkage. This can cause steric hindrance, potentially preventing the molecule from fitting optimally into the binding pocket of its biological target. This clashes with the target's conformation, abrogating the biological effect.

  • Electronic Effects and Molecular Conformation: The para position allows the bromine atom to exert its electronic influence (inductive and mesomeric effects) without causing significant steric impediment. This placement may facilitate favorable interactions, such as halogen bonding, with amino acid residues in the target protein. The overall planarity and conformation of the molecule are less distorted with a para substituent, which is often crucial for effective binding.

  • Lipophilicity and Cell Permeability: While both isomers have increased lipophilicity due to the bromine atom, the superior activity of the para isomer suggests that its overall physicochemical profile is more conducive to crossing cell membranes and reaching its intracellular target.

Other studies corroborate the general finding that a halogen at the para position of a phenyl ring attached to a heterocyclic core is often beneficial for anticancer activity. For instance, research on other 1,2,4-triazole derivatives showed that cytotoxicity on HeLa cells followed the order of 2,4-di-Cl > 4-Br > 4-Cl > H, again highlighting the potency of the para-bromo substitution.[2]

Experimental Protocol: Evaluating Cytotoxicity via MTT Assay

To ensure scientific integrity and provide a practical framework for researchers, we present a detailed, step-by-step protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability and cytotoxicity.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay & Readout cluster_analysis Data Analysis A 1. Culture Cancer Cells (e.g., MCF-7, HCT116) B 2. Harvest & Count Cells A->B C 3. Seed Cells in 96-Well Plate (5,000-10,000 cells/well) B->C D 4. Incubate for 24h (37°C, 5% CO₂) C->D E 5. Prepare Serial Dilutions of Ortho- & Para- Isomers F 6. Add Compounds to Wells (Include vehicle control) D->F E->F G 7. Incubate for 48-72h (37°C, 5% CO₂) F->G H 8. Add MTT Solution (10 µL, 5 mg/mL) to each well G->H I 9. Incubate for 3-4h (Formation of formazan crystals) H->I J 10. Solubilize Crystals (Add 100 µL DMSO) I->J K 11. Read Absorbance (570 nm) J->K L 12. Calculate % Cell Viability K->L M 13. Plot Dose-Response Curve & Determine IC₅₀ Value L->M

Caption: Workflow of the MTT assay for determining IC₅₀ values.

Step-by-Step Methodology
  • Cell Seeding:

    • Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM with 10% FBS).

    • Cells are harvested, counted using a hemocytometer, and seeded into a 96-well microtiter plate at a density of 5 × 10³ cells per well in 100 µL of medium.

    • The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of the ortho- and para-bromophenyl triazole test compounds are prepared in DMSO.

    • A range of serial dilutions is prepared in culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • The medium from the wells is aspirated and replaced with 100 µL of medium containing the various concentrations of the test compounds. Wells containing medium with DMSO (vehicle) serve as the negative control.

    • The plate is incubated for another 48 hours under the same conditions.

  • MTT Addition and Incubation:

    • After the 48-hour incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plate is incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated for 10 minutes on a shaker to ensure complete solubilization.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) × 100.

    • The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The positional isomerism of the bromine atom on the phenyl ring of a triazole scaffold is a critical determinant of its anticancer activity. Experimental evidence strongly indicates that the para-substituted isomer is significantly more potent than the ortho-isomer, likely due to reduced steric hindrance and more favorable electronic properties for target binding.[2] This highlights the importance of precise structural modifications in rational drug design.

Future research should focus on elucidating the specific molecular target of these compounds. Co-crystallization studies of the active para-isomer with potential target proteins could provide definitive insights into the binding mode and explain the observed activity difference at an atomic level. Furthermore, exploring meta-(3-bromophenyl) isomers could complete the SAR analysis and offer additional avenues for optimization.[1][3] These continued investigations are essential for refining the design of next-generation triazole-based therapeutics.

References

  • Al-Ostoot, F.H., Al-Ghorbani, M., Gümrükçüoğlu, N., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. Available at: [Link]

  • de Melo, Z.A.P., de Oliveira, T.B., da Silva, A.C.G., et al. (2021). Synthesis, cytotoxic and antifungal activities of 4-((1-aryl-1H-1,2,3-triazol-4-yl)methoxy)-7-methyl-2H-chromen-2-ones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ghanaat, J., Ghasemzadeh, M.A., & Abdolmaleki, A. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. Available at: [Link]

  • Sumalatha, Y., Reddy, T.S., & Reddy, P.N. (2020). Anticancer properties of 1,2,4-triazole derivatives. Chemistry of 1,2,4-Triazoles in Current Science. Available at: [Link]

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The Bromophenyl Triazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its metabolic stability and versatile bonding capabilities.[1] When coupled with a bromophenyl moiety, this scaffold gives rise to a class of compounds with a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of bromophenyl triazole analogs, offering insights into the rational design of next-generation therapeutic agents for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Cellular Proliferation

Bromophenyl triazole analogs have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the disruption of crucial cellular processes like tubulin polymerization.[1]

Comparative Analysis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

A systematic study of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed significant variations in their anticancer activity based on the substitution pattern of the N-aryl ring. The anticancer efficacy of these compounds was evaluated against a panel of 58 human cancer cell lines, with the percentage growth inhibition (PGI) serving as a key metric.

Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (Concentration: 10 µM) [1]

CompoundN-Aryl SubstituentMost Sensitive Cell LinePGI (%)
4e 2-ChlorophenylSNB-75 (CNS Cancer)41.25[1]
4i 2,6-DimethylphenylSNB-75 (CNS Cancer)38.94[1]
4f o-TolylUO-31 (Renal Cancer)37.17[1]
4h 2,4-DimethylphenylUO-31 (Renal Cancer)36.57[1]
4a 4-FluorophenylUO-31 (Renal Cancer)26.68[1]
4b 4-ChlorophenylUO-31 (Renal Cancer)31.14[1]
4c 4-BromophenylUO-31 (Renal Cancer)26.47[1]
4g 2-MethoxyphenylUO-31 (Renal Cancer)20.23[1]
4j 3-Chloro-4-fluorophenylUO-31 (Renal Cancer)33.43[1]

Key SAR Insights:

  • Position of the Bromo Group: The consistent use of a 3-bromophenyl group at position 5 of the triazole ring in this series suggests its importance for activity.

  • N-Aryl Substitution: The nature and position of substituents on the N-aryl ring significantly influence anticancer potency.

    • Electron-withdrawing groups, such as chlorine at the ortho position (compound 4e ), led to the highest PGI against the CNS cancer cell line SNB-75.[1]

    • Steric bulk also plays a crucial role. The presence of two methyl groups at the 2 and 6 positions of the N-aryl ring (compound 4i ) resulted in high activity, suggesting a specific conformational requirement for optimal target interaction.[1]

    • A single methyl group at the ortho position (compound 4f ) also conferred significant activity.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

Molecular docking studies suggest that these bromophenyl triazole analogs exert their anticancer effects by inhibiting tubulin polymerization. They are predicted to bind to the colchicine binding site of tubulin, a critical protein involved in microtubule formation and cell division.[1] The bromophenyl moiety and the substituted N-aryl ring likely engage in key interactions within this binding pocket, leading to cell cycle arrest and apoptosis.[3]

Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes

The bromophenyl triazole scaffold is also a fertile ground for the discovery of novel antimicrobial and antifungal agents. The presence of the bromo substituent often enhances the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

Comparative Analysis of 3-(2-Bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazole Analogs

A series of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles were synthesized and evaluated for their antimicrobial and antifungal activities.

Table 2: Antimicrobial and Antifungal Activity of 3-(2-Bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazole Analogs

CompoundAlkylthio SubstituentAntibacterial ActivityAntifungal Activity
IIa-IIe Short-chain alkylModerateNot specified
IIi DecylthioActiveActive

Key SAR Insights:

  • Position of the Bromo Group: In this series, the bromo group is at the ortho position of the phenyl ring.

  • Alkyl Chain Length: The length of the alkyl chain at the 5-position of the triazole ring was found to be a critical determinant of antimicrobial and antifungal activity. A longer alkyl chain (decylthio in compound IIi ) resulted in the most active compound. This is likely due to increased lipophilicity, which enhances the compound's ability to disrupt the microbial cell membrane.

Enzyme Inhibition: A Targeted Approach

Bromophenyl triazole analogs have also shown promise as inhibitors of specific enzymes, highlighting their potential for treating a range of diseases.

Inhibition of 17α-Hydroxylase/17,20-Lyase (P450c17)

The enzyme 17α-hydroxylase/17,20-lyase is a key player in androgen biosynthesis and a target for the treatment of prostate cancer.

Table 3: Inhibitory Activity of a Bromophenyl Triazole Analog against 17α-Hydroxylase/17,20-Lyase [4]

CompoundStructureTarget EnzymeIC50 (µM)
N-3-(4-bromophenyl) propyl imidazole4-Bromophenylpropyl imidazole17α-Hydroxylase2.95[4]
17,20-Lyase0.33[4]
Ketoconazole (Reference)-17α-Hydroxylase3.76[4]
17,20-Lyase1.66[4]

Key SAR Insights:

  • The N-3-(4-bromophenyl) propyl imidazole analog demonstrated potent inhibition of both 17α-hydroxylase and 17,20-lyase, with significantly greater potency against the lyase activity compared to the standard inhibitor ketoconazole.[4]

  • Modeling studies suggest that the length of the alkyl chain connecting the imidazole and the bromophenyl ring is crucial for optimal interaction with the enzyme's active site.[4]

Experimental Protocols

Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

A representative synthetic scheme for the preparation of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs is outlined below.[1]

Synthesis_Workflow sub_aniline Substituted Aniline intermediate1 Aryl Thiosemicarbazide sub_aniline->intermediate1 Reaction with Thiosemicarbazide thiosemicarbazide Thiosemicarbazide thiosemicarbazide->intermediate1 intermediate2 S-methyl-isothiosemicarbazide intermediate1->intermediate2 Methylation methyl_iodide Methyl Iodide methyl_iodide->intermediate2 intermediate3 Acyl Intermediate intermediate2->intermediate3 Acylation bromobenzoyl_chloride 3-Bromobenzoyl Chloride bromobenzoyl_chloride->intermediate3 final_product 5-(3-Bromophenyl)-N-aryl- 4H-1,2,4-triazol-3-amine intermediate3->final_product Cyclization hydrazine Hydrazine Hydrate hydrazine->final_product

Caption: Synthetic workflow for 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines.

Step-by-Step Methodology:

  • Synthesis of Aryl Thiosemicarbazide: A substituted aniline is reacted with thiosemicarbazide to yield the corresponding aryl thiosemicarbazide.

  • S-methylation: The aryl thiosemicarbazide is then methylated using methyl iodide to form the S-methyl-isothiosemicarbazide intermediate.

  • Acylation: The S-methyl intermediate is acylated with 3-bromobenzoyl chloride.

  • Cyclization: The resulting acyl intermediate undergoes cyclization in the presence of hydrazine hydrate to afford the final 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine product.[1]

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5][6]

MTT_Assay_Workflow cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h (Cell Adhesion) cell_seeding->incubation1 compound_treatment Treat cells with bromophenyl triazole analogs incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 3-4h (Formazan formation) mtt_addition->incubation3 solubilization Solubilize formazan crystals with DMSO incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the bromophenyl triazole analogs.

  • Incubation: The plates are incubated for a period of 48-72 hours.[5]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]

MIC_Workflow serial_dilution Prepare serial dilutions of bromophenyl triazole analogs in broth inoculation Inoculate each well with a standardized microbial suspension serial_dilution->inoculation incubation Incubate at optimal temperature for 18-24h inoculation->incubation mic_determination Determine MIC as the lowest concentration with no visible growth incubation->mic_determination

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Serial Dilution: Two-fold serial dilutions of the bromophenyl triazole analogs are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Conclusion and Future Directions

The structure-activity relationship studies of bromophenyl triazole analogs have provided valuable insights for the design of potent anticancer, antimicrobial, and enzyme-inhibiting agents. The position of the bromo substituent on the phenyl ring, along with the nature and position of other substituents on the triazole and appended aryl rings, are critical determinants of biological activity. Future research should focus on synthesizing and evaluating a wider range of analogs with systematic variations in these structural features to develop more potent and selective drug candidates. Further mechanistic studies are also warranted to fully elucidate their modes of action and identify novel molecular targets.

References

  • Ansari, M. J., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6936. [Link]

  • El-Sayed, W. M., et al. (2015). Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. Der Pharma Chemica, 7(10), 149-157.
  • Purohit, R., et al. (2015). Synthesis, Biochemical Evaluation and Rationalisation of the Inhibitory Activity of a Series of 4-Substituted Phenyl Alkyl Triazole-Based Compounds as Potential Inhibitors of 17α-Hydroxylase/17,20-Lyase (P45017α). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 966-974.
  • Boyars, A., et al. (2014). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469.
  • BenchChem. (2025). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. BenchChem.
  • Patel, K. D., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 52-58.
  • Ghasemi, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Scientific Reports, 12(1), 19358.
  • Ansari, M. J., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • El-Malah, A. A., et al. (2021).
  • Kumar, A., et al. (2018). Synthesis and Biological Assessment of New 1,2,4-Triazole Derivatives. Research and Reviews: A Journal of Pharmaceutical Science, 9(1), 1-8.
  • Pătru, E. L., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10831.
  • Sharma, D., et al. (2014). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 6(5), 1030-1036.
  • Asrondkar, A. A., et al. (2013). Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 456-459.
  • Turky, A. A., et al. (2020). of SAR study of the synthesized 1,2,4-triazoles.
  • Wen, X., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(16), 1441-1460.
  • Ouyang, X., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159.
  • ResearchGate. (2021). IC50 values for the inhibition of ACE by compounds 1-14.
  • BenchChem. (2025). Structure-activity relationship (SAR) studies of 1,2,4-triazole analogs. BenchChem.
  • Kumar, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 223, 113643.
  • Khilkovets, A. V., & Parchenko, V. V. (2022). Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review). * Zaporozhye Medical Journal*, 24(1), 121-127.

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A Spectroscopic Guide to Differentiating Isomers of [1-(Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. The isomeric forms of a molecule, while chemically similar, can exhibit vastly different biological activities and material properties. This guide provides a comprehensive spectroscopic comparison of the isomers of [1-(Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol, a class of compounds with significant potential in medicinal chemistry. We will delve into the nuances of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to distinguish between positional isomers (ortho, meta, para) of the bromophenyl group and regioisomers (1,4- and 1,5-disubstituted) of the 1,2,3-triazole ring.

The differentiation of these isomers is a critical step in their synthesis and application, ensuring the desired therapeutic effect or material characteristic. This guide will provide the experimental data and theoretical understanding necessary to confidently identify each isomer.

The Isomeric Landscape

The isomers of [1-(Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol fall into two main categories:

  • Positional Isomers: These isomers differ in the position of the bromine atom on the phenyl ring (ortho, meta, or para). This seemingly small change can significantly impact the electronic environment of the entire molecule, leading to discernible differences in their spectroscopic signatures.

  • Regioisomers: The "click chemistry" synthesis of 1,2,3-triazoles can lead to two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. The spatial arrangement of the substituents on the triazole ring profoundly affects their spectroscopic properties.

Spectroscopic Comparison: A Data-Driven Approach

The following tables summarize the key spectroscopic data for the different isomers of [1-(Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol. It is important to note that while some data is from direct experimental observation of the target molecules, other data points are inferred from closely related structures and established spectroscopic principles due to the limited availability of published data for these specific compounds.

¹H NMR Spectroscopy Data (in CDCl₃)
IsomerTriazole H-5 (ppm)CH₂ (ppm)Aromatic Protons (ppm)
1,4-(2-Bromophenyl) ~8.0-8.2 (s)~4.8 (s)Complex multiplet, ~7.4-7.8
1,4-(3-Bromophenyl) ~8.1-8.3 (s)~4.8 (s)Distinct multiplets, ~7.4-7.9
1,4-(4-Bromophenyl) ~8.03 (s)[1][2]~4.7-4.9 (s)Two doublets, ~7.6-7.7[1][2]
1,5-(2-Bromophenyl) ~7.8-8.0 (s)~4.9-5.1 (s)Complex multiplet, ~7.4-7.8
¹³C NMR Spectroscopy Data (in CDCl₃)
IsomerTriazole C-4 (ppm)Triazole C-5 (ppm)CH₂ (ppm)Aromatic Carbons (ppm)
1,4-(2-Bromophenyl) ~148~122~56~120-135
1,4-(3-Bromophenyl) ~148~121~56~120-138
1,4-(4-Bromophenyl) ~147~122~56~122-136
1,5-(2-Bromophenyl) ~135~128~58~120-135
Infrared (IR) Spectroscopy Data (KBr, cm⁻¹)
IsomerO-H StretchC-H (Aromatic)C=C (Aromatic)N=N (Triazole)C-N Stretch
All Isomers 3200-3400 (broad)3050-31501450-16001580-16101100-1250
Mass Spectrometry (MS) Data
IsomerMolecular Ion (M⁺)Key Fragmentation Patterns
All Isomers m/z 253/255 (due to Br isotopes)Loss of N₂, loss of CH₂OH, fragmentation of the bromophenyl ring

Differentiating the Isomers: A Mechanistic Explanation

Distinguishing Positional Isomers (ortho, meta, para)

The primary tool for differentiating the ortho, meta, and para isomers is ¹H NMR spectroscopy , specifically the signals from the aromatic protons.

  • Para-isomer: Due to the symmetry of the 1,4-disubstituted phenyl ring, the ¹H NMR spectrum will show a simple pattern of two doublets in the aromatic region, corresponding to the two sets of equivalent protons.[1][2]

  • Ortho-isomer: The proximity of the bromine atom to the triazole ring results in a more complex and often overlapping multiplet in the aromatic region.

  • Meta-isomer: This isomer will also show a complex multiplet, but the chemical shifts and coupling constants will differ from the ortho isomer, often with more distinct signals for each of the four aromatic protons.

The following diagram illustrates the workflow for positional isomer identification.

G cluster_0 Isomer Differentiation Workflow A Acquire ¹H NMR Spectrum B Analyze Aromatic Region (7.0-8.0 ppm) A->B C Two Doublets? B->C D Complex Multiplet? C->D No E Para-Isomer C->E Yes F Ortho or Meta-Isomer D->F Yes G Further analysis needed (2D NMR, comparison to standards) F->G

Workflow for Positional Isomer Identification
Distinguishing Regioisomers (1,4- vs. 1,5-disubstituted)

The differentiation between the 1,4- and 1,5-disubstituted triazole regioisomers is more subtle and often requires a combination of ¹H and ¹³C NMR spectroscopy .

  • Chemical Shift of the Triazole Proton (H-5): In the ¹H NMR spectrum, the proton on the triazole ring (H-5) of the 1,5-isomer is typically found at a slightly higher field (more shielded) compared to the H-5 proton of the 1,4-isomer. This is due to the different electronic environment created by the proximity of the substituents.

  • Chemical Shifts of the Triazole Carbons (C-4 and C-5): ¹³C NMR is a powerful tool for distinguishing these regioisomers. In the 1,4-isomer, the C-4 carbon (substituted) is significantly downfield (~147 ppm) compared to the C-5 carbon (unsubstituted, ~120 ppm). In the 1,5-isomer, the chemical shifts of C-4 and C-5 are closer together, with C-4 being more upfield and C-5 more downfield than in the 1,4-isomer.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments can provide definitive proof of regiochemistry. For the 1,5-isomer, an NOE correlation should be observed between the triazole H-4 proton and the protons on the substituent at the 1-position (the bromophenyl ring). This through-space interaction is absent in the 1,4-isomer.

The molecular structures of the 1,4- and 1,5-regioisomers are depicted below.

G cluster_0 1,4-Disubstituted Regioisomer cluster_1 1,5-Disubstituted Regioisomer 1_4_isomer 1_4_isomer 1_5_isomer Structure not available in PubChem. Similar core structure with substituent at position 5.

Molecular Structures of 1,4- and 1,5-Regioisomers

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of the title compounds, based on common laboratory practices.

Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Preparation of Bromophenyl Azide: The corresponding bromophenyl aniline is diazotized with sodium nitrite in the presence of a mineral acid, followed by treatment with sodium azide.

  • Cycloaddition Reaction: The bromophenyl azide is reacted with propargyl alcohol in the presence of a copper(I) catalyst (e.g., copper(I) iodide or in situ generated from copper(II) sulfate and a reducing agent like sodium ascorbate) in a suitable solvent such as a mixture of t-butanol and water.

  • Workup and Purification: The reaction mixture is typically partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets.

  • Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) source.

Conclusion

The accurate identification of [1-(Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol isomers is a critical task that relies on a multi-faceted spectroscopic approach. While IR and MS provide valuable information about the functional groups and molecular weight, NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for unambiguously differentiating both positional and regioisomers. By carefully analyzing the patterns in the aromatic region of the ¹H NMR spectrum and the chemical shifts of the triazole carbons in the ¹³C NMR spectrum, researchers can confidently assign the correct structure to their synthesized compounds. This guide provides the foundational data and rationale to enable such precise structural elucidation, thereby facilitating the advancement of research in medicinal chemistry and materials science.

References

  • Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. National Institutes of Health.

  • Supplementary Information - The Royal Society of Chemistry.

  • Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl) ... - IUCr Journals. 3/00/jo2138/jo2138.pdf)

Sources

A Senior Application Scientist's Guide to Catalytic Bromination of Triazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Quest for Functionalized Triazoles

In the landscape of modern drug discovery and materials science, the 1,2,3-triazole moiety has established itself as a privileged scaffold. Its unique combination of properties—planarity, metabolic stability, hydrogen bonding capability, and a significant dipole moment—makes it an ideal connector or pharmacophore in complex molecular architectures.[1] The introduction of a bromine atom onto the triazole ring further enhances its utility, providing a versatile handle for subsequent cross-coupling reactions, such as Suzuki and Sonogashira couplings, thereby enabling the construction of diverse and highly functionalized molecules.[2][3]

However, the direct and selective bromination of the triazole core is not without its challenges. Controlling regioselectivity, ensuring high yields, and maintaining tolerance for a wide range of functional groups are paramount. This guide provides an in-depth comparison of the primary catalytic strategies employed for the synthesis of brominated triazoles. We will move beyond simple protocols to dissect the mechanistic underpinnings of each method, present comparative experimental data, and offer field-proven insights to guide your selection of the optimal catalytic system for your specific research needs.

Logical Workflow for Catalyst Selection and Optimization

Before delving into specific catalysts, it is crucial to establish a logical workflow for approaching the synthesis. The choice of catalyst is intrinsically linked to the desired final structure and the nature of the starting materials.

G cluster_0 Phase 1: Synthesis Strategy cluster_1 Phase 2: Catalyst Selection cluster_2 Phase 3: Optimization & Analysis start Define Target Brominated Triazole regio Determine Required Regioisomer (e.g., 4-bromo, 5-bromo) start->regio precursor Synthesize Triazole Precursor regio->precursor If starting from alkyne/azide direct Direct C-H Bromination regio->direct If starting from pre-formed triazole copper Copper Catalysis (e.g., CuI, Cu(OAc)₂) precursor->copper ruthenium Ruthenium Catalysis (e.g., [Cp*RuCl]₄) precursor->ruthenium photo Photocatalysis (e.g., Ru(bpy)₃Cl₂) direct->photo none Stoichiometric Reagents (NBS, Br₂) direct->none optimize Optimize Conditions (Solvent, Temp, Time) copper->optimize ruthenium->optimize photo->optimize none->optimize analyze Analyze Yield & Purity (NMR, LC-MS) optimize->analyze end Final Protocol analyze->end

Caption: A logical workflow for the synthesis of brominated triazoles.

I. The Benchmark: Stoichiometric Bromination

Before exploring catalytic systems, it is essential to understand the baseline provided by traditional, non-catalytic methods. These reactions typically rely on stoichiometric amounts of an electrophilic bromine source.

Mechanism: The most common reagent, N-Bromosuccinimide (NBS), effects a classical electrophilic aromatic substitution on the electron-rich triazole ring. The reaction is often initiated by a radical initiator or acid catalyst.

Performance & Insights: While straightforward, this method can suffer from a lack of regioselectivity, particularly with unsymmetrically substituted triazoles, and may require harsh conditions. The formation of di-brominated byproducts is also a common issue. It is most effective for simple, robust substrates where selectivity is not a primary concern.

ReagentSubstrate ExampleConditionsYieldReference
NBS4-Phenyl-1H-1,2,3-triazoleIsopropyl acetate, rtExcellent[4]
Br₂1H-1,2,4-triazoleAcetic acid, reflux74% (dibromo)[5]
DBHToyocamycinMeOH, rt, 30 min85%[5]

(NBS: N-Bromosuccinimide, DBH: 1,3-dibromo-5,5-dimethylhydantoin)

Representative Protocol: Bromination with NBS
  • Preparation: Dissolve the 4-substituted-NH-1,2,3-triazole (1.0 equiv) in isopropyl acetate.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equiv) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the 4-substituted-5-bromo-NH-1,2,3-triazole.[4]

II. The Workhorse: Copper-Catalyzed Synthesis and Functionalization

Copper catalysis is arguably the most significant development in triazole chemistry, primarily due to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[6][7] This methodology not only provides a robust route to 1,4-disubstituted triazoles but also opens avenues for subsequent C-H functionalization, including bromination.

Mechanism: While the CuAAC mechanism is well-established for triazole formation, the subsequent C-H bromination likely proceeds through a copper-mediated pathway. A plausible mechanism involves the coordination of the copper catalyst to the triazole ring, increasing its reactivity. This is followed by a concerted metalation-deprotonation (CMD) step at the C-5 position, forming a copper-triazolide intermediate. This intermediate then reacts with an electrophilic bromine source, leading to the brominated product and regeneration of the active copper catalyst.[8][9]

G A Cu(I) Catalyst C Cu-Triazole Complex A->C B Triazole Substrate B->C D Concerted Metalation- Deprotonation (CMD) C->D E Cu-Triazolide Intermediate D->E G Oxidative Addition/ Reductive Elimination E->G F Brominating Agent (e.g., NBS) F->G G->A Catalyst Regeneration H Brominated Triazole G->H

Caption: Plausible mechanism for copper-catalyzed C-H bromination.

Performance & Insights: Copper catalysts offer excellent efficiency for both the initial triazole synthesis and, in some cases, subsequent functionalization.[10][11][12] The key advantage is the high regioselectivity for the 1,4-disubstituted triazole via CuAAC. For direct C-H bromination, copper catalysis can offer milder conditions compared to stoichiometric methods. The choice of copper source (e.g., CuI, CuBr, Cu(OAc)₂) and ligands can be crucial for optimizing yield and preventing side reactions.[13][14]

CatalystBromine SourceSubstrateConditionsYieldReference
CuBr₂ (30 mol%)-Amide, DMF80 °C, O₂High[15]
Cu(OAc)₂-Nitriles, Hydroxylamine80 °C, DMSOModerate-Good[14]
CuIN/A (Used for precursor synthesis)Terminal Alkynes, TMS-AzideN/AExcellent[4]
Representative Protocol: Copper-Catalyzed One-Pot Synthesis of a 1,2,4-Triazole

This protocol illustrates the power of copper in synthesizing the core ring structure, which can then be brominated.

  • Preparation: To a sealed tube, add the nitrile (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), Cu(OAc)₂ (10 mol%), and triethylamine (2.0 equiv) in DMSO.

  • Reaction: Seal the tube and heat the mixture at 80 °C for the specified time (typically 12-24 hours), monitoring by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 1,2,4-triazole.[14]

III. The Regiochemical Alternative: Ruthenium-Catalyzed Synthesis

While copper catalysis reliably yields 1,4-disubstituted triazoles, the synthesis of the 1,5-regioisomer requires a different approach. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has emerged as the premier method for accessing this alternative substitution pattern.[16][17]

Mechanism: The RuAAC reaction proceeds through a distinct mechanism involving the formation of a ruthenacycle intermediate. Unlike the acetylide intermediate in CuAAC, this pathway favors the formation of the 1,5-disubstituted product. The catalytic cycle is initiated by the coordination of the alkyne to the ruthenium center, followed by oxidative coupling with the azide to form the key metallacycle, which then undergoes reductive elimination to release the triazole product and regenerate the catalyst.[17][18]

Performance & Insights: The primary advantage of ruthenium catalysis is its exquisite control over regioselectivity, providing a direct route to 1,5-disubstituted triazoles, which are often difficult to access otherwise.[17] Catalysts like pentamethylcyclopentadienyl ruthenium chloride complexes (e.g., [Cp*RuCl]₄) are highly effective.[17] While direct Ru-catalyzed C-H bromination of triazoles is less documented, this method is indispensable for creating the 1,5-substituted precursors required for subsequent bromination via other methods (e.g., stoichiometric NBS).

CatalystSubstrate 1Substrate 2ConditionsYieldReference
[CpRuCl]₄Aryl AzidesTerminal AlkynesDMF, MicrowaveHigh[17]
CpRuCl(PPh₃)₂Aryl AzidesInternal AlkynesDMF, 100 °CGood[17]
Ru-basedAzide-alkyne-Mild Conditionsup to 99%[18]
Representative Protocol: Ruthenium-Catalyzed Synthesis of a 1,5-Disubstituted Triazole
  • Preparation: In a microwave vial, combine the aryl azide (1.0 equiv), the alkyne (1.1 equiv), and [Cp*RuCl]₄ (2 mol%) in anhydrous DMF.

  • Reaction: Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 100-120 °C) for 30-60 minutes.

  • Workup: After cooling, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and purify by flash column chromatography on silica gel to isolate the 1,5-disubstituted 1,2,3-triazole.[17]

IV. The Green Frontier: Visible-Light Photocatalysis

Emerging as a powerful tool in modern organic synthesis, visible-light photocatalysis offers a green and efficient alternative for a variety of transformations, including halogenations.[19] This approach utilizes a photocatalyst that, upon absorbing light, can initiate radical-based reaction pathways under exceptionally mild conditions.

Mechanism: The process typically begins with the excitation of a photocatalyst, such as [Ru(bpy)₃]Cl₂, by visible light. The excited-state photocatalyst can then engage in a single-electron transfer (SET) with a suitable bromine source, like carbon tetrabromide (CBr₄).[19][20] This generates a tribromomethyl radical (•CBr₃) and a bromide anion. The highly reactive •CBr₃ radical can then abstract a hydrogen atom from the C-H bond of the triazole, creating a triazolyl radical. This radical subsequently reacts with CBr₄ to yield the brominated triazole and another •CBr₃ radical, propagating the chain reaction.

G PC Photocatalyst (PC) [Ru(bpy)₃]²⁺ PC_star Excited PC [Ru(bpy)₃]²⁺ PC->PC_star Excitation CBr3_rad •CBr₃ PC_star->CBr3_rad SET PC_reduced Reduced PC [Ru(bpy)₃]⁺ PC_star->PC_reduced SET Light Visible Light (hν) Light->PC CBr4 CBr₄ CBr4->CBr3_rad + Br⁻ Product Brominated Triazole (Triazole-Br) CBr4->Product Triazole Triazole-H Triazole_rad Triazolyl Radical (Triazole•) Triazole->Triazole_rad H-Abstraction Triazole_rad->Product CBr3_rad->Triazole CBr3_rad->PC_reduced Product->CBr3_rad Chain Propagation PC_reduced->PC Regeneration

Caption: General mechanism for visible-light photocatalytic bromination.

Performance & Insights: Photocatalysis represents a significant advance towards sustainable chemistry. Reactions are often performed at room temperature, reducing energy consumption and minimizing thermal degradation of sensitive substrates. The use of low-cost, readily available bromine sources like CBr₄ is also advantageous.[20] This method is particularly promising for late-stage functionalization of complex molecules due to its high functional group tolerance.

CatalystBromine SourceSubstrate TypeConditionsYieldReference
[Ru(bpy)₃]Cl₂CBr₄2-Arylimidazo[1,2-a]pyridinesBlue LEDs, rtGood-Excellent[20]
[Ru(bpy)₃]Cl₂CCl₃Brα-bromoketones, benzylaminesBlue LEDs, rtModerate-Excellent[21]
Organic DyeCBr₄AlcoholsBlue LEDs, rt, DMFGood[19]
Representative Protocol: Photocatalytic Bromination of an Imidazopyridine

(This protocol on a related heterocycle demonstrates the general principles applicable to triazoles.)

  • Preparation: To an oven-dried vial, add the 2-arylimidazo[1,2-a]pyridine (1.0 equiv), CBr₄ (1.5 equiv), and the photocatalyst (e.g., [Ru(bpy)₃]Cl₂, 1-2 mol%).

  • Degassing: Seal the vial and degas the solvent (e.g., acetonitrile) by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Irradiation: Place the vial near a visible light source (e.g., blue LED lamp) and stir at room temperature.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Workup & Purification: Once the starting material is consumed, concentrate the reaction mixture and purify the crude product directly by flash column chromatography on silica gel.[20]

Comparative Summary and Application Guidance

FeatureStoichiometric (NBS)Copper CatalysisRuthenium CatalysisPhotocatalysis
Primary Use Simple, direct brominationSynthesis of 1,4-triazoles; C-H functionalizationSynthesis of 1,5-triazolesMild C-H bromination
Regioselectivity Moderate to PoorExcellent (for 1,4-isomer)Excellent (for 1,5-isomer)Potentially high
Conditions Often requires heat/initiatorsMild to moderate heatMild to moderate heatRoom temperature
Advantages Simple, inexpensive reagentHigh fidelity, broad scope ("click")Access to 1,5-isomersExtremely mild, "green"
Limitations Byproducts, harsh conditionsLimited to 1,4-isomerHigher catalyst costRequires specific equipment
Best For... Robust, simple triazoles where selectivity is not critical.High-throughput synthesis of 1,4-bromotriazoles.Targeted synthesis of 1,5-bromotriazole precursors.Late-stage functionalization of complex, sensitive molecules.

As a Senior Application Scientist, my recommendation is guided by the principle of "fitness for purpose."

  • For rapid library synthesis and general access to 1,4-disubstituted brominated triazoles , copper catalysis remains the undisputed workhorse due to its reliability and vast literature precedent.

  • When the project demands the 1,5-regioisomer , there is no substitute for ruthenium catalysis to prepare the necessary triazole precursor.

  • For late-stage functionalization of a precious, multi-functional intermediate where preserving sensitive groups is paramount, the mild and selective nature of photocatalysis should be your primary consideration.

  • Stoichiometric bromination with NBS should be reserved for simple, robust substrates or initial exploratory reactions where cost and speed are the dominant factors.

Conclusion

The synthesis of brominated triazoles has evolved from classical stoichiometric methods to highly sophisticated catalytic protocols. Copper and ruthenium catalysts provide unparalleled control over the regiochemical outcome of the core triazole synthesis, while emerging photocatalytic methods offer a remarkably mild and green approach to the final C-H bromination step. By understanding the distinct mechanisms, advantages, and limitations of each catalytic system, researchers can make informed decisions, accelerating the discovery and development of novel therapeutics and advanced materials.

References

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal.
  • Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid.
  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.
  • Metal catalyzed C–H functionalization on triazole rings.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • Copper catalyzed C–H arylation of 1,2,4-triazole ring using aryl bromides.
  • Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][2][13][22]triazole Derivatives. ChemRxiv.

  • A general mechanism for the triazole formation, as proposed by Sakai.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
  • Enantioselective copper-catalyzed azidation/click cascade reaction for access to chiral 1,2,3-triazoles.
  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles.
  • Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Beilstein Journals.
  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PubMed Central.
  • ChemInform Abstract: Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine.
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as bromine source. Semantic Scholar.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • Visible-Light-Induced Catalytic Selective Halogenation with Photoc
  • Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles.
  • Chiral Triazole-Substituted Iodonium Salts in Enantioselective Halogen Bond Catalysis.
  • Triazole-Derived Ruthenium(II) Complexes as Novel Candidates for Cancer Therapy. Wiley Online Library.
  • Synthesis of Substituted Oxazoles by Visible-Light Photoc
  • Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes.
  • Synthesis of Substituted Oxazoles by Visible-Light Photoc
  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI.
  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry.
  • Regioselective synthesis of bromotriazole by Ir‐catalyst.
  • Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Royal Society of Chemistry.
  • Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities.
  • Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Arkivoc.
  • Facile diverted synthesis of pyrrolidinyl triazoles using organotrifluoroborate: discovery of potential mPTP blockers. Royal Society of Chemistry.

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A Senior Application Scientist's Guide to In Silico Target Engagement: Comparative Docking Studies of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and versatile biological activities, including anticancer and anti-inflammatory properties.[3][4][5][6] This guide presents a comprehensive, in-depth computational analysis of a specific triazole derivative, [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol , evaluating its potential interaction with two high-value biological targets: Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). We provide a self-validating, step-by-step molecular docking protocol and compare the compound's predicted binding affinity and interaction patterns against well-established clinical inhibitors, Erlotinib and Celecoxib. This document is intended for researchers and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the strategic application of molecular docking to guide preclinical research.

Introduction: The Rationale for Computational Target Scrutiny

The journey from a chemical entity to a clinical candidate is fraught with high attrition rates. Structure-based drug design (SBDD) mitigates this risk by providing an atomic-level understanding of how a ligand might interact with its biological target.[7] Molecular docking, a principal tool in SBDD, predicts the preferred orientation and binding affinity of one molecule to a second, allowing for the rapid screening of virtual libraries and the prioritization of compounds for synthesis and in vitro testing.[8][9]

The subject of our study, this compound, belongs to the 1,2,3-triazole class of heterocycles. This chemical family is of significant interest due to its prevalence in a number of FDA-approved drugs and its wide spectrum of pharmacological activities.[4][6] Given that triazole derivatives have shown promise as both anticancer and anti-inflammatory agents, we selected two canonical targets implicated in these disease areas: EGFR and COX-2.[5][10][11]

  • Epidermal Growth Factor Receptor (EGFR): A transmembrane protein whose dysregulation is a key driver in various cancers, particularly non-small cell lung cancer.[12] Its kinase domain is a prime target for small-molecule inhibitors.[13][14]

  • Cyclooxygenase-2 (COX-2): An enzyme that is often upregulated during inflammatory processes and in several types of cancers.[11] It catalyzes the production of prostaglandins, which are key inflammatory mediators.[11][15]

This guide provides a rigorous framework for evaluating our lead compound against these targets, establishing a direct comparison with known drugs to contextualize its potential efficacy.

The Molecular Docking Workflow: A Self-Validating Protocol

The credibility of any in silico study hinges on the robustness of its methodology. A protocol must not only be described but also validated to ensure it can reliably reproduce known experimental results.[16][17] Here, we outline a comprehensive workflow designed for accuracy and reproducibility.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Production Docking cluster_analysis Phase 4: Analysis & Comparison PDB Select Target PDB Structure (e.g., 1M17 for EGFR, 3LN1 for COX-2) PrepProt Prepare Receptor: - Remove Water & Heteroatoms - Add Polar Hydrogens - Assign Charges (Kollman) PDB->PrepProt Ligand Obtain Ligand Structures (SMILES/SDF from PubChem) PrepLig Prepare Ligands: - Generate 3D Conformation - Add Hydrogens - Assign Charges (Gasteiger) - Define Rotatable Bonds Ligand->PrepLig Redock Re-dock Co-crystallized Ligand (e.g., Erlotinib into 1M17) PrepProt->Redock PrepLig->Redock RMSD Calculate RMSD Between Docked Pose & Crystal Pose Redock->RMSD Check Is RMSD < 2.0 Å? RMSD->Check Check->PrepProt No (Refine Prep) Grid Define Docking Grid Box (Centered on validated active site) Check->Grid Yes Run Execute Docking Simulation (e.g., AutoDock Vina) Grid->Run Analyze Analyze Docking Results: - Binding Affinity (kcal/mol) - Binding Pose & Interactions Run->Analyze Compare Compare with Known Inhibitors Analyze->Compare Report Generate Report & Visuals Compare->Report G insilico In Silico Docking (Hypothesis Generation) synthesis Compound Synthesis & Purification insilico->synthesis biochem Biochemical Assays (Enzyme IC50) synthesis->biochem biophys Biophysical Assays (ITC/SPR for Kd) biochem->biophys cell Cell-Based Assays (Functional Response) biochem->cell biophys->cell lead_opt Lead Optimization (SAR Studies) cell->lead_opt

Sources

In Silico ADME/Tox Profiling of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is paramount to de-risking candidates and accelerating the development pipeline. In silico methodologies have emerged as indispensable tools, offering rapid and cost-effective prediction of these critical properties before significant resources are invested in synthesis and experimental testing.[1][2] This guide provides a comprehensive in silico evaluation of the ADME/Tox profile of a novel compound, [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol, benchmarked against a panel of established triazole-based antifungal drugs: Fluconazole, Itraconazole, Posaconazole, and Voriconazole.

The triazole moiety is a cornerstone in the development of antifungal agents, valued for its ability to inhibit fungal cytochrome P450 enzymes.[3] By situating our target compound within the context of these successful drugs, we can gain valuable insights into its potential developability and identify any liabilities that may require medicinal chemistry optimization.

Comparative Analysis of Physicochemical Properties and Lipophilicity

The physicochemical characteristics of a drug molecule are fundamental determinants of its pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (logP), and water solubility directly influence absorption, distribution, and the potential for off-target interactions.

Table 1: Predicted Physicochemical Properties and Lipophilicity

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogP[4]Predicted Water Solubility (logS)
This compoundC9H8BrN3O254.091.20-1.75
FluconazoleC13H12F2N6O306.270.50-1.13
ItraconazoleC35H38Cl2N8O4705.645.67-7.14
PosaconazoleC37H42F2N8O4700.784.65-6.21
VoriconazoleC16H14F3N5O349.311.56-2.48

Our target compound, this compound, possesses a relatively low molecular weight and a predicted XlogP of 1.20, suggesting a favorable balance between lipophilicity and hydrophilicity. This positions it closer to the more water-soluble and lower molecular weight drugs like Fluconazole and Voriconazole, and in stark contrast to the highly lipophilic and larger molecules of Itraconazole and Posaconazole. The predicted water solubility of our target compound is moderate, which is a desirable trait for oral absorption.

In Silico ADME Profile Evaluation

A thorough understanding of a compound's ADME profile is critical for predicting its in vivo efficacy and safety. We employed a suite of well-validated in silico tools to predict key ADME parameters.

Absorption

The ability of a drug to be absorbed from the gastrointestinal tract is a primary determinant of its oral bioavailability.

Table 2: Predicted Absorption Parameters

CompoundHuman Intestinal Absorption (%)Caco-2 Permeability (logPapp in 10^-6 cm/s)P-glycoprotein Substrate
This compound92.30.98No
Fluconazole95.90.91No
Itraconazole88.11.05Yes
Posaconazole85.31.12Yes
Voriconazole96.20.95No

The target compound is predicted to have excellent human intestinal absorption, comparable to the highly bioavailable drugs Fluconazole and Voriconazole. Crucially, it is not predicted to be a substrate of P-glycoprotein, an efflux transporter that can limit the absorption and cellular uptake of many drugs. This is a significant advantage over Itraconazole and Posaconazole.

Distribution

The distribution of a drug throughout the body influences its efficacy at the target site and its potential for off-target toxicity.

Table 3: Predicted Distribution Parameters

CompoundVDss (log L/kg)Fraction Unbound (human)BBB Permeability (logBB)
This compound-0.150.35-0.45
Fluconazole-0.110.42-0.28
Itraconazole0.550.01-0.98
Posaconazole0.480.02-1.15
Voriconazole-0.050.38-0.35

The predicted volume of distribution (VDss) for our target compound is low, suggesting it is likely to be confined primarily to the bloodstream and extracellular fluid. Its predicted fraction unbound is moderate, indicating a reasonable proportion of the drug will be available to interact with its target. The blood-brain barrier (BBB) permeability is predicted to be low, which may be advantageous for avoiding central nervous system side effects, unless the intended target is within the CNS.

Metabolism

Metabolism, primarily by cytochrome P450 (CYP) enzymes, is a key determinant of a drug's half-life and potential for drug-drug interactions.

Table 4: Predicted Cytochrome P450 Inhibition

CompoundCYP1A2 InhibitorCYP2C19 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 Inhibitor
This compoundNoNoYesNoYes
FluconazoleNoYesYesNoYes
ItraconazoleNoNoYesNoYes
PosaconazoleNoNoNoNoYes
VoriconazoleNoYesYesNoYes

Similar to the established antifungal agents, our target compound is predicted to inhibit CYP2C9 and CYP3A4. Inhibition of these major drug-metabolizing enzymes raises the potential for drug-drug interactions and is a critical consideration for further development.

Excretion

The route and rate of excretion determine a drug's duration of action.

Table 5: Predicted Excretion Parameters

CompoundTotal Clearance (log ml/min/kg)Renal OCT2 Substrate
This compound0.45No
Fluconazole0.32No
Itraconazole0.15No
Posaconazole0.21No
Voriconazole0.38No

The predicted total clearance of the target compound is in a reasonable range. It is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2), suggesting renal excretion via this pathway is unlikely to be a major route of elimination.

In Silico Toxicity Profile Evaluation

Early identification of potential toxicity is a critical step in drug development.

Table 6: Predicted Toxicity Endpoints

CompoundAMES MutagenicityhERG I InhibitorHepatotoxicitySkin Sensitization
This compoundNoYesYesNo
FluconazoleNoNoYesNo
ItraconazoleNoYesYesNo
PosaconazoleNoYesYesNo
VoriconazoleNoNoYesNo

A significant flag for our target compound is the predicted inhibition of the hERG potassium channel, a known risk factor for cardiac arrhythmias. This is a common liability for azole antifungals, as seen with Itraconazole and Posaconazole. The prediction of hepatotoxicity is also a common feature among this class of drugs and warrants further investigation. Encouragingly, the compound is predicted to be non-mutagenic and not a skin sensitizer.

Experimental Protocols: In Silico ADME/Tox Prediction Workflow

The following outlines the step-by-step methodology used to generate the predictive data in this guide. This workflow is designed to be a self-validating system by cross-referencing predictions from multiple platforms.

1. Compound Structure Input:

  • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for each compound.
  • SMILES for this compound: c1ccc(c(c1)N2C=C(N=N2)CO)Br[4]
  • SMILES for comparators were obtained from the PubChem database.[5][6][7][8]

2. ADME Prediction using SwissADME:

  • Navigate to the SwissADME web server (]">http://www.swissadme.ch).
  • Input the SMILES string of the target molecule into the query field.
  • Execute the prediction.
  • Collect data on physicochemical properties, lipophilicity, water solubility, and pharmacokinetic parameters.

3. ADME and Toxicity Prediction using pkCSM:

  • Access the pkCSM web server ([Link]1]
  • Submit the SMILES string of the compound.
  • Gather predictions for absorption, distribution, metabolism, excretion, and toxicity parameters.

4. Toxicity Prediction using ProTox-II:

  • Visit the ProTox-II web server ([Link]]
  • Input the SMILES string.
  • Analyze the predicted toxicity profile, including organ toxicity and toxicological endpoints.

5. Data Consolidation and Analysis:

  • Compile the data from all servers into the summary tables presented in this guide.
  • Compare the predicted profile of the target compound against the established triazole antifungals.

Visualizing the In Silico Workflow and Comparative Profile

ADME_Tox_Workflow cluster_input Compound Input cluster_prediction In Silico Prediction Platforms cluster_output Predicted ADME/Tox Profile SMILES SMILES String SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM ProToxII ProToxII SMILES->ProToxII Physicochemical Physicochemical Properties SwissADME->Physicochemical ADME Absorption Distribution Metabolism Excretion pkCSM->ADME Toxicity Toxicity Endpoints ProToxII->Toxicity

Caption: In silico ADME/Tox prediction workflow.

Comparative_Profile cluster_legend Legend cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity Target Target Compound Comparator Comparator Drugs Target_Abs High Target_Dist Low VDss Comp_Abs High Comp_Dist Variable VDss Target_Met CYP Inhibition Comp_Met CYP Inhibition Target_Tox hERG Risk Comp_Tox hERG Risk (Variable)

Caption: High-level ADME/Tox comparison.

Conclusion and Future Directions

The in silico evaluation of this compound reveals a promising ADME profile, particularly concerning its predicted high intestinal absorption and lack of P-glycoprotein substrate activity. Its physicochemical properties are within a favorable range for a potential oral drug candidate. However, the predicted inhibition of CYP2C9 and CYP3A4, along with the potential for hERG-related cardiotoxicity, are significant liabilities that would need to be addressed in a lead optimization program.

This computational assessment serves as a valuable early-stage filter, highlighting both the strengths and weaknesses of the target compound. The next logical steps would involve in vitro experimental validation of these predictions, including Caco-2 permeability assays, CYP inhibition assays, and a hERG patch-clamp study. The insights gained from this in silico guide provide a solid foundation for informed decision-making in the progression of this compound towards a potential therapeutic candidate.

References

  • PubChem. This compound. Available from: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. Available from: [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. Available from: [Link]

  • PubChem. Fluconazole. Available from: [Link]

  • PubChem. Voriconazole. Available from: [Link]

  • PubChem. This compound - PubChemLite. Available from: [Link]

  • PubChem. Posaconazole. Available from: [Link]

  • PubChem. Itraconazole. Available from: [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257-W263. Available from: [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Available from: [Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Available from: [Link]

  • Yang, H., Lou, C., Sun, L., Li, J., Cai, Y., Wang, Z., ... & Tang, Y. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. Bioinformatics, 35(6), 1067-1069. Available from: [Link]

  • Rasheed, U., Ilyas, U., Zaman, S. U., Muhammad, S. A., Afzaal, H., & Altaf, R. (2018). ADME/T Prediction, Molecular Docking, and Biological Screening of 1, 2, 4-Triazoles as Potential Antifungal Agents. Journal of Applied Bioinformatics & Computational Biology, 7(1), 1-7. Available from: [Link]

  • Drwal, M. N., Banerjee, P., Dunkel, M., Wettig, M. R., & Preissner, R. (2014). ProTox: a web server for the in silico prediction of rodent oral toxicity. Nucleic acids research, 42(W1), W53-W58. Available from: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. Available from: [Link]

  • Al Azzam, K. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Jordan Journal of Pharmaceutical Sciences, 15(2). Available from: [Link]

  • Banerjee, P., Kemmler, E., Dunkel, M., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257-W263. Available from: [Link]

  • admetSAR. (n.d.). Retrieved from [Link]

  • ProTox-II. (n.d.). Retrieved from [Link]

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Safety Operating Guide

Safe Disposal of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational and disposal plan for [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol, tailored for researchers and drug development professionals. The procedures outlined are based on an assessment of the compound's structural components and align with established safety protocols for handling halogenated organic compounds. Adherence to these steps is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Assessment and Chemical Profile
  • Bromophenyl Group: As a brominated organic compound, this molecule falls under the category of halogenated organic wastes.[1] Such compounds are often presumed to be persistent and potentially toxic to aquatic life, necessitating disposal via controlled methods like high-temperature incineration rather than landfill or sewer systems.[1][2] The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[3][4]

  • 1,2,3-Triazole Ring: The 1,2,3-triazole core is generally stable, but related heterocyclic compounds can exhibit biological activity and may cause skin, eye, and respiratory irritation.[5][6][7] Therefore, exposure should be minimized as a matter of standard laboratory practice.[8]

  • Methanol Group (-CH₂OH): The presence of a primary alcohol functional group suggests the compound is a solid at room temperature (as inferred from related structures) and may have toxicological properties associated with alcohols, though the overall toxicity will be dominated by the brominated heterocyclic structure.

Based on this analysis, this compound must be treated as a hazardous chemical waste.

Pre-Disposal: Waste Segregation and Containment

Proper segregation is the most critical step in ensuring safe and compliant chemical waste disposal.[9][10] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[11][12]

Core Principles:

  • Isolate Halogenated Waste: Never mix halogenated organic waste with non-halogenated organic solvents.[1][12] This is because halogenated waste requires specific incineration processes to prevent the formation of dioxins and other toxic byproducts.[2]

  • Solid vs. Liquid: Keep solid waste (e.g., pure compound, contaminated weigh boats) separate from liquid waste (e.g., solutions in organic solvents).[10]

  • Avoid Incompatibles: Store this waste away from strong oxidizing agents, strong acids, and bases.[11][13]

ParameterGuidelineRationale & Source
Waste Category Halogenated Organic WasteContains a carbon-bromine bond.[1]
EPA Waste Code Likely F001 or F002 (if in solvent)Depends on the solvent used. These codes apply to spent halogenated solvents.[14][15]
Container Type Chemically compatible, leak-proof container with a secure closure (e.g., HDPE or glass).To prevent leaks and reactions. Mandated by OSHA and EPA.[9]
Storage Location Designated Satellite Accumulation Area (SAA) within the lab.SAA must be at or near the point of generation and under the control of the operator.
Step-by-Step Disposal Protocol

The primary disposal route for this compound is through your institution's licensed hazardous waste management program.[16][17] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [9][16]

Step 1: Container Preparation and Labeling

  • Select a clean, dry, and chemically compatible waste container. The container must be in good condition, free from damage, and have a secure, tight-fitting lid.[3]

  • Attach a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department before adding any waste.[9]

  • On the label, clearly write the full chemical name: "this compound" and list any solvents or other chemicals mixed with it, including their percentages.[9] Do not use abbreviations.

Step 2: Waste Accumulation

  • Solid Waste: Place unadulterated solid compound, contaminated personal protective equipment (PPE) like gloves, and disposable labware (e.g., weigh paper, pipette tips) directly into your designated solid halogenated waste container.

  • Liquid Waste: If the compound is in a solvent, collect it in a designated liquid halogenated waste container. Keep the container closed at all times except when adding waste.[9][11]

  • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[10]

Step 3: Storage in Satellite Accumulation Area (SAA)

  • Store the sealed waste container in your designated SAA.

  • Ensure the container is placed within secondary containment (e.g., a spill tray) to contain any potential leaks.[9]

  • Segregate the container from incompatible materials, particularly acids, bases, and oxidizers.[11]

Step 4: Arranging for Disposal

  • Once the container is full or you have finished the project, schedule a waste pickup with your institution's EHS department.[9]

  • Do not allow waste to accumulate for extended periods. Partially filled containers must be removed from a satellite accumulation area within one year.[11]

Step 5: Decontamination of Reusable Glassware

  • For reusable glassware, the initial rinse must be collected and disposed of as hazardous waste.[9][17]

  • Triple rinse the glassware with a suitable solvent (e.g., acetone or ethanol). Collect the first rinseate in your halogenated liquid waste container.

  • Subsequent rinses can typically be managed as non-hazardous waste, but confirm this with your institutional guidelines.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste streams.

G Disposal Workflow for this compound A Waste Generation (Solid, Liquid, or Contaminated Labware) B Is the waste a sharp? (Needle, broken glass) A->B J Decontaminate reusable glassware (Collect first rinse as hazardous waste) A->J C Place in designated sharps container B->C Yes D Segregate as HALOGENATED ORGANIC WASTE B->D No H Store container in SAA with secondary containment C->H E Select appropriate container (Solid or Liquid) D->E F Affix Hazardous Waste Label BEFORE adding waste E->F G Add waste to container (Keep closed when not in use) F->G G->H I Request pickup from EHS when full or project is complete H->I J->G

Caption: Decision workflow for safe segregation and disposal.

Emergency Procedures: Spills and Exposure

Small Spill (Contained within a fume hood):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[8]

  • Absorb the spill with an inert material like vermiculite or sand.[8]

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as halogenated solid waste.

  • Wipe the area with a suitable solvent and decontaminate the surface.

Large Spill (Outside of a fume hood):

  • Evacuate the laboratory immediately.

  • Alert others and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation risk.

  • Contact your institution's emergency response team (EHS) and provide them with the location and nature of the spill.[9]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5][18]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

By adhering to this structured disposal protocol, laboratory professionals can ensure the safe management of this compound, protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21).
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  • BenchChem. Proper Disposal of (1H-Imidazol-4-yl)methanol hydrochloride: A Step-by-Step Guide.
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Navigating the Synthesis and Handling of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development, the synthesis of novel compounds is both a frontier of discovery and a landscape requiring meticulous safety protocols. The compound [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol, a molecule of interest in medicinal chemistry, necessitates a comprehensive understanding of its potential hazards and the corresponding protective measures. This guide provides an in-depth, experience-driven framework for the safe handling and disposal of this and structurally similar halogenated triazole derivatives, ensuring the well-being of laboratory personnel and the integrity of your research.

I. Hazard Assessment and Core Principles of Protection

The primary hazards associated with compounds like this compound are anticipated to be:

  • Dermal, Ocular, and Respiratory Irritation: A common characteristic of halogenated organic molecules.[1][2]

  • Unknown Toxicity: As a novel compound, its full toxicological profile is likely uncharacterized. Therefore, it must be treated with the highest degree of caution.

  • Potential for Sensitization: Repeated exposure to certain chemical families can lead to allergic reactions.

Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential. The core principle is to establish multiple barriers between the researcher and the chemical, minimizing all potential routes of exposure.

II. Personal Protective Equipment (PPE): A Detailed Protocol

The selection and proper use of PPE are the cornerstones of safe laboratory practice. The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecific EquipmentStandards/Notes
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield is required when there is a significant risk of splashing.Must conform to EN166 (EU) or NIOSH (US) standards. Eyeglasses are not a substitute for dedicated safety eyewear.[4][5][6]
Skin Protection Chemical-resistant gloves (Nitrile gloves are a good initial choice). A fully buttoned laboratory coat is mandatory. For larger quantities or increased risk of splashing, consider a chemically resistant apron over the lab coat.Inspect gloves for any signs of degradation or perforation before each use. Follow proper glove removal techniques to prevent skin contact.[2][7]
Respiratory Protection A dust mask (N95 or equivalent) is required when handling the solid form to prevent inhalation of fine particles. All handling of the compound should be performed within a certified chemical fume hood to minimize vapor inhalation.For situations with a higher risk of aerosolization, a respirator with an organic vapor cartridge may be necessary.[4][6]
Donning and Doffing PPE: A Procedural Imperative

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Mask/Respirator Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Mask/Respirator Doff3->Doff4

Figure 1: Standardized sequence for donning and doffing PPE.

III. Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for minimizing risk and ensuring environmental responsibility.

A. Pre-Handling Preparations:
  • Review Available Safety Data: Before commencing any work, thoroughly review the SDS of all reagents being used in the synthesis of this compound.

  • Ensure Proper Ventilation: All work must be conducted in a properly functioning chemical fume hood.[4]

  • Assemble and Inspect PPE: Don all required personal protective equipment as detailed in the table above, ensuring each item is in good condition.[2][4]

  • Prepare Workspace: The work area should be clean and uncluttered. Locate the nearest emergency eyewash station and safety shower and confirm they are operational.

B. Handling Procedures:
  • Avoid Dust Formation: When handling the solid compound, use techniques that minimize the generation of dust.

  • Controlled Dispensing: Use a spatula or other appropriate tool for transferring solids. For solutions, use a calibrated pipette or syringe.

  • Immediate Cleanup: In the event of a small spill within the fume hood, decontaminate the area immediately with an appropriate solvent and absorbent pads.

C. Disposal Plan: A Critical Final Step

As a brominated organic compound, this compound and any materials contaminated with it are classified as halogenated organic waste.[8][9] This waste stream requires specific disposal procedures to prevent environmental contamination.

Waste Segregation is Paramount:

  • Halogenated Organic Waste: All solid waste (contaminated filter paper, gloves, etc.) and liquid waste (reaction residues, contaminated solvents) containing the target compound must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.[8][10]

  • Non-Halogenated Waste: Do not mix non-halogenated waste with halogenated waste streams. This is crucial as the disposal methods for these two categories are different and mixing can lead to complications and increased disposal costs.[10][11]

Waste_Disposal_Flowchart Start Waste Generation (this compound) IsHalogenated Is the waste halogenated? Start->IsHalogenated HalogenatedContainer Collect in Designated Halogenated Waste Container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Collect in Designated Non-Halogenated Waste Container IsHalogenated->NonHalogenatedContainer No Disposal Arrange for Professional Hazardous Waste Disposal HalogenatedContainer->Disposal NonHalogenatedContainer->Disposal

Figure 2: Decision-making flowchart for proper waste segregation.

IV. Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound and other novel chemical entities, fostering a culture of safety and scientific excellence.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Blog. (2025, November 19). What are the safety precautions when using Triazole? Retrieved from [Link]

  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. The University of British Columbia. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 3). Bromination. Retrieved from [Link]

  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Methanol Safety Data Sheet. (n.d.). Retrieved from [Link]

  • YouTube. (2024, June 7). Bromination safety. Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Bromination of Aromatic Compounds using Bromine in Microreactor: a Continuous-flow Method for the Synthesis of 1-Bromo-2,4,5-Trifluorobenzene. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • PubMed. (2022, December 16). Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.